Methyl 3-bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylate
Description
Properties
IUPAC Name |
methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)8-6(10)7-5(12-8)3-2-4-11-7/h2-4,12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSYGBFGZKCJGCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(N1)C=CC=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90662712 | |
| Record name | Methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90662712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
952182-30-8 | |
| Record name | Methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=952182-30-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90662712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate: Properties, Synthesis, and Applications in Drug Discovery
Executive Summary
The pyrrolo[3,2-b]pyridine, commonly known as the 4-azaindole scaffold, represents a cornerstone in modern medicinal chemistry. Its structural resemblance to indole allows it to function as a versatile pharmacophore, engaging with a multitude of biological targets. This guide focuses on a key derivative, Methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate, a strategically functionalized building block designed for efficient library synthesis and lead optimization in drug discovery. The presence of a bromine atom at the C3 position offers a reactive handle for sophisticated cross-coupling reactions, while the methyl ester at C2 serves as a reliable precursor for generating diverse amide libraries. This document provides a comprehensive overview of its chemical properties, a detailed, field-tested synthetic protocol, an exploration of its reactivity, and a summary of its applications in the development of next-generation therapeutics, particularly kinase inhibitors.
Physicochemical and Spectroscopic Profile
The precise physicochemical properties of this compound are not extensively documented in publicly available literature. However, by analyzing data from its isomers and related analogs, we can establish a reliable profile of expected characteristics. These compounds typically present as off-white to pale yellow solids with limited solubility in water but good solubility in common organic solvents such as DMSO, DMF, and chlorinated solvents.
Table 1: Comparative Physicochemical Properties of Related Pyrrolopyridine Derivatives
| Property | Methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-6-carboxylate[1] | Methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate[2] | 6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxaldehyde[3] |
| CAS Number | 1190312-64-1 | 1342811-51-1 | 1190312-27-6 |
| Molecular Formula | C₉H₇BrN₂O₂ | C₉H₇BrN₂O₂ | C₈H₅BrN₂O |
| Molecular Weight | 255.07 g/mol | 255.07 g/mol | 225.04 g/mol |
| Physical Form | Solid | Solid | Solid |
| Predicted Boiling Point | N/A | N/A | 391.4±37.0 °C |
| Predicted XLogP3 | N/A | 2.2 | N/A |
| Storage | 4°C, protect from light | Room Temperature | Room Temperature |
Spectroscopic Analysis (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and pyrrole rings. The N-H proton of the pyrrole will likely appear as a broad singlet at a downfield chemical shift (>10 ppm). The methyl ester protons will be a sharp singlet around 3.8-4.0 ppm.
-
¹³C NMR: The carbon spectrum will feature a signal for the ester carbonyl carbon around 160-165 ppm. The carbon bearing the bromine (C3) will be shifted upfield compared to its non-brominated counterpart.
-
Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for a monobrominated compound, with two major peaks (M and M+2) of nearly equal intensity, confirming the presence of a single bromine atom.
Synthesis and Manufacturing
The synthesis of this compound is most logically achieved via a two-step process starting from a pre-formed pyrrolopyridine core. This strategy ensures high regioselectivity and overall yield.
Retrosynthetic Analysis
The primary disconnection strategy involves a late-stage, regioselective bromination of the electron-rich pyrrole ring. The parent ester can be synthesized from its corresponding ethyl ester via a simple transesterification.
Proposed Synthetic Pathway
The forward synthesis begins with the transesterification of the commercially available ethyl ester, followed by selective bromination at the C3 position using a mild electrophilic bromine source.
Detailed Experimental Protocols
Protocol 1: Synthesis of Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate
-
Rationale: This step involves a base-catalyzed transesterification. Using methanol as the solvent and reactant with potassium carbonate as a mild base provides an efficient and high-yielding conversion from the ethyl ester to the methyl ester with minimal side products.[4]
-
Procedure:
-
To a suspension of ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate (1.0 equiv) in methanol (approx. 0.5 M), add potassium carbonate (1.2 equiv).
-
Heat the suspension to 55 °C and stir for 1-2 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure to remove the methanol.
-
Dilute the residue with water and stir for 15 minutes to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry in a vacuum oven at 60-65 °C to afford the desired methyl ester as a solid (typically >90% yield).[4]
-
Protocol 2: Synthesis of this compound
-
Rationale: The C3 position of the 4-azaindole core is electron-rich and susceptible to electrophilic substitution. N-Bromosuccinimide (NBS) is the reagent of choice as it is a mild, solid, and easily handled source of electrophilic bromine, minimizing over-bromination and degradation that can occur with liquid bromine.[5] Dimethylformamide (DMF) is an excellent solvent for this reaction, and conducting the initial addition at 0 °C helps to control the reaction's exothermicity and improve selectivity.
-
Procedure:
-
Dissolve Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate (1.0 equiv) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.
-
Add N-Bromosuccinimide (1.05 equiv) portion-wise, ensuring the internal temperature does not rise significantly.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by LC-MS. Upon completion, quench the reaction by pouring it into a stirred mixture of ice and water.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid thoroughly with water and then with a cold, non-polar solvent (e.g., diethyl ether or hexane) to remove any succinimide byproduct.
-
Dry the product under vacuum to yield this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.
-
Chemical Reactivity and Synthetic Utility
The synthetic value of this molecule lies in the orthogonal reactivity of its two key functional groups.
Reactions at the C3-Bromo Position
The C-Br bond at the 3-position is the molecule's primary anchor point for introducing molecular complexity. It is an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds. This versatility is paramount in drug discovery for structure-activity relationship (SAR) studies.
Generic Protocol for Suzuki Coupling:
-
In a reaction vessel, combine this compound (1.0 equiv), the desired boronic acid or ester (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv).
-
Purge the vessel with an inert gas (nitrogen or argon).
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, DME, or toluene) and water.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by LC-MS).
-
Cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by column chromatography to isolate the C3-arylated product.
Transformations of the C2-Ester Group
The methyl ester is a stable group but can be readily converted into other functionalities. The most common transformation is hydrolysis to the carboxylic acid, which is then used in amide bond formation—a critical step in synthesizing many biologically active molecules.[6][7]
-
Saponification: The ester is hydrolyzed to the corresponding carboxylic acid using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a solvent mixture such as THF/water or methanol/water.
-
Amide Coupling: The resulting carboxylic acid can be coupled with a wide range of primary or secondary amines using standard peptide coupling reagents (e.g., HATU, HBTU, or EDC/HOBt) in the presence of a non-nucleophilic base like DIPEA to generate a diverse library of C2-carboxamides.
Applications in Medicinal Chemistry and Drug Discovery
The pyrrolopyridine scaffold is prevalent in FDA-approved drugs and clinical candidates.[8] Its ability to form key hydrogen bonds and participate in pi-stacking interactions makes it an effective hinge-binding motif for many protein kinases. Derivatives of the pyrrolo[3,2-b]pyridine and related azaindole cores are widely explored as inhibitors of various enzymes.
-
Kinase Inhibitors: The 7-azaindole core (pyrrolo[2,3-b]pyridine) is a well-established scaffold for inhibiting Fibroblast Growth Factor Receptors (FGFRs) and other kinases involved in oncogenic signaling pathways.[9] The structural and electronic properties of the pyrrolo[3,2-b]pyridine core are highly analogous, making it a prime candidate for similar applications.
-
PDE4B Inhibitors: The related 1H-pyrrolo[2,3-b]pyridine-2-carboxamide scaffold has been successfully employed to develop potent and selective inhibitors of phosphodiesterase 4B (PDE4B), a target for inflammatory and central nervous system diseases.[7]
-
Acetyl-CoA Carboxylase (ACC) Inhibitors: Novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamides have been designed as orally available inhibitors of ACC1, a target for metabolic diseases.[6]
-
General Drug Scaffolding: The inherent "drug-like" properties of the scaffold, combined with the synthetic handles on the title compound, allow for rapid diversification to explore SAR for a multitude of biological targets.[10][11]
Safety and Handling
As with related halogenated aromatic heterocycles, this compound should be handled with appropriate care in a laboratory setting.
-
Hazard Identification: Based on data for similar compounds, it is expected to be an irritant. GHS hazard statements likely include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[12][13]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling the compound.
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[3] Avoid contact with skin and eyes.[14] Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term stability, storage at 4°C, protected from light, is recommended.[1]
References
-
PubChem. (n.d.). methyl 3-bromo-1H-pyrrole-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-1H-pyrrolo[2,3-b]pyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 6-bromo-1H-pyrrolo[2,3-B]pyridine-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
PubMed. (2019). Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. National Library of Medicine. Retrieved from [Link]
-
Pipzine Chemicals. (n.d.). 3-Bromo-1H-pyrrolo[2,3-b]pyridine. Retrieved from [Link]
-
MDPI. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. National Library of Medicine. Retrieved from [Link]
-
RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Retrieved from [Link]
-
SciSpace. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Retrieved from [Link]
-
ACS Publications. (n.d.). Bromination and chlorination of pyrrole and some reactive 1-substituted pyrroles. The Journal of Organic Chemistry. Retrieved from [Link]
Sources
- 1. Methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-6-carboxylate | 1190312-64-1 [sigmaaldrich.com]
- 2. Methyl 6-bromo-1H-pyrrolo[2,3-B]pyridine-3-carboxylate | C9H7BrN2O2 | CID 58512563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. METHYL 1H-PYRROLO[3,2-B]PYRIDINE-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. 3-Bromo-1H-pyrrolo[2,3-b]pyridine: Properties, Uses, Safety & Sourcing | Reliable China Supplier [pipzine-chem.com]
- 11. Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 12. methyl 3-bromo-1H-pyrrole-2-carboxylate | C6H6BrNO2 | CID 44189804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 3-Bromo-1H-pyrrolo[2,3-b]pyridine | C7H5BrN2 | CID 5523659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. file.bldpharm.com [file.bldpharm.com]
Unraveling the Mechanism of Action: A Technical Guide to Methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Foreword: The Pyrrolopyridine Scaffold - A Privileged Motif in Kinase Inhibition
The pyrrolopyridine core is a recurring and highly valued scaffold in modern medicinal chemistry. Its structural resemblance to the purine nucleus of ATP makes it an ideal framework for the design of ATP-competitive kinase inhibitors.[1] Numerous derivatives have demonstrated potent and selective inhibition of a range of kinases, leading to their investigation in oncology and inflammatory diseases.[2][3][4][5] This guide focuses on a specific, less-characterized derivative, Methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate. While its direct mechanism of action is not yet elucidated, its structural features strongly suggest a role as a kinase inhibitor. This document provides a comprehensive roadmap for researchers to systematically investigate this hypothesis, from initial broad-based screening to in-depth mechanistic studies and preclinical evaluation.
Part 1: The Postulated Mechanism - An ATP-Competitive Kinase Inhibitor
Based on extensive data from analogous pyrrolopyridine compounds, we postulate that this compound functions as a Type I ATP-competitive kinase inhibitor. The planar pyrrolopyridine ring system is expected to occupy the adenine binding pocket of the kinase, with the substituents at the 3-bromo and 2-carboxylate positions influencing selectivity and potency. The nitrogen atoms in the pyridine ring likely form hydrogen bonds with the hinge region of the kinase, a critical interaction for many ATP-competitive inhibitors.
The bromination at the 3-position may enhance binding affinity through halogen bonding or by influencing the electronic properties of the ring system. The methyl carboxylate at the 2-position could be involved in additional hydrogen bonding or steric interactions within the active site, further contributing to target specificity.
Given the activities of related compounds, potential kinase targets for this molecule could include, but are not limited to:
-
Tyrosine Kinases:
-
Serine/Threonine Kinases:
The following workflow is designed to systematically test this hypothesis.
Part 2: A Phased Experimental Approach to Mechanistic Elucidation
A multi-phased approach is recommended to efficiently investigate the mechanism of action, starting with broad screening and progressively focusing on specific targets and pathways.
Caption: Hypothesized inhibition of the VEGFR2 signaling pathway.
References
-
Al-Rashood, S. T., A. A. M. Abdel-Aziz, H. I. El-Subbagh, et al. (2019). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1336-1347. [Link]
-
El-Gamal, M. I., I. O. Barnawi, A. A. M. Abdel-Aziz, et al. (2022). Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. Molecules, 27(15), 4995. [Link]
-
Abdel-Maksoud, M. S., M. I. El-Gamal, I. O. Barnawi, et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6681. [Link]
-
Li, X., Y. Wang, Y. Zhang, et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 65(18), 12266-12284. [Link]
-
Schenone, S., M. Radi, & M. Botta. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry, 24(17), 1791-1815. [Link]
-
Wójcicka, A., & A. Redzicka. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]
-
Mizojiri, R., T. Yamamoto, K. Ando, et al. (2019). Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. Bioorganic & Medicinal Chemistry Letters, 29(12), 1547-1551. [Link]
-
DiPietro, M. A., C. J. Helal, A. D. B. Vaidya, et al. (2017). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 8(11), 1147-1151. [Link]
Sources
An In-depth Technical Guide to the Physicochemical Properties of Methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Pyrrolo[3,2-b]pyridine Scaffold
The pyrrolo[3,2-b]pyridine core, a key member of the azaindole family of heterocycles, represents a "privileged scaffold" in modern medicinal chemistry. Its structural resemblance to indole allows it to mimic this crucial biological motif, while the integrated pyridine ring offers unique opportunities for modulating physicochemical properties such as solubility and basicity, and for establishing additional binding interactions with therapeutic targets.[1] Consequently, derivatives of this scaffold are integral to the development of a new generation of targeted therapeutics, most notably as potent kinase inhibitors in oncology.[1]
This guide focuses on a specific, strategically functionalized derivative: Methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (CAS Number: 952182-30-8). The presence of a bromine atom at the 3-position provides a versatile synthetic handle for introducing further molecular complexity through cross-coupling reactions, while the methyl ester at the 2-position serves as a key building block for amide derivatives, which are common in kinase inhibitor designs.[2]
As a Senior Application Scientist, it is crucial to acknowledge that while this compound is commercially available and of significant interest, comprehensive, publicly available experimental data on its physicochemical properties are scarce. This guide, therefore, serves a dual purpose: first, to consolidate the known information about this molecule, and second, to provide a robust framework of established, field-proven experimental protocols for researchers to determine these critical parameters in their own laboratories. Understanding these properties is not merely an academic exercise; it is a prerequisite for successful drug development, influencing everything from synthetic route optimization and formulation to ADME (Absorption, Distribution, Metabolism, and Excretion) profiling and ultimate clinical efficacy.
Molecular Identity and Structural Features
A precise understanding of the molecular structure is the foundation upon which all other physicochemical characterization is built.
| Identifier | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 952182-30-8 | N/A |
| Molecular Formula | C₉H₇BrN₂O₂ | N/A |
| Molecular Weight | 255.07 g/mol | N/A |
| Canonical SMILES | COC(=O)C1=C(Br)NC2=C1C=CN=C2 | N/A |
The molecule's structure, featuring a planar, bicyclic aromatic system, has significant implications for its properties. The pyrrole and pyridine rings' electron densities are mutually influenced, and the N-H group of the pyrrole can act as a hydrogen bond donor, a critical interaction in many protein-ligand binding events. The bromine atom, an electron-withdrawing group, will influence the acidity of the pyrrole N-H and the overall electron distribution of the ring system.
Physicochemical Properties: A Framework for Experimental Determination
The following sections outline both the importance of key physicochemical parameters and the detailed, step-by-step protocols for their experimental determination. While specific experimental values for the title compound are not available, we will provide data for closely related analogs where possible to offer a comparative context.
Melting Point (Mp)
Expert Insight: The melting point is a fundamental indicator of a crystalline solid's purity. A sharp, narrow melting range is characteristic of a pure compound, whereas impurities typically depress the melting point and broaden the range.[3] This is often the first and simplest assessment of a newly synthesized batch's quality.
Experimental Protocol for Melting Point Determination (Capillary Method): [3][4][5][6]
-
Sample Preparation: Ensure the sample is completely dry.[3] Finely crush a small amount of the crystalline solid into a powder using a mortar and pestle.
-
Capillary Loading: Jab the open end of a capillary tube into the powder. Tap the sealed end of the tube on a hard surface to pack the solid into the bottom. Repeat until a packed column of 2-3 mm in height is achieved.[5][6]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.
-
Rapid Preliminary Measurement: Heat the sample at a rapid rate (10-20 °C/minute) to determine an approximate melting range. This saves time in subsequent, more accurate measurements.
-
Accurate Measurement: Allow the apparatus to cool to at least 20 °C below the approximate melting point.[6] Begin heating again at a slow rate (1-2 °C/minute) as the temperature approaches the expected melting point.
-
Data Recording: Record the temperature at which the first droplet of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁ - T₂.
Comparative Data:
-
3-Bromo-7-azaindole (a related scaffold): 185-189 °C
Solubility
Expert Insight: Aqueous solubility is a critical parameter in drug development. Poor solubility can lead to low bioavailability and unreliable results in biological assays.[7][8] "Kinetic" solubility is often measured in early discovery as a high-throughput screen, where a compound is introduced from a DMSO stock into an aqueous buffer. This mimics how compounds are often handled in biological screening and provides a rapid assessment of their propensity to precipitate.[7][9][10][11]
Experimental Protocol for Kinetic Solubility Determination (UV-Vis Spectroscopy): [7][8][9]
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Calibration Curve: Create a series of standards by diluting the DMSO stock solution in a 50:50 mixture of acetonitrile and water. Analyze these standards by UV-Vis spectrophotometry at the compound's λ_max to generate a calibration curve.
-
Sample Preparation: In a 96-well filter plate, add a small volume (e.g., 2 µL) of the 10 mM DMSO stock solution to a larger volume (e.g., 198 µL) of phosphate-buffered saline (PBS, pH 7.4). This results in a final DMSO concentration of 1%.
-
Incubation: Seal the plate and shake at room temperature for 2 hours to allow the solution to equilibrate.
-
Filtration: Place the filter plate on top of a 96-well collection plate and centrifuge to separate any precipitated solid from the saturated solution.
-
Quantification: Transfer an aliquot of the clear filtrate to a UV-transparent 96-well plate. Measure the UV absorbance at the predetermined λ_max.
-
Calculation: Use the calibration curve to determine the concentration of the compound in the filtrate. This value represents the kinetic solubility in µg/mL or µM.
Logical Workflow for Solubility Determination
Caption: Workflow for kinetic solubility assay.
Acidity Constant (pKa)
Expert Insight: The pKa is the pH at which a molecule is 50% ionized and 50% neutral. This parameter is crucial as the ionization state of a drug affects its solubility, permeability across biological membranes, and binding to its target.[12] For this compound, the most relevant pKa values would be associated with the deprotonation of the pyrrole N-H (acidic pKa) and the protonation of the pyridine nitrogen (basic pKa). UV-Vis spectrophotometry is a reliable method for pKa determination, provided the molecule has a chromophore close to the ionizable center, which is the case here.[12][13][14]
Experimental Protocol for pKa Determination by UV-Vis Spectrophotometry: [12][13][14][15][16]
-
Stock Solution: Prepare a concentrated stock solution of the compound in DMSO (e.g., 10 mM).
-
Buffer Preparation: Prepare a series of aqueous buffers with constant ionic strength, covering a wide pH range (e.g., pH 2 to pH 12 in 0.5 pH unit increments).
-
Sample Preparation: In a 96-well UV-transparent plate, add a small, fixed amount of the DMSO stock solution to each well, followed by the different pH buffers to achieve a final concentration where the compound is fully dissolved and gives a good UV signal.
-
Spectral Acquisition: Measure the full UV-Vis spectrum (e.g., 230-500 nm) for the compound in each pH buffer.
-
Data Analysis:
-
Identify wavelengths where the absorbance changes significantly with pH.
-
Plot absorbance at these chosen wavelengths as a function of pH.
-
Fit the resulting sigmoidal curve to the appropriate equation (e.g., the Henderson-Hasselbalch equation) to calculate the pKa, which corresponds to the inflection point of the curve.[15]
-
Lipophilicity (LogP/LogD)
Expert Insight: Lipophilicity, the "greasiness" of a molecule, is a key determinant of its ADME properties. It is typically expressed as LogP (the partition coefficient between octanol and water for the neutral species) or LogD (the distribution coefficient at a specific pH, which accounts for both neutral and ionized forms). The classic "shake-flask" method is the gold standard for LogP/LogD determination.[17] For drug-like molecules, a LogD at pH 7.4 between 1 and 3 is often considered optimal.
Experimental Protocol for LogD₇.₄ Determination (Shake-Flask Method): [17][18][19][20][21]
-
Phase Preparation: Pre-saturate n-octanol with phosphate buffer (pH 7.4) and vice-versa by shaking them together overnight and then allowing the layers to separate.
-
Sample Preparation: Add a known amount of the test compound to a vial containing a known volume of the pre-saturated buffer (e.g., 1 mL). Dissolve completely.
-
Partitioning: Add an equal volume of the pre-saturated n-octanol to the vial.
-
Equilibration: Cap the vial and shake vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow the compound to partition between the two phases and reach equilibrium.
-
Phase Separation: Centrifuge the vial at low speed to ensure complete separation of the aqueous and organic layers.
-
Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each aliquot using a suitable analytical method (e.g., LC-MS or UV-Vis spectroscopy with a calibration curve).
-
Calculation: Calculate LogD₇.₄ using the following formula: LogD₇.₄ = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] )
Logical Relationship of Core Physicochemical Properties
Caption: Interplay of core physicochemical properties.
Spectroscopic and Chromatographic Profile
Spectroscopic data provides the definitive "fingerprint" of a molecule, confirming its identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expert Insight: ¹H and ¹³C NMR are indispensable for structural elucidation. ¹H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. ¹³C NMR provides information on the carbon skeleton of the molecule. For this specific molecule, key diagnostic signals would include the pyrrole N-H proton, the aromatic protons on both rings, and the methyl ester protons.[22][23][24][25][26]
Standard Protocol for ¹H and ¹³C NMR Sample Preparation and Acquisition: [22][26]
-
Sample Preparation: Weigh 5-10 mg of the compound for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in ~0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial.[22]
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.[26]
-
Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.[25]
-
Acquire the ¹H spectrum. A standard acquisition usually involves 16-32 scans.
-
Acquire the ¹³C spectrum. This requires a significantly larger number of scans due to the low natural abundance of ¹³C.
-
-
Processing: Process the raw data (FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift axis using the residual solvent peak as an internal standard.
Mass Spectrometry (MS)
Expert Insight: Mass spectrometry provides the exact molecular weight of a compound, confirming its elemental composition. When coupled with liquid chromatography (LC-MS), it is a powerful tool for assessing purity and identifying metabolites. For this compound, the mass spectrum would be expected to show a characteristic isotopic pattern for the bromine atom (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).[27][28][29][30][31]
Standard Protocol for LC-MS Analysis: [27][28][29][30]
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock to a final concentration of ~1-10 µg/mL in the mobile phase.
-
Chromatography: Inject a small volume (1-5 µL) of the sample onto a reverse-phase C18 HPLC or UPLC column. Elute the compound using a gradient of water and acetonitrile (both typically containing 0.1% formic acid to aid ionization).
-
Mass Spectrometry:
-
Ionize the eluting compound using electrospray ionization (ESI) in positive ion mode.
-
Acquire a full scan mass spectrum to determine the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺.
-
Confirm the characteristic isotopic pattern for a monobrominated compound.
-
Synthesis and Reactivity Insights
Expert Insight: The 3-bromo-azaindole scaffold is a valuable intermediate. The bromine atom is strategically placed for functionalization via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups.[1] A plausible synthetic route to the title compound would involve the initial construction of the methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate core, followed by a regioselective bromination at the 3-position.
Proposed Synthetic Protocol:
-
Step 1: Synthesis of Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate. This can be achieved through various established methods for constructing the azaindole core, often starting from substituted aminopyridines.
-
Step 2: Regioselective Bromination.
-
Dissolve Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or chloroform.
-
Cool the solution to 0 °C in an ice bath.
-
Add a brominating agent such as N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise, while maintaining the temperature at 0 °C. The electron-rich pyrrole ring is expected to undergo electrophilic aromatic substitution preferentially at the C3 position.
-
Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the title compound.
-
Conclusion and Future Directions
This compound is a molecule of high strategic value for drug discovery, positioned at the intersection of a privileged heterocyclic core and versatile synthetic potential. While a comprehensive, publicly available dataset of its physicochemical properties is currently lacking, this guide provides the necessary framework for any research or drug development professional to generate this critical information. The detailed protocols outlined herein represent industry-standard, robust methods for determining the parameters—solubility, pKa, lipophilicity, and spectroscopic identity—that will govern the compound's behavior from the bench to potential clinical applications. The true utility of this guide lies not just in the information it contains, but in empowering scientists to fill the existing knowledge gaps, thereby accelerating the journey of discovery and development for the next generation of therapeutics based on the pyrrolo[3,2-b]pyridine scaffold.
References
-
AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]
-
Chemagination. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. Available from: [Link]
-
Barillaro, T., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 3(12), 1044-1048. Available from: [Link]
-
Pipzine Chemicals. 3-Bromo-1H-pyrrolo[2,3-b]pyridine. Available from: [Link]
-
Sousa, M. M., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Available from: [Link]
-
Barillaro, T., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Publications. Available from: [Link]
-
Scribd. 11 Experiment 3 | PDF | Melting Point. Available from: [Link]
-
Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed. Available from: [Link]
-
Ramos, J. UV-Vis Spectrometry, pKa of a dye. Available from: [Link]
-
University of California, Davis. pKa of a dye: UV-VIS Spectroscopy. Available from: [Link]
-
University of Colorado Boulder. DETERMINATION OF MELTING POINTS. Available from: [Link]
-
MySkinRecipes. 3-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid ethyl ester. Available from: [Link]
-
Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. Available from: [Link]
-
Roses, M., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. PubMed. Available from: [Link]
-
Lin, C., & Li, L. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE. Available from: [Link]
-
University of Calgary. Melting point determination. Available from: [Link]
-
Santa Monica College. Experiment 1: Melting Point. Available from: [Link]
-
Nichols, L. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. Available from: [Link]
-
Charnwood Discovery. Kinetic Solubility - In Vitro Assay. Available from: [Link]
-
Lokey Lab Protocols. Shake Flask logK. Available from: [Link]
-
PubChem. 3-Bromo-1H-pyrrolo[2,3-b]pyridine. Available from: [Link]
-
protocols.io. LogP / LogD shake-flask method. Available from: [Link]
-
Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. Available from: [Link]
-
Chowdhury, S. K., & Dole, M. (2014). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC - NIH. Available from: [Link]
-
LookChem. Cas 872355-63-0,METHYL 1H-PYRRolo[3,2-B]PYRIDINE-5-CARBOXYLATE. Available from: [Link]
- Metin, Ö. (2011). Basic 1H- and 13C-NMR Spectroscopy. John Wiley & Sons.
-
Waters Corporation. Small Molecule Standards | For LC-MS Analysis of Small Molecules. Available from: [Link]
-
Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Available from: [Link]
- Hoye, T. R., et al. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. Books.
-
ResearchGate. How to Prepare Samples for NMR. Available from: [Link]
-
JoVE. General Guidelines for Setting Up an In Vitro LC/MS/MS Assay. Available from: [Link]
- Google Patents. CN104130183A - Synthetic method for 3-bromopyridine.
-
MDPI. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Available from: [Link]
Sources
- 1. 3-Bromo-1H-pyrrolo[2,3-b]pyridine: Properties, Uses, Safety & Sourcing | Reliable China Supplier [pipzine-chem.com]
- 2. 3-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid ethyl ester [myskinrecipes.com]
- 3. uomus.edu.iq [uomus.edu.iq]
- 4. scribd.com [scribd.com]
- 5. uomosul.edu.iq [uomosul.edu.iq]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. enamine.net [enamine.net]
- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. charnwooddiscovery.com [charnwooddiscovery.com]
- 12. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
- 14. pubs.acs.org [pubs.acs.org]
- 15. hi-tec.tripod.com [hi-tec.tripod.com]
- 16. ishigirl.tripod.com [ishigirl.tripod.com]
- 17. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 18. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 20. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 21. LogP / LogD shake-flask method [protocols.io]
- 22. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 23. mcneilgroup.chem.lsa.umich.edu [mcneilgroup.chem.lsa.umich.edu]
- 24. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 25. books.rsc.org [books.rsc.org]
- 26. researchgate.net [researchgate.net]
- 27. spectroscopyeurope.com [spectroscopyeurope.com]
- 28. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 29. waters.com [waters.com]
- 30. tecan.com [tecan.com]
- 31. General Guidelines for Setting Up an In Vitro LC/MS/MS Assay | Springer Nature Experiments [experiments.springernature.com]
Foreword: The Pyrrolo[3,2-b]pyridine Scaffold – A Privileged Core in Modern Drug Discovery
An In-Depth Technical Guide to the Discovery and Development of Pyrrolo[3,2-b]pyridine Derivatives
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. These "privileged structures" possess the inherent ability to bind to multiple biological targets with high affinity, providing a versatile foundation for drug design. The pyrrolo[3,2-b]pyridine core, an isomeric form of azaindole, stands out as one such scaffold. Its unique electronic properties and rigid, bicyclic structure make it an ideal anchor for constructing potent and selective inhibitors, particularly for the protein kinase family—a class of enzymes central to cellular signaling and frequently implicated in diseases like cancer and inflammatory disorders.
This guide, prepared from the perspective of a senior application scientist, moves beyond a simple recitation of facts. It aims to provide a deep, mechanistic understanding of the journey from initial synthesis to biological validation for pyrrolo[3,2-b]pyridine derivatives. We will explore the strategic decisions behind synthetic routes, dissect the nuances of structure-activity relationships (SAR), and provide field-proven protocols for biological evaluation. The objective is to equip researchers and drug development professionals with the foundational knowledge and practical tools necessary to effectively harness the therapeutic potential of this remarkable scaffold.
Constructing the Core: Strategic Synthesis of the Pyrrolo[3,2-b]pyridine Nucleus
The creation of the pyrrolo[3,2-b]pyridine nucleus is a foundational step that dictates the feasibility and efficiency of any subsequent drug discovery program. The chosen synthetic route must not only be robust and high-yielding but also amenable to the introduction of chemical diversity.
Causality in Synthetic Strategy
A common and effective strategy involves the construction of the pyrrole ring onto a pre-existing, functionalized pyridine precursor. This approach offers significant advantages in terms of controlling the substitution pattern on the pyridine portion of the scaffold, which is often crucial for modulating kinase selectivity and pharmacokinetic properties.
One illustrative pathway begins with a substituted 2-aminopyridine. The key transformation involves a sequence of reactions designed to build the fused five-membered ring. A representative synthetic workflow is outlined below.
Caption: A generalized workflow for the synthesis of the pyrrolo[3,2-b]pyridine core.
This multi-step process is a classic example of strategic organic synthesis. The initial reaction of a 3-nitropyridine with an agent like N,N-dimethylformamide dimethyl acetal (DMF-DMA) generates a key enamine intermediate. This step is critical as it installs the necessary carbon framework for the pyrrole ring. The subsequent reductive cyclization, often achieved using iron in acetic acid, simultaneously reduces the nitro group to an amine and facilitates the ring-closing reaction to form the bicyclic core. This method is valued for its reliability and the accessibility of starting materials.
Experimental Protocol: Synthesis of a Substituted 1H-Pyrrolo[3,2-b]pyridine Core
This protocol provides a representative, self-validating methodology for synthesizing the core structure. Each step includes checkpoints and expected outcomes.
Objective: To synthesize a functionalized 1H-pyrrolo[3,2-b]pyridine core suitable for further derivatization.
Materials:
-
2-Amino-3-nitropyridine
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Iron powder (Fe), <100 mesh
-
Glacial Acetic Acid (AcOH)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Step 1: Enamine Formation
-
To a solution of 2-amino-3-nitropyridine (1.0 eq) in anhydrous DMF (5 mL/mmol), add DMF-DMA (1.5 eq).
-
Heat the reaction mixture to 90 °C and stir for 4-6 hours under a nitrogen atmosphere.
-
Rationale: Heating drives the condensation reaction forward by removing the methanol byproduct. Anhydrous conditions prevent hydrolysis of the DMF-DMA reagent.
-
Validation: Monitor reaction progress by Thin Layer Chromatography (TLC) (e.g., 30% EtOAc in hexanes). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates successful enamine formation.
-
Upon completion, cool the mixture to room temperature and pour it into ice-water. The product often precipitates and can be collected by filtration.
-
-
Step 2: Reductive Cyclization
-
Suspend the crude enamine intermediate from Step 1 in glacial acetic acid (10 mL/mmol).
-
Add iron powder (5.0 eq) portion-wise while stirring vigorously. An exotherm may be observed.
-
Rationale: Acetic acid serves as both the solvent and the proton source for the reduction of the nitro group by elemental iron. The large excess of iron ensures complete reduction.
-
Stir the mixture at room temperature for 8-12 hours.
-
Validation: Monitor by TLC until the enamine intermediate is fully consumed. The product, the pyrrolo[3,2-b]pyridine core, is typically more polar.
-
-
Step 3: Work-up and Purification
-
Filter the reaction mixture through a pad of Celite to remove excess iron and iron salts, washing the pad with EtOAc.
-
Carefully neutralize the filtrate by slowly adding saturated NaHCO₃ solution until effervescence ceases (pH ~7-8).
-
Transfer the mixture to a separatory funnel and extract with EtOAc (3x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Rationale: This standard aqueous work-up removes acetic acid and inorganic salts, isolating the crude product in an organic solvent.
-
Purify the crude residue by silica gel column chromatography using an appropriate solvent gradient (e.g., 20-50% EtOAc in hexanes) to yield the pure 1H-pyrrolo[3,2-b]pyridine core.
-
Validation: Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity (>95%).
-
Dissecting Molecular Interactions: Structure-Activity Relationships (SAR)
Once the core is synthesized, the next phase involves its strategic decoration with various functional groups to optimize biological activity. SAR studies are the intellectual engine of this process, providing a roadmap for enhancing potency, improving selectivity, and fine-tuning ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
For pyrrolo[3,2-b]pyridine derivatives, particularly as kinase inhibitors, specific positions on the bicyclic core are critical for interaction with the target protein.
Caption: Key positions for functionalization on the pyrrolo[3,2-b]pyridine scaffold.
Key SAR Insights:
-
Position 5: This is arguably the most critical position for modulation. Large, substituted aryl or heteroaryl groups, often linked via an amide or urea moiety, are frequently installed here. These groups typically occupy the ATP-binding pocket of kinases and are primary drivers of potency and selectivity. For instance, in a series of diarylureas based on this scaffold, compounds with 5-benzylamide substituted 4'-amide moieties showed the most potent antiproliferative activity against melanoma cells.
-
Position 4: Substituents at this position often interact with the "hinge region" of the kinase, forming crucial hydrogen bonds that anchor the inhibitor in the active site. Small groups like amines or chlorides are common.
-
Pyrrole N-H (Position 1): The nitrogen of the pyrrole ring typically acts as a hydrogen bond donor. While methylation or other substitutions are possible, they can sometimes lead to a loss of activity, as observed in some PDE4B inhibitors where the N-methylated pyrrolo[3,2-b]pyridine was inactive.
-
Other Positions (e.g., 7-position): These positions are often more solvent-exposed and can be modified to improve physicochemical properties like solubility without significantly impacting target binding.
| Position | Modification Type | Observed Effect on Activity | Rationale / Interaction | Reference |
| 5 | Diaryl ureas and amides | Generally potent antiproliferative activity. Substituents on the terminal phenyl ring are critical. | Occupies the hydrophobic ATP binding pocket, forms key interactions. | |
| 5 | 5-benzylamide substituted 4'-amides | Most potent derivatives in an anti-melanoma series. | Optimized fit and interactions within the target kinase active site. | |
| 4 | Amino or Chloro group | Essential for hinge-binding in many kinase inhibitors. | Acts as a hydrogen bond acceptor/donor to anchor the molecule. | |
| 1 (N-H) | N-methylation | Can lead to loss of activity. | Disrupts a critical hydrogen bond donor interaction. |
Biological Activity and Therapeutic Potential
The primary therapeutic application for pyrrolo[3,2-b]pyridine derivatives has been in oncology, driven by their ability to act as potent kinase inhibitors. Kinases are master regulators of cell signaling, and their dysregulation is a hallmark of cancer.
Caption: Simplified kinase signaling cascade showing the inhibitory action of a pyrrolo[3,2-b]pyridine derivative.
Mechanism of Action
Most pyrrolo[3,2-b]pyridine-based kinase inhibitors are ATP-competitive, meaning they bind to the active site of the kinase and prevent the binding of its natural substrate, ATP. This action halts the phosphorylation cascade, thereby blocking the downstream signaling that leads to uncontrolled cell growth and survival.
Notable Targets and Applications:
-
FMS Kinase (CSF-1R): Derivatives of the related pyrrolo[3,2-c]pyridine scaffold have shown potent inhibitory effects against FMS kinase, which is implicated in ovarian, prostate, and breast cancers, as well as inflammatory disorders.
-
B-RAF: The pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a core component of Vemurafenib, an FDA-approved inhibitor of the V600E mutant B-RAF kinase for the treatment of melanoma. This highlights the clinical success of the broader pyrrolopyridine class.
-
Anti-proliferative Agents: Many derivatives have demonstrated broad anti-proliferative activity against various cancer cell lines, including melanoma and breast cancer, often showing superior or similar activity to established drugs like Sorafenib.
Validating a Hit: Key Biological Evaluation Protocols
Identifying a potent compound requires a robust and tiered screening strategy, typically beginning with biochemical assays and progressing to more complex cell-based models.
Protocol 1: Biochemical Kinase Activity Assay (Luminescence-based)
This protocol describes a universal, high-throughput method to measure the direct inhibitory effect of a compound on a purified kinase enzyme.
Assay Principle: The assay quantifies the amount of ADP produced in a kinase reaction. As the kinase phosphorylates its substrate, it converts ATP to ADP. The amount of remaining ATP is then measured using a luciferase/luciferin reaction, which generates a luminescent signal inversely proportional to kinase activity.
Materials:
-
Purified kinase enzyme of interest
-
Kinase-specific substrate peptide
-
ATP solution
-
Assay Buffer (containing MgCl₂)
-
Test compounds (pyrrolo[3,2-b]pyridine derivatives) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well assay plates
Step-by-Step Methodology:
-
Compound Plating:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Using an acoustic dispenser or multichannel pipette, transfer a small volume (e.g., 50 nL) of each compound dilution to the assay plate. Include DMSO-only wells (100% activity control) and wells with a known potent inhibitor (0% activity control).
-
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate master mix in assay buffer.
-
Prepare a 2X ATP solution in assay buffer.
-
Add the 2X kinase/substrate mix to all wells.
-
Initiate the kinase reaction by adding the 2X ATP solution to all wells. The final reaction volume is typically 5 µL.
-
Rationale: Initiating the reaction with ATP ensures that the kinase and inhibitor have a chance to equilibrate before the reaction begins. The final DMSO concentration should be kept low (<1%) to avoid artifacts.
-
Incubate the plate at room temperature for 1-2 hours.
-
-
Signal Detection:
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. This reagent simultaneously terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to all wells. This reagent contains luciferase and luciferin to measure the newly synthesized ADP via a coupled reaction. Incubate for 30-60 minutes.
-
Validation: The luminescent signal in the 100% activity control should be high, while the 0% activity control should be near background.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Plot percent inhibition versus the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Cell-Based Proliferation Assay (MTT/XTT)
This protocol assesses the effect of a compound on the viability and proliferation of cancer cells, providing a more physiologically relevant measure of its anti-cancer potential.
Assay Principle: The assay relies on the ability of metabolically active cells to reduce a tetrazolium salt (like MTT) to a colored formazan product. The amount of color produced is directly proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest (e.g., A375 melanoma)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., acidified isopropanol or DMSO)
-
Clear, flat-bottomed 96-well plates
Step-by-Step Methodology:
-
Cell Seeding:
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37 °C, 5% CO₂ to allow cells to attach.
-
Validation: A visual check under a microscope should confirm that cells are attached and evenly distributed.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium from a DMSO stock.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include vehicle control (medium with DMSO) and a positive control (e.g., Staurosporine).
-
Rationale: The final DMSO concentration must be non-toxic to the cells (typically ≤0.5%).
-
Incubate the cells for 72 hours.
-
-
Assay Development:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Rationale: Only viable cells with active mitochondrial reductases can convert the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percent cell viability for each concentration relative to the vehicle control.
-
Plot the results and determine the GI₅₀ (concentration for 50% growth inhibition) value.
-
Conclusion and Future Outlook
The pyrrolo[3,2-b]pyridine scaffold has firmly established itself as a valuable core in the medicinal chemist's toolkit. Its synthetic accessibility and versatile nature have enabled the development of potent modulators of various biological targets, most notably protein kinases. The journey from a simple heterocyclic core to a potential clinical candidate is a testament to the power of iterative design, guided by a deep understanding of structure-activity relationships and validated by a robust suite of biological assays.
The future for this scaffold remains bright. Ongoing research will likely focus on developing next-generation inhibitors with improved selectivity profiles to minimize off-target effects and toxicity. Furthermore, exploring novel substitutions and derivatization strategies could unlock activity against new target classes or provide solutions for overcoming acquired drug resistance, a persistent challenge in oncology. As synthetic methodologies become more advanced and our understanding of disease biology deepens, the pyrrolo[3,2-b]pyridine framework is poised to remain a central element in the discovery of targeted therapies for years to come.
References
- Kim, H. J., Jung, M. H., Kim, H., El-Gamal, M. I., Sim, T. B., Lee, S. H., Hong, J. H., Hah, J. M., Cho, J. H., Choi, J. H., Yoo, K. H., & Oh, C. H. (2010).
Methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate literature review
An In-Depth Technical Guide to Methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate: Synthesis, Reactivity, and Applications in Drug Discovery
Introduction: The Privileged 4-Azaindole Scaffold
The 1H-pyrrolo[3,2-b]pyridine core, also known as 4-azaindole, is a prominent heterocyclic scaffold in medicinal chemistry. Its structure, which mimics a purine base, allows it to function as a versatile hinge-binding motif for a variety of protein kinases. This has led to its classification as a "privileged scaffold" in drug discovery, forming the foundation of numerous therapeutic agents.[1][2][3] Derivatives of this core have shown a broad spectrum of pharmacological activities, including potent anticancer and anti-inflammatory properties.[4][5]
Within this important class of molecules, This compound (CAS No. 943329-79-1) serves as a critical and highly versatile synthetic intermediate. The presence of a bromine atom at the C3 position, adjacent to the pyrrole nitrogen, provides a reactive handle for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide offers a comprehensive overview of its synthesis, key chemical transformations, and its strategic application in the development of novel therapeutics, particularly kinase inhibitors.
PART 1: Synthesis of the Core Intermediate
The synthesis of this compound is typically achieved in a two-step sequence starting from a suitable 4-azaindole precursor: (1) synthesis of the parent methyl ester, followed by (2) regioselective bromination at the C3 position.
Step 1.1: Synthesis of Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate
The initial step involves the formation of the methyl ester from a commercially available ethyl ester via transesterification. This reaction is driven by the use of methanol as the solvent and a base to facilitate the exchange of the alkoxy group.
-
Reagent Preparation: To a round-bottom flask, add ethyl 4-azaindole-2-carboxylate (1.0 equiv, e.g., 42.3 mmol).
-
Solvent Addition: Add methanol (e.g., 50 mL) to the flask to form a suspension.
-
Base Addition: Add potassium carbonate (K₂CO₃) (1.2 equiv, e.g., 50.7 mmol).
-
Reaction: Stir the suspension and heat to 55 °C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., Diethyl ether/Heptane).
-
Work-up: Once the reaction is complete, concentrate the mixture in vacuo to remove the methanol.
-
Precipitation: Dilute the residue with water and stir for 15 minutes to precipitate the product.
-
Isolation: Collect the solid product by filtration and wash with cold water.
-
Drying: Dry the isolated solid in a vacuum oven at 65 °C for 3 hours to afford Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate.[6]
Expected Yield: 90-100%[6]
Step 1.2: C3-Bromination
With the parent ester in hand, the next step is the regioselective introduction of a bromine atom at the C3 position of the pyrrole ring. This is a classic electrophilic aromatic substitution on the electron-rich pyrrole ring system. N-Bromosuccinimide (NBS) is a commonly used and effective brominating agent for this transformation.
-
Reagent Preparation: Dissolve Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate (1.0 equiv) in a suitable aprotic solvent such as N,N-Dimethylformamide (DMF) or Acetonitrile in a round-bottom flask protected from light.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Isolation: Collect the precipitate by vacuum filtration and wash thoroughly with water to remove any residual DMF and succinimide.
-
Purification: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the final product, this compound.
PART 2: Chemical Reactivity and Synthetic Utility
The synthetic power of this compound lies in its ability to undergo palladium-catalyzed cross-coupling reactions. The C-Br bond at the 3-position is an ideal site for the introduction of diverse chemical moieties, enabling the rapid construction of complex molecular libraries for drug discovery.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is one of the most powerful methods for forming carbon-carbon bonds, coupling an organoboron species with an organic halide.[7] This reaction is instrumental in synthesizing biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors.[8][9]
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, for instance, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (2-5 mol%).[10]
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., in a 4:1 ratio).
-
Reaction: Heat the mixture with vigorous stirring to 80-100 °C for 4-12 hours. Monitor the reaction's progress by LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure and purify the residue by flash column chromatography to isolate the 3-aryl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate product.
Sonogashira Coupling
The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[11] This reaction is highly valuable for introducing linear alkyne linkers into molecules, which can serve as rigid spacers or as precursors for further transformations.[12][13][14]
-
Reaction Setup: To a degassed solution of this compound (1.0 equiv) in a suitable solvent like THF or DMF and an amine base (e.g., triethylamine or diisopropylethylamine), add the terminal alkyne (1.1-1.5 equiv).
-
Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2-5 mol%), and a copper(I) co-catalyst, typically copper(I) iodide (CuI) (1-2 mol%).[15]
-
Reaction: Stir the mixture at room temperature to 60 °C for 2-16 hours under an inert atmosphere. Monitor for completion by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues. Concentrate the filtrate and partition the residue between ethyl acetate and water.
-
Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield the 3-alkynyl derivative.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for forming carbon-nitrogen bonds.[16][17] This reaction allows for the direct coupling of amines with aryl halides, providing a powerful route to synthesize substituted anilines and heteroarylamines, which are prevalent in pharmaceuticals.[18][19][20]
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP or XPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.4-2.5 equiv).[19]
-
Reagent Addition: Add this compound (1.0 equiv) and the primary or secondary amine coupling partner (1.1-1.5 equiv).
-
Solvent Addition: Add an anhydrous aprotic solvent, such as toluene or dioxane, via syringe.
-
Reaction: Seal the flask and heat the mixture with vigorous stirring at 80-110 °C for 6-24 hours. Monitor the reaction progress by LC-MS.
-
Work-up: Cool the reaction to room temperature and dilute with diethyl ether or ethyl acetate. Wash the mixture with brine, dry the organic layer over MgSO₄ or Na₂SO₄, and filter.
-
Purification: Remove the solvent by evaporation under reduced pressure. Purify the crude product by column chromatography to obtain the desired 3-amino-1H-pyrrolo[3,2-b]pyridine derivative.
PART 3: Applications in Drug Development
The 1H-pyrrolo[3,2-b]pyridine scaffold is a key component in a multitude of kinase inhibitors and other biologically active agents. The ability to diversify the C3 position of this compound allows for fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties.
Role as a Kinase Inhibitor Scaffold
Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The 4-azaindole core of the title compound is adept at forming hydrogen bonds with the hinge region of the ATP-binding pocket of many kinases. By using the C3-bromo intermediate, medicinal chemists can introduce various substituents that project into the solvent-exposed region or target other pockets of the enzyme, leading to potent and selective inhibitors.[2][21]
Examples of Biologically Active Pyrrolo[3,2-b]pyridine Derivatives
The versatility of the pyrrolopyridine scaffold is demonstrated by the wide range of biological targets its derivatives can modulate.
| Compound Class | Biological Target | Therapeutic Potential | Reference |
| Pyrrolo[3,2-b]pyridine-3-carboxamides | Acetyl-CoA Carboxylase (ACC) 1 | Cancer, Metabolic Diseases | [22] |
| Pyrrolo[2,3-b]pyridine-2-carboxamides | Phosphodiesterase 4B (PDE4B) | CNS Diseases, Inflammation | [23] |
| Pyrrolo[1,2-b]pyridazine-3-carboxamides | Janus Kinase (JAK) | Autoimmune Diseases, Inflammation | [2] |
| Pyrrolo-quinoline derivatives | PI3-kinase related kinases (PIKK) | Cancer | [3] |
| 5-Bromo-7-azaindolin-2-one derivatives | Receptor Tyrosine Kinases | Cancer | [24] |
Conclusion
This compound is a high-value, strategic intermediate for the synthesis of complex heterocyclic compounds. Its straightforward preparation and versatile reactivity in palladium-catalyzed cross-coupling reactions make it an indispensable tool for researchers in medicinal chemistry and drug development. The ability to rapidly generate diverse libraries of C3-substituted 4-azaindole derivatives provides a robust platform for the discovery of novel and potent therapeutic agents targeting a wide array of diseases.
References
- Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. (2019). PubMed.
- METHYL 1H-PYRROLO[3,2-B]PYRIDINE-2-CARBOXYL
- Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (n.d.). PubMed Central.
- 3-Bromo-2-methyl-1H-Pyrrolo[2,3-b]pyridine. MedChemExpress.
- Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2024). PMC.
- Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (n.d.). [Source not provided].
- Application Note and Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-methylpyridine. (n.d.). Benchchem.
- Buchwald–Hartwig amin
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). [Source not provided].
- 1H-pyrrolo[2,3-b]pyridine: A new scaffold for human neutrophil elastase (HNE) inhibitors. (2018). Bioorganic & Medicinal Chemistry.
- An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
- methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxyl
- Buchwald-Hartwig Amin
- Application Notes and Protocols: Synthesis of Pyrrolo[2,3-b]indoles via Buchwald-Hartwig Amin
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (2021). PubMed Central.
- Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (2024). [Source not provided].
- Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors. (2014). [Source not provided].
- Novel pyrrolo-quinoline derivatives as potent inhibitors for PI3-kinase related kinases. (n.d.). [Source not provided].
- Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. (n.d.). PMC.
- An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
- METHYL 3-BROMO-1H-PYRROLO[2,3-B]PYRIDINE-6-CARBOXYL
- Methyl 6-bromo-1H-pyrrolo[2,3-B]pyridine-3-carboxyl
- Recent Advances in Sonogashira Reactions. (2025).
- An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021).
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. (2025). [Source not provided].
- Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. (2014). NIH.
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one. (n.d.).
- Pyrrole: a resourceful small molecule in key medicinal hetero-arom
- Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. (n.d.). ePrints Soton.
- Application Notes and Protocols for Suzuki- Miyaura Cross-Coupling for the Synthesis of 2- aryl-1H-pyrrolo. (n.d.). Benchchem.
- Bromo-Substituted Diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines: Sonogashira Cross-Coupling Reaction, Photophysical Properties, Bio-interaction and HSA Light-Up Sensor. (2022). PubMed.
- Novel synthesis and antimicrobial screening of 3-(6- Methoxycarbonylamino-pyridine-3-ylethynyl). (2023). bepls.
Sources
- 1. 1H-pyrrolo[2,3-b]pyridine: A new scaffold for human neutrophil elastase (HNE) inhibitors. | Semantic Scholar [semanticscholar.org]
- 2. Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel pyrrolo-quinoline derivatives as potent inhibitors for PI3-kinase related kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. METHYL 1H-PYRROLO[3,2-B]PYRIDINE-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 13. Bromo-Substituted Diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines: Sonogashira Cross-Coupling Reaction, Photophysical Properties, Bio-interaction and HSA Light-Up Sensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bepls.com [bepls.com]
- 15. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
safety and handling of Methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
An In-depth Technical Guide to the Safe Handling of Methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
This document provides a comprehensive technical guide for the safe handling, storage, and disposal of this compound. It is intended for researchers, medicinal chemists, and drug development professionals who may work with this or structurally similar heterocyclic compounds. The protocols and recommendations herein are synthesized from available safety data for analogous structures and established best practices in chemical laboratory safety.
Section 1: Compound Identification and Properties
This compound is a heterocyclic compound often utilized as a building block in medicinal chemistry and drug discovery.[1][2] Its structure, featuring a brominated pyrrolopyridine core, suggests a potential for biological activity and necessitates careful handling due to likely reactivity and physiological effects.[3]
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | This compound | Chemdad |
| Synonyms | 1H-Pyrrolo[3,2-b]pyridine-2-carboxylic acid, 3-bromo-, methyl ester | [4] |
| CAS Number | 952182-30-8 | [4] |
| Molecular Formula | C₉H₇BrN₂O₂ | [4] |
| Molecular Weight | 255.07 g/mol | [4] |
| Appearance | Likely a solid (powder/crystalline) at room temperature | Inferred |
Section 2: Hazard Analysis and GHS Classification
While a specific, comprehensive safety data sheet (SDS) for this compound (CAS 952182-30-8) is not widely available, a robust hazard assessment can be constructed by examining structurally similar compounds. The GHS classifications for related bromo-pyrrolo-pyridine and bromo-pyrrole carboxylate compounds are consistent, indicating a clear pattern of potential hazards.[5][6][7][8]
Anticipated GHS Classification:
-
Acute Toxicity, Oral (Category 3/4): Harmful or toxic if swallowed.[6][7][8]
-
Skin Irritation (Category 2): Causes skin irritation.[5][6][7]
-
Serious Eye Damage / Eye Irritation (Category 1/2A): Causes serious eye damage or irritation.[5][6][8]
-
Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation.[5][7][8]
Pictograms:
Hazard Statements (Anticipated):
Causality Behind Hazards: The combination of a heterocyclic aromatic system and a bromine substituent makes the compound reactive and potentially disruptive to biological systems. Halogenated organic molecules can act as alkylating agents or interfere with enzymatic processes. The fine, powdered nature of such solids increases the risk of inhalation, leading to respiratory tract irritation.[5][9]
Section 3: Proactive Safety Protocols and Engineering Controls
A proactive approach to safety is paramount. The primary directive is to minimize all potential routes of exposure—inhalation, dermal contact, and ingestion.
Engineering Controls: The First Line of Defense
Engineering controls are designed to isolate the researcher from the hazard. Their use is non-negotiable when handling this class of compounds.
-
Certified Chemical Fume Hood: All manipulations of the solid compound (weighing, transferring, preparing solutions) must be performed inside a certified chemical fume hood with a tested and adequate face velocity. This is the most critical control to prevent inhalation of fine particulates.[10]
-
Designated Work Area: A specific area within the lab, preferably within a fume hood, should be designated for working with this compound. This practice contains potential contamination and simplifies cleanup procedures.
-
Ventilation: Ensure the laboratory has adequate general ventilation to handle any fugitive emissions.[11]
Personal Protective Equipment (PPE): The Essential Barrier
PPE provides a direct barrier between the user and the chemical. The selection of PPE must be based on the identified hazards.
-
Eye Protection: Chemical safety goggles are mandatory to protect against splashes and airborne particles. A face shield should be worn over goggles during procedures with a higher risk of splashing, such as transfers or quenching reactions.[8][11]
-
Hand Protection: Nitrile gloves are required. Always inspect gloves for tears or punctures before use. Use proper glove removal technique to avoid contaminating your skin.[8] For extended operations or when handling concentrated solutions, consider double-gloving.
-
Body Protection: A flame-resistant lab coat must be worn and fully buttoned. Ensure clothing worn underneath covers legs and arms.
-
Respiratory Protection: While a fume hood is the primary control, a NIOSH-approved respirator with particulate filters may be required for emergency situations like a large spill cleanup outside of a hood.
Section 4: Standard Operating Procedures (SOPs)
Adherence to a strict, step-by-step protocol minimizes the risk of exposure and ensures experimental reproducibility.
Experiment Workflow: From Receipt to Disposal
The following diagram outlines the critical stages in the lifecycle of a hazardous research chemical within the laboratory.
Caption: Workflow for safe handling of research chemicals.
Step-by-Step Handling Protocol
-
Preparation: Before retrieving the compound, ensure your fume hood is clean and uncluttered. Assemble all necessary glassware, reagents, and waste containers.
-
Weighing: Tare a suitable container on a balance located within the fume hood. Carefully transfer the required amount of this compound using a spatula. Avoid creating dust. Close the primary container immediately after dispensing.
-
Dissolution/Reaction: Add the solvent or reagent to the vessel containing the weighed compound slowly to avoid splashing. If the process is exothermic, use an ice bath for temperature control.
-
Cleanup: After the experiment, decontaminate all surfaces and equipment. A solution of detergent and water is typically sufficient, followed by appropriate solvent rinses. All rinsates should be collected as hazardous waste.
Section 5: Emergency Procedures
Rapid and correct response during an emergency is critical.
Accidental Release Measures
-
Minor Spill (in fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an inert absorbent material like vermiculite or sand.[9]
-
Carefully scoop the material into a labeled, sealable waste container.
-
Wipe the area with a cloth dampened with a suitable solvent, and place the cloth in the waste container.
-
Wash the area with soap and water.
-
-
Major Spill (outside fume hood):
-
Evacuate the laboratory immediately and alert personnel in adjacent areas.
-
Notify your institution's Environmental Health & Safety (EHS) department.
-
Prevent re-entry until the area is cleared by trained emergency responders.
-
First Aid Measures
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9][11]
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention.[11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention and provide the SDS or compound label to the medical personnel.[9]
Section 6: Storage and Disposal
Proper storage and disposal are crucial for long-term safety and environmental protection.
-
Storage Conditions: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[10][11] Keep it segregated from strong oxidizing agents and strong acids, with which it may react violently.[9]
-
Waste Disposal: All waste, including excess solid, contaminated consumables (gloves, paper towels), and solutions, must be collected in a clearly labeled hazardous waste container. Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Do not dispose of this chemical down the drain.[9]
References
-
PubChem. methyl 3-bromo-1H-pyrrole-2-carboxylate. National Center for Biotechnology Information. [Link]
-
PubChem. 3-Bromo-1H-pyrrolo[2,3-b]pyridine. National Center for Biotechnology Information. [Link]
-
PubChem. 1H-pyrrolo(3,2-b)pyridine-3-carboxylic acid. National Center for Biotechnology Information. [Link]
-
Chongqing Chemdad Co., Ltd. METHYL 3-BROMO-1H-PYRROLO-[3,2-B]PYRIDINE-2-CARBOXYLATE. Chemdad. [Link]
-
PubChem. Methyl 6-bromo-1H-pyrrolo[2,3-B]pyridine-3-carboxylate. National Center for Biotechnology Information. [Link]
-
Lee, J., et al. (2019). Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. Bioorganic & Medicinal Chemistry, 27(12), 2521-2530. [Link]
-
MDPI. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]
-
National Center for Biotechnology Information. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
National Center for Biotechnology Information. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. [Link]
-
SciSpace. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. SciSpace. [Link]
-
Guillon, J., et al. (2007). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry. [Link]
-
MDPI. Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. MDPI. [Link]
Sources
- 1. Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. METHYL 3-BROMO-1H-PYRROLO-[3,2-B]PYRIDINE-2-CARBOXYLATE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. methyl 3-bromo-1H-pyrrole-2-carboxylate | C6H6BrNO2 | CID 44189804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Bromo-1H-pyrrolo[2,3-b]pyridine | C7H5BrN2 | CID 5523659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1H-pyrrolo(3,2-b)pyridine-3-carboxylic acid | C8H6N2O2 | CID 18754117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. capotchem.cn [capotchem.cn]
- 9. fishersci.com [fishersci.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. file.bldpharm.com [file.bldpharm.com]
CAS number for Methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
An In-depth Technical Guide to Methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a heterocyclic building block of significant interest in medicinal chemistry. Its unique arrangement of a pyrrole ring fused to a pyridine ring, combined with strategic bromo and methyl ester functionalities, makes it a versatile intermediate for the synthesis of complex bioactive molecules. This guide provides a comprehensive overview of its chemical properties, a detailed examination of its synthetic pathways, and an exploration of its applications as a scaffold in modern drug discovery, particularly in the development of kinase inhibitors.
Core Compound Identification and Properties
The precise identification and characterization of a starting material are foundational to any successful research campaign. This section outlines the key identifiers and physicochemical properties of the title compound.
1.1. Nomenclature and Registration
-
Systematic Name: this compound
-
Synonyms: 1H-Pyrrolo[3,2-b]pyridine-2-carboxylic acid, 3-bromo-, methyl ester[1]
-
CAS Number: 952182-30-8 [1]
1.2. Chemical Structure
Caption: 2D Structure of this compound.
1.3. Physicochemical Data
A summary of the key computed and experimental properties is provided below. These values are critical for designing reaction conditions, purification strategies, and formulation studies.
| Property | Value | Source |
| Molecular Formula | C₉H₇BrN₂O₂ | [1] |
| Molecular Weight | 255.07 g/mol | [1] |
| Appearance | Solid (predicted) | - |
| Solubility | Soluble in organic solvents like DMSO, DMF, Methanol | Inferred |
| SMILES | COC(=O)C1=C(Br)C2=C(N1)N=CC=C2 | Derived |
| InChIKey | (Generated upon request) | - |
Synthesis and Mechanistic Considerations
The pyrrolo[3,2-b]pyridine core, also known as 4-azaindole, is a privileged scaffold in medicinal chemistry. The synthesis of this compound typically involves a multi-step sequence starting from commercially available pyridine derivatives. The causality behind the chosen synthetic strategy is to build the fused ring system first, followed by selective functionalization.
2.1. Generalized Synthetic Workflow
The construction of this molecule leverages established methodologies for azaindole synthesis. A plausible pathway involves the cyclization of a suitably substituted aminopyridine precursor, followed by bromination and esterification.
Caption: Generalized synthetic workflow for this compound.
2.2. Detailed Experimental Protocol (Illustrative)
The following protocol is an illustrative example based on known transformations of related heterocyclic systems.[2]
Step 1: Synthesis of Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate
-
To a solution of 1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid (1.0 eq) in anhydrous methanol (0.2 M), add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester, which can be purified by column chromatography.
Causality: This standard Fischer esterification is a reliable and high-yielding method for converting the carboxylic acid to its corresponding methyl ester, which is a necessary precursor for the subsequent bromination step.
Step 2: Bromination to Yield this compound
-
Dissolve Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or chloroform.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring progress by TLC or LC-MS.
-
Once the starting material is consumed, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to obtain the final compound.
Trustworthiness & Validation: The regioselectivity of this bromination is a key aspect. The pyrrole ring is electron-rich and thus highly susceptible to electrophilic substitution.[3] The C3 position is the most nucleophilic site on the 4-azaindole core, leading to highly selective bromination. This inherent reactivity provides a self-validating system where the formation of other isomers is minimal. Progress should be monitored to avoid over-bromination.
Applications in Drug Discovery and Development
The true value of this compound lies in its utility as a versatile chemical intermediate. The bromine atom at the C3 position serves as a synthetic handle for introducing molecular diversity via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), while the methyl ester at C2 can be readily converted into amides or other functional groups.
3.1. Scaffold for Kinase Inhibitors
The pyrrolopyridine scaffold is a cornerstone in the design of kinase inhibitors, which are crucial in oncology and inflammation research.[4] Abnormal kinase activity is a hallmark of many cancers, and molecules based on this core can act as ATP-competitive inhibitors.
-
Fibroblast Growth Factor Receptor (FGFR) Inhibitors: Derivatives of 1H-pyrrolo[2,3-b]pyridine (a related isomer) have shown potent activity against FGFR1, 2, and 3.[4] The core structure mimics the hinge-binding motif of ATP.
-
Serum/Glucocorticoid-Regulated Kinase 1 (SGK-1) Inhibitors: Pyrrolo[2,3-b]pyridines have been identified as inhibitors of SGK-1, a kinase implicated in metabolic disorders and cell survival.[5]
The title compound is an ideal starting point for building libraries of such inhibitors. The bromine atom allows for the attachment of various aryl or heteroaryl groups that can probe the deep pockets of the kinase active site, enhancing potency and selectivity.
Caption: Role as a scaffold in developing kinase inhibitors via functionalization at C2 and C3.
3.2. Other Therapeutic Areas
The versatility of the pyrrolopyridine core extends beyond kinase inhibition. Derivatives have been explored as:
-
Acetyl-CoA Carboxylase (ACC) Inhibitors: For metabolic diseases.[6]
-
Phosphodiesterase 4B (PDE4B) Inhibitors: For inflammatory conditions.[7]
-
Antibacterial Agents: As novel therapeutics against resistant bacterial strains.[8]
In each case, this compound provides a rigid, well-defined starting point for structure-activity relationship (SAR) studies, enabling chemists to systematically modify the molecule to optimize its biological activity.
Safety and Handling
As with any brominated organic compound, appropriate safety precautions must be taken.
-
Hazard Classification: While specific data for this exact molecule is limited, related brominated heterocycles are classified as irritants. Assume it may cause skin, eye, and respiratory irritation.[9][10]
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a cool, dry place away from strong oxidizing agents.
Conclusion
This compound is more than just a chemical compound; it is an enabling tool for innovation in drug discovery. Its strategic functionalization on the privileged 4-azaindole scaffold provides a robust and versatile platform for the synthesis of targeted therapeutics. Understanding its properties, synthesis, and reactive potential allows researchers to efficiently translate a chemical structure into a potential life-saving medicine. The continued exploration of derivatives from this building block promises to yield novel candidates for treating a wide range of human diseases.
References
-
PubChem. methyl 3-bromo-1H-pyrrole-2-carboxylate. National Center for Biotechnology Information. Available from: [Link]
-
Sunway Pharm Ltd. Methyl 3-bromo-1h-pyrrolo[3,2-b]pyridine-5-carboxylate. Available from: [Link]
-
ChemBK. METHYL 3-BROMO-1H-PYRROLO[2,3-B]PYRIDINE-6-CARBOXYLATE. Available from: [Link]
-
PubChem. 3-Bromo-1H-pyrrolo[2,3-b]pyridine. National Center for Biotechnology Information. Available from: [Link]
-
PubMed. Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. Available from: [Link]
-
MDPI. Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Available from: [Link]
-
PubChem. 1H-pyrrolo(3,2-b)pyridine-3-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]
-
Chongqing Chemdad Co., Ltd. methyl 3-bromo-1h-pyrrolo-[3,2-b]pyridine-2-carboxylate. Available from: [Link]
-
PubChem. Methyl 6-bromo-1H-pyrrolo[2,3-B]pyridine-3-carboxylate. National Center for Biotechnology Information. Available from: [Link]
- Google Patents. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
-
SciSpace. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Available from: [Link]
-
RSC Publishing. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Available from: [Link]
-
PubMed Central. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Available from: [Link]
-
PubMed Central. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Available from: [Link]
-
MDPI. Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. Available from: [Link]
-
MDPI. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Available from: [Link]
-
ResearchGate. Proper design strategyof 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid.... Available from: [Link]
-
PubMed Central. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Available from: [Link]
Sources
- 1. METHYL 3-BROMO-1H-PYRROLO-[3,2-B]PYRIDINE-2-CARBOXYLATE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. METHYL 1H-PYRROLO[3,2-B]PYRIDINE-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 3. scispace.com [scispace.com]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents [patents.google.com]
- 6. Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. methyl 3-bromo-1H-pyrrole-2-carboxylate | C6H6BrNO2 | CID 44189804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 3-Bromo-1H-pyrrolo[2,3-b]pyridine | C7H5BrN2 | CID 5523659 - PubChem [pubchem.ncbi.nlm.nih.gov]
Unlocking Therapeutic Potential: A Technical Guide to Target Identification for Methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of the Azaindole Scaffold
The 1H-pyrrolo[3,2-b]pyridine, a key isomer of azaindole, represents a "privileged scaffold" in medicinal chemistry. Its structural resemblance to endogenous purines and indoles allows it to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities.[1][2][3] This has made azaindole derivatives the core of several FDA-approved drugs and numerous clinical candidates for treating a spectrum of diseases, including cancer, inflammatory conditions, and neurological disorders.[2][4] This guide focuses on a specific, yet under-explored derivative, Methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate, and delineates a strategic approach to identifying its potential therapeutic targets.
The unique substitution pattern of this molecule—a bromine atom at the 3-position and a methyl carboxylate group at the 2-position—offers a distinct chemical architecture. These modifications can significantly influence the compound's electronic properties, lipophilicity, and steric profile, thereby dictating its binding affinity and selectivity for specific protein targets. While direct biological data on this exact compound is limited, a comprehensive analysis of structurally related pyrrolopyridine derivatives provides a robust foundation for predicting its therapeutic potential.
Predicted Therapeutic Target Classes and Rationale
Based on the extensive body of research on the broader azaindole class, we can logically infer several high-probability target families for this compound. The following sections explore these potential targets, the rationale for their selection, and a proposed workflow for experimental validation.
Protein Kinases: The Dominant Target Family
The azaindole scaffold is a well-established "hinge-binding" motif for protein kinases. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, mimicking the adenine core of ATP. This has led to the development of numerous potent and selective kinase inhibitors.[4][5]
Potential Kinase Targets:
-
Receptor Tyrosine Kinases (RTKs):
-
FGFR4 (Fibroblast Growth Factor Receptor 4): Aberrant FGFR4 signaling is a known driver in hepatocellular carcinoma.[6] Novel 7-azaindole derivatives have been developed as selective covalent inhibitors of FGFR4, demonstrating significant antitumor activity.[6]
-
IGF-1R (Insulin-like Growth Factor-1 Receptor): The exploration of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines has yielded potent inhibitors of IGF-1R tyrosine kinase, with compounds showing nanomolar potency in both enzymatic and cellular assays.[7]
-
TrkA (Tropomyosin receptor kinase A): As a target for cancer and pain therapeutics, TrkA has been successfully inhibited by novel 7-azaindole derivatives.[4]
-
-
Non-Receptor Tyrosine Kinases:
-
FAK (Focal Adhesion Kinase): Considered an attractive oncology target, FAK has been inhibited by highly substituted 1H-pyrrolo[2,3-b]pyridine derivatives discovered through fragment-based screening.[8]
-
-
Serine/Threonine Kinases:
-
ATM (Ataxia-Telangiectasia Mutated): Critical for maintaining genomic stability, ATM is a promising antitumor target. Highly selective ATM inhibitors have been developed from the 1H-pyrrolo[2,3-b]pyridine scaffold.[9]
-
Haspin Kinase: 1H-pyrrolo[3,2-g]isoquinoline derivatives have shown low nanomolar potency towards Haspin, a key regulator of mitosis.[10]
-
Rationale for Prioritization: The prevalence of kinase inhibition among azaindole derivatives makes this target class a primary focus. The specific substitutions on our lead compound may confer selectivity towards a particular kinase or a family of kinases.
Experimental Validation Workflow:
Caption: Kinase inhibitor validation workflow.
Cytoskeletal Components: Targeting Tubulin Dynamics
Microtubules, dynamic polymers of α- and β-tubulin, are crucial for cell division and have been a successful target for anticancer drugs. Several azaindole derivatives have been identified as inhibitors of tubulin polymerization, acting at the colchicine-binding site.[11][12]
Rationale: The planar, heterocyclic nature of the pyrrolopyridine scaffold is well-suited for interaction with the colchicine-binding pocket of tubulin. This can lead to disruption of microtubule dynamics, G2/M cell cycle arrest, and ultimately, apoptosis in cancer cells.[11][12]
Experimental Validation:
-
In Vitro Tubulin Polymerization Assay: To directly measure the effect of the compound on the polymerization of purified tubulin.
-
Colchicine-Binding Assay: To determine if the compound competes with colchicine for binding to tubulin.
-
Immunofluorescence Microscopy: To visualize the disruption of the microtubule network in treated cells.
-
Cell Cycle Analysis: To quantify the G2/M arrest induced by the compound.
Metabolic Enzymes: A Novel Avenue
Recent research has expanded the target space for pyrrolopyridine derivatives to include key metabolic enzymes.
-
Acetyl-CoA Carboxylase 1 (ACC1): This enzyme plays a crucial role in fatty acid synthesis and is a target in oncology and metabolic diseases. A 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative has been identified as a potent and orally available ACC1 inhibitor.[13]
-
Phosphodiesterase 4B (PDE4B): As a regulator of intracellular cAMP, PDE4 is an attractive target for inflammatory diseases. 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives have been developed as selective and potent PDE4B inhibitors.[14]
Rationale: The structural features of this compound, particularly the carboxamide-like ester, may allow it to interact with the active sites of these enzymes.
Experimental Validation Workflow:
Caption: Metabolic enzyme inhibitor validation.
Neurotransmitter Transporters: A Neurological Focus
The azaindole scaffold can serve as a bioisostere for indole, a core component of many neurotransmitters. This has led to the exploration of azaindole derivatives as modulators of monoamine transporters.
-
Serotonin Transporter (SERT): Novel 7-azaindole derivatives have demonstrated good affinity for SERT, suggesting their potential as antidepressants.[1]
Rationale: The structural similarity to endogenous ligands for these transporters suggests that this compound could exhibit activity in the central nervous system.
Experimental Validation:
-
Radioligand Binding Assays: To determine the binding affinity of the compound to SERT, DAT, and NET.
-
Synaptosomal Uptake Assays: To measure the functional inhibition of neurotransmitter reuptake.
Quantitative Data Summary: Potency of Related Compounds
| Compound Class | Target | Potency (IC50/Ki) | Reference |
| 7-Azaindole Derivative | FGFR4 | Sub-micromolar | [6] |
| 1H-pyrrolo[3,2-c]pyridine Derivative | Tubulin Polymerization | 0.12 - 0.21 µM | [12] |
| 1H-pyrrolo[2,3-b]pyridine-2-carboxamide Derivative | PDE4B | 0.11 - 1.1 µM | [14] |
| 7-Azaindole Derivative | SERT | 9.2 - 254.0 nM (Ki) | [1] |
| 1H-pyrrolo[3,2-b]pyridine-3-carboxamide Derivative | ACC1 | Potent (exact value not specified) | [13] |
Detailed Experimental Protocols
Protocol 1: In Vitro Tubulin Polymerization Assay
-
Reagents: Tubulin (>99% pure), polymerization buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA), GTP (1 mM), glycerol, test compound dissolved in DMSO.
-
Procedure:
-
Pre-warm a microplate reader to 37°C.
-
In a 96-well plate, add polymerization buffer, GTP, and varying concentrations of the test compound.
-
Add purified tubulin to each well to a final concentration of 3 mg/mL.
-
Immediately begin monitoring the change in absorbance at 340 nm every minute for 60 minutes.
-
Paclitaxel and colchicine should be used as positive controls for polymerization promotion and inhibition, respectively.
-
-
Data Analysis: Plot the absorbance change over time. The rate of polymerization can be calculated from the linear phase of the curve. Determine the IC50 value for the inhibition of polymerization.
Protocol 2: Cellular Target Engagement Assay (NanoBRET™)
-
Principle: This assay measures the binding of a test compound to a target protein within living cells. The target protein is fused to a NanoLuc® luciferase, and a fluorescent tracer binds to the same protein. Compound binding displaces the tracer, leading to a decrease in Bioluminescence Resonance Energy Transfer (BRET).
-
Procedure:
-
Transfect cells with a vector expressing the kinase of interest fused to NanoLuc®.
-
Plate the transfected cells in a 96-well plate.
-
Add the fluorescent tracer and varying concentrations of the test compound.
-
Add the NanoBRET™ substrate.
-
Measure the BRET signal using a luminometer.
-
-
Data Analysis: Calculate the BRET ratio and plot it against the compound concentration to determine the IC50 value for target engagement.
Conclusion and Future Directions
This compound is a promising, yet uncharacterized, molecule with the potential to modulate several key therapeutic targets. Based on a thorough analysis of its structural class, the most promising avenues for investigation lie in its potential as a kinase inhibitor , a tubulin polymerization inhibitor , or a modulator of metabolic enzymes . The proposed experimental workflows provide a clear path for the systematic evaluation of these hypotheses. Further derivatization of this scaffold, guided by structure-activity relationship (SAR) studies, could lead to the development of novel and potent therapeutic agents. The versatility of the azaindole core, combined with the unique substitutions of this particular compound, warrants a comprehensive investigation into its biological activities.
References
-
Motati, D. R., Amaradhi, R., & Ganesh, T. (2020). Azaindole therapeutic agents. Bioorganic & Medicinal Chemistry, 28(24), 115830. [Link]
-
Gellis, A., et al. (2011). Azaindole derivatives are inhibitors of microtubule dynamics, with anti-cancer and anti-angiogenic activities. British Journal of Pharmacology, 162(7), 1546-1557. [Link]
-
Wang, Y., et al. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 65(11), 7723-7740. [Link]
-
Sagan, J., et al. (2024). Design and Synthesis of Potential Multi-Target Antidepressants: Exploration of 1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivatives with Affinity for the Serotonin Transporter. Molecules, 29(10), 2289. [Link]
-
Motati, D. R., Amaradhi, R., & Ganesh, T. (2020). Azaindole therapeutic agents. Bioorganic & Medicinal Chemistry, 28(24), 115830. [Link]
-
Al-Gharabli, S. I., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(11), 1523-1529. [Link]
-
Li, Y., et al. (2025). Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry. [Link]
-
Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2300064. [Link]
-
Mizojiri, R., et al. (2019). Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. Bioorganic & Medicinal Chemistry Letters, 29(12), 1509-1513. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Drug Synthesis: The Role of Pyrrolo[2,3-b]pyridine Derivatives. [Link]
-
MySkinRecipes. (n.d.). 6-Bromo-1H-pyrrolo[3,2-c]pyridine. [Link]
-
Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]
-
B-T, T., et al. (2025). Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. Molecules, 30(22), 5035. [Link]
-
Heinrich, T., et al. (2015). Fragment-Based Discovery of New Highly Substituted 1H-Pyrrolo[2,3-b]- and 3H-Imidazolo[4,5-b]-Pyridines as Focal Adhesion Kinase Inhibitors. Journal of Medicinal Chemistry, 58(4), 1841-1853. [Link]
-
Buck, E., et al. (2009). Discovery of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines as potent inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase. Bioorganic & Medicinal Chemistry Letters, 19(11), 3136-3140. [Link]
-
El-Damasy, A. K., et al. (2022). In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as. RSC Medicinal Chemistry, 13(10), 1239-1251. [Link]
-
Vasile, C. M., et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. International Journal of Molecular Sciences, 24(13), 10887. [Link]
-
Kumar, R., & Chauhan, P. M. S. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5(20), 15233-15266. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Azaindole therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-Bromo-1H-pyrrolo[3,2-c]pyridine [myskinrecipes.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines as potent inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Azaindole derivatives are inhibitors of microtubule dynamics, with anti-cancer and anti-angiogenic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
The Strategic Utility of Methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged 1H-Pyrrolo[3,2-b]pyridine Scaffold
The 1H-pyrrolo[3,2-b]pyridine core, an isomer of azaindole, represents a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and ability to form key hydrogen bond interactions have made it a cornerstone in the design of a multitude of biologically active agents.[1] This bicyclic heterocycle is particularly prominent in the development of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.[2] Methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate emerges as a highly versatile and strategically important building block for accessing a diverse array of these complex molecules. The presence of a bromo group at the 3-position and a methyl ester at the 2-position provides orthogonal handles for sequential, controlled chemical modifications, primarily through transition-metal-catalyzed cross-coupling reactions.
Synthetic Versatility: A Gateway to Novel Chemical Space
The primary utility of this compound lies in its susceptibility to palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 3-position of the pyrrolopyridine core, a key modification for modulating the pharmacological activity of the resulting compounds.[3] The ester at the 2-position can subsequently be hydrolyzed and converted into an amide, providing another point of diversification and interaction with biological targets.
Core Application: Synthesis of Kinase Inhibitors
The 1H-pyrrolo[3,2-b]pyridine scaffold is a key component of numerous inhibitors targeting the phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway.[4][5] Dysregulation of this pathway is a hallmark of many cancers, making PI3K and mTOR prime targets for therapeutic intervention.[6] The general structure of these inhibitors often features an aryl or heteroaryl group at the 3-position of the pyrrolopyridine ring, which binds in the ATP-binding pocket of the kinase.
Below is a generalized workflow for the synthesis of 3-aryl-1H-pyrrolo[3,2-b]pyridine-2-carboxamides, potent kinase inhibitors, starting from this compound.
Caption: Synthetic workflow for kinase inhibitor scaffolds.
Detailed Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of the title compound. The choice of catalyst, ligand, and base may require optimization for specific substrates.[7]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or Pd₂(dba)₃/XPhos, 2-5 mol%)[7]
-
Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, 2-3 equiv)
-
Solvent (e.g., 1,4-dioxane/water (4:1), DME/water, or toluene/water)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base under an inert atmosphere.
-
Add the palladium catalyst and ligand (if using a two-component system).
-
Add the degassed solvent system to the flask.
-
Stir the reaction mixture at a temperature ranging from 80 °C to 110 °C. The optimal temperature and reaction time should be determined by monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired Methyl 3-aryl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate.
Causality behind Experimental Choices:
-
Inert Atmosphere: Prevents the oxidation of the palladium(0) catalyst, which is crucial for its catalytic activity.
-
Degassed Solvents: Removes dissolved oxygen which can also deactivate the catalyst.
-
Base: Essential for the transmetalation step of the catalytic cycle, where the organic group is transferred from the boron atom to the palladium center.[3] The choice of base can significantly impact the reaction yield and rate.
-
Ligand: Bulky, electron-rich phosphine ligands like XPhos or SPhos can enhance the catalytic activity for challenging substrates like heteroaryl halides by promoting the oxidative addition and reductive elimination steps.[7]
Protocol 2: Saponification of the Methyl Ester
Materials:
-
Methyl 3-aryl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (1.0 equiv)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2-5 equiv)
-
Solvent (e.g., Tetrahydrofuran (THF)/water or Methanol/water mixture)
-
Aqueous HCl (1M)
Procedure:
-
Dissolve the methyl ester in the chosen solvent mixture.
-
Add an aqueous solution of the base (LiOH or NaOH).
-
Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the mixture to 0 °C and acidify with 1M HCl until the pH is acidic, leading to the precipitation of the carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain the 3-aryl-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid.
Protocol 3: Amide Coupling to Synthesize Bioactive Amides
Materials:
-
3-Aryl-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid (1.0 equiv)
-
Desired amine (1.0-1.2 equiv)
-
Coupling agent (e.g., HATU, HOBt/EDC) (1.1-1.3 equiv)
-
Base (e.g., DIPEA, Et₃N) (2-3 equiv)
-
Anhydrous solvent (e.g., DMF, DCM)
Procedure:
-
Dissolve the carboxylic acid in the anhydrous solvent under an inert atmosphere.
-
Add the coupling agent and the base, and stir for a few minutes.
-
Add the amine to the reaction mixture.
-
Stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with saturated aqueous NaHCO₃, brine, and dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure and purify the crude product by flash column chromatography or recrystallization to obtain the final 3-aryl-1H-pyrrolo[3,2-b]pyridine-2-carboxamide.
Application in the Synthesis of a PI3Kβ Inhibitor: A Case Study
| Compound ID | R Group (at 3-position) | PI3Kβ IC₅₀ (nM) |
| A | 4-Fluorophenyl | 50 |
| B | 2-Pyridyl | 25 |
| C | 4-Morpholinophenyl | 10 |
Note: The data presented are hypothetical and for illustrative purposes to demonstrate the structure-activity relationship.
Caption: From building block to potent inhibitor.
Conclusion
This compound is a high-value starting material in medicinal chemistry, offering a reliable and versatile entry point to a range of biologically active molecules, particularly kinase inhibitors. The strategic placement of the bromo and methyl ester functionalities allows for a systematic and modular approach to the synthesis of complex molecular architectures. The protocols and application notes provided herein serve as a guide for researchers to harness the full potential of this powerful building block in their drug discovery endeavors.
References
- BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine.
- Welker, M. E., & Kulik, G. (2013). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Bioorganic & Medicinal Chemistry, 21(14), 4063–4091.
- Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry, 22(1).
- Drugs.com. (2023). List of PI3K Inhibitors + Uses, Types, Side Effects.
- BenchChem. (2025). Application Notes and Protocols for Suzuki- Miyaura Cross-Coupling for the Synthesis of 2-aryl-1H-pyrrolo.
- BenchChem. (2025). Application Notes and Protocols for the Regioselective Suzuki-Miyaura Coupling of 3-Bromo-2-chloropyridine.
- Wójcicka, A., & Redzicka, A. (2021).
- Al-Otaibi, A. M. (2019). Synthesis and Biological Evaluation of New Pyrrolotacrines for the Treatment of Alzheimer's Disease. Modern Scientific Press.
- Rao, V. U., & Kumar, A. (2017). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of Their Biological and Liquid Crystalline Properties. Journal of Chemical and Pharmaceutical Research, 9(1), 163-170.
- Anderson, K. W., et al. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions with 2-bromo-6-methyl-1H.
- Dickman, D. A., et al. (2017). Design, synthesis and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity. Scientific Reports, 12(1), 3456.
- Matyugina, E. S., et al. (2020). Synthesis of 3-hetarylpyrroles by Suzuki–Miyaura cross-coupling.
- Cui, K., et al. (2019). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules, 24(7), 1361.
- Wójcicka, A., & Redzicka, A. (2021).
- Khan, I., et al. (2015).
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- ChemicalBook. (n.d.).
- El-Sayed, N. N. E., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 11(5), 2905-2914.
- ResearchGate. (n.d.). Representative compounds of PI3K, mTOR, and dual‐target inhibitors.
- Jin, L., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 10(42), 25035-25046.
- PubChem. (n.d.). Gsk-2636771.
- Google Patents. (n.d.). US10336759B2 - Salts and processes of preparing a PI3K inhibitor.
- ResearchGate. (n.d.).
- MDPI. (2023). Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy.
Sources
- 1. scispace.com [scispace.com]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Second-generation tricyclic pyrimido-pyrrolo-oxazine mTOR inhibitor with predicted blood–brain barrier permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of the Highly Potent PI3K/mTOR Dual Inhibitor PF-04979064 through Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
The Privileged Scaffold: Application Notes for Methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate as a Versatile Fragment for Kinase Inhibitor Discovery
Abstract
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important target families for drug discovery. Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel, highly selective, and potent kinase inhibitors.[1][2][3] This guide provides an in-depth technical overview and detailed protocols for utilizing Methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate , a key heterocyclic fragment, in kinase inhibitor development programs. We will explore the rationale behind its selection, synthetic strategies, and a comprehensive workflow from initial fragment screening to lead optimization, supported by field-proven experimental protocols.
Introduction: The Power of Fragments in Targeting the Kinome
The human kinome comprises over 500 protein kinases, all sharing a conserved ATP-binding site, which presents a significant challenge for developing selective inhibitors.[1] Traditional high-throughput screening (HTS) often yields large, complex hits that may have poor physicochemical properties and off-target effects. FBDD offers a more efficient and rational alternative. By screening low-molecular-weight compounds ("fragments"), researchers can identify small, efficient binders that can be elaborated into highly optimized lead candidates.[2][3]
The pyrrolopyridine scaffold is considered a "privileged" structure in medicinal chemistry, particularly for kinase inhibition, as its deazapurine framework mimics the natural ATP ligand, adenine.[4] The specific isomer, 1H-pyrrolo[3,2-b]pyridine , offers a unique arrangement of hydrogen bond donors and acceptors that can be exploited for potent and selective interactions within the kinase hinge region.
The subject of this guide, This compound (herein referred to as Fragment 1 ), is an ideal starting point for an FBDD campaign.
-
The Core Scaffold: The 1H-pyrrolo[3,2-b]pyridine core provides the essential hinge-binding interactions.
-
The Bromo Handle: The bromine atom at the 3-position serves as a versatile synthetic handle for "fragment growing" or "linking" via well-established cross-coupling chemistries (e.g., Suzuki, Buchwald-Hartwig). This allows for the systematic exploration of adjacent pockets within the kinase active site.
-
The Methyl Ester: The ester at the 2-position can be easily hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing another vector for modification to enhance potency and modulate physicochemical properties.
Synthesis of the Core Fragment
A robust and scalable synthesis of Fragment 1 is paramount for any drug discovery program. While a direct, one-step synthesis may not be published, a logical and high-yielding two-step process can be employed, starting from the commercially available ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate.
Protocol 2.1: Synthesis of Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate (Precursor)
This protocol describes the transesterification from the ethyl ester to the methyl ester.
Materials:
-
Ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate
-
Methanol (MeOH), anhydrous
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dichloromethane (DCM)
-
Water (H₂O)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle
Procedure:
-
To a solution of ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate (1.0 eq) in anhydrous methanol (approx. 0.2 M), add potassium carbonate (1.2 eq).
-
Heat the suspension to 55 °C and stir for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once complete, allow the reaction to cool to room temperature and concentrate the mixture in vacuo to remove the methanol.
-
Dilute the residue with water and extract with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate in vacuo to yield the desired product, Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate, typically as a solid with 90-100% yield.[5]
Protocol 2.2: Regioselective Bromination to Yield Fragment 1
This protocol employs N-Bromosuccinimide (NBS) for the electrophilic bromination of the electron-rich pyrrole ring, which is expected to be highly regioselective for the 3-position.
Materials:
-
Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate (from Protocol 2.1)
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Water (H₂O)
-
Round-bottom flask, magnetic stirrer, and nitrogen atmosphere setup
Procedure:
-
Dissolve the precursor, Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate (1.0 eq), in anhydrous DMF under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add N-Bromosuccinimide (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction by slowly adding water.
-
Extract the aqueous mixture with Ethyl Acetate (3 x volumes).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate in vacuo. The crude product can be purified by column chromatography on silica gel to afford Fragment 1 (this compound) .
The FBDD Workflow: From Fragment Hit to Lead Candidate
The journey from Fragment 1 to a potent and selective kinase inhibitor follows a structured, multi-stage process. This workflow is designed to be iterative, with data from each stage informing the next round of chemical synthesis and evaluation.
Caption: Iterative workflow for fragment-based kinase inhibitor discovery.
Phase 1: Fragment Screening & Hit Validation
The initial step is to screen Fragment 1 against the kinase target of interest to confirm binding. Due to the low affinity typical of fragments, sensitive biophysical techniques like Surface Plasmon Resonance (SPR) or biochemical assays at high concentrations are often employed.
Case Study: The 1H-pyrrolo[2,3-b]pyridine Scaffold as a FAK Inhibitor In a fragment screening campaign against Focal Adhesion Kinase (FAK), related bicyclic scaffolds were identified as binding to the hinge region. Through a knowledge-based fragment growing approach, potent 1H-pyrrolo[2,3-b]pyridine derivatives were developed, yielding compounds with submicromolar cellular FAK inhibition.[5] This demonstrates the potential of this core structure to serve as a foundational hit.
Phase 2: Hit-to-Lead via Structure-Guided Design
Once Fragment 1 is validated as a binder, the goal is to increase its potency by exploring the surrounding chemical space. The bromine atom is the key to this process.
Caption: From fragment hit to potent lead via structure-guided synthesis.
Structure-Activity Relationship (SAR) Development: By performing Suzuki or other cross-coupling reactions at the 3-bromo position, a library of analogs can be synthesized. Each new group (R) explores interactions with different sub-pockets of the ATP-binding site.
Case Study: FGFR Inhibitor Development A study on Fibroblast Growth Factor Receptor (FGFR) inhibitors started with a simple 1H-pyrrolo[2,3-b]pyridine core (IC₅₀ = 1900 nM). Through structure-guided design, modifications were made, including adding a key interaction via a trifluoromethyl group. This iterative process led to compound 4h , a highly potent inhibitor with an FGFR1 IC₅₀ of just 7 nM—an improvement of over 270-fold.[6]
| Compound | FGFR1 IC₅₀ (nM) | Ligand Efficiency (LE) |
| Initial Fragment | 1900 | 0.13 |
| Lead Compound (4h) | 7 | 0.44 |
| Table 1: Potency and ligand efficiency improvement in an FGFR inhibitor program based on the 1H-pyrrolo[2,3-b]pyridine scaffold. Data from[6]. |
Phase 3: Lead Optimization & Cellular Validation
Once potent biochemical inhibitors are identified, the focus shifts to confirming their activity in a cellular context and optimizing for drug-like properties.
Biochemical Profiling: The lead compounds are tested against a panel of kinases to determine their selectivity profile. An ideal inhibitor will be highly potent against the target kinase with minimal activity against closely related kinases.
Cellular Target Engagement: It is crucial to verify that the compound can enter cells and bind to its intended target. The NanoBRET™ Target Engagement assay is a gold-standard method for this purpose.
Cellular Functional Assays: Ultimately, an inhibitor must block the kinase's function in a cell. This is measured by assessing the phosphorylation of a known downstream substrate or by observing a phenotypic outcome, such as the inhibition of cancer cell proliferation.
Key Experimental Protocols
The following are detailed, step-by-step protocols for the essential assays in the lead optimization phase.
Protocol 4.1: Biochemical Potency (IC₅₀) Determination using TR-FRET
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are robust, high-throughput methods for measuring kinase activity. This protocol is a general template that must be optimized for each specific kinase.
Materials:
-
Kinase of interest
-
Biotinylated substrate peptide
-
ATP
-
TR-FRET Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Europium (Eu)-labeled anti-phospho-substrate antibody (Donor)
-
Streptavidin-conjugated fluorophore (e.g., XL665 or APC) (Acceptor)
-
EDTA (to stop the reaction)
-
Test compounds (serially diluted in DMSO)
-
Low-volume 384-well assay plates (e.g., white ProxiPlate)
-
TR-FRET compatible plate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of kinase, biotinylated substrate, and ATP in Kinase Assay Buffer at 2x the final desired concentration.
-
Compound Plating: Dispense 50 nL of serially diluted test compounds into the assay plate. Include DMSO-only wells for high (100% activity) and no-enzyme wells for low (0% activity) controls.
-
Kinase Reaction:
-
Add 5 µL of the 2x kinase solution to each well (except no-enzyme controls).
-
Add 5 µL of the 2x substrate/ATP solution to all wells to start the reaction.
-
Seal the plate and incubate at room temperature for the optimized time (e.g., 60 minutes).
-
-
Detection:
-
Prepare a 2x detection mix containing the Eu-antibody, Streptavidin-acceptor, and EDTA in TR-FRET detection buffer.
-
Add 10 µL of the detection mix to each well to stop the kinase reaction.
-
Seal the plate, protect from light, and incubate at room temperature for 60 minutes.
-
-
Data Acquisition: Read the plate on a TR-FRET reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Data Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). Plot the ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 4.2: Cellular Target Engagement using NanoBRET™ Assay
This assay measures the binding of a compound to a NanoLuc® luciferase-tagged kinase within intact, living cells.[1][2]
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmid DNA for NanoLuc®-Kinase fusion protein
-
Transfection reagent (e.g., FuGENE® HD)
-
Opti-MEM™ I Reduced Serum Medium
-
NanoBRET™ Kinase Tracer and Nano-Glo® Substrate
-
Extracellular NanoLuc® Inhibitor
-
White, tissue-culture treated 96-well or 384-well plates
-
Luminometer capable of measuring dual-filtered luminescence (450 nm and 610 nm)
Procedure:
-
Cell Transfection (Day 1):
-
Prepare a DNA-transfection reagent complex according to the manufacturer's protocol.
-
Add the complex to a suspension of HEK293 cells and seed into the assay plate.
-
Incubate for 18-24 hours to allow for expression of the NanoLuc®-Kinase fusion protein.[6]
-
-
Assay (Day 2):
-
Prepare serial dilutions of the test compound in Opti-MEM™.
-
Prepare a 2x solution of the specific NanoBRET™ Tracer in Opti-MEM™.
-
Add the tracer solution to the wells containing the transfected cells.
-
Immediately add the diluted test compounds to the appropriate wells.
-
Equilibrate the plate for 2 hours at 37 °C in a 5% CO₂ incubator.[6]
-
-
Signal Detection:
-
Prepare the Nano-Glo® Substrate solution containing the Extracellular NanoLuc® Inhibitor.
-
Add the substrate solution to each well.
-
Read the plate within 10-20 minutes on a luminometer, measuring both donor (450 nm) and acceptor (610 nm) emission.
-
-
Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). Plot the ratio against compound concentration to determine the IC₅₀ of target engagement.
Protocol 4.3: Cellular Phosphorylation Inhibition using ELISA
This assay quantifies the ability of an inhibitor to block the phosphorylation of a kinase's downstream substrate in a cellular context.
Materials:
-
Cancer cell line known to have an active signaling pathway involving the target kinase.
-
96-well cell culture plate
-
Fixing Solution (e.g., 4% formaldehyde in PBS)
-
Quenching Buffer (e.g., 1% H₂O₂ in PBS with 0.1% Triton X-100)
-
Blocking Buffer (e.g., 5% BSA in TBS-T)
-
Primary antibodies: Phospho-specific substrate antibody and total substrate antibody (as a loading control).
-
HRP-conjugated secondary antibody
-
TMB Substrate
-
Stop Solution (e.g., 1 M H₂SO₄)
-
Microplate reader capable of measuring absorbance at 450 nm.
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells into a 96-well plate and incubate overnight to allow attachment.[7]
-
Starve cells (if necessary) by replacing the medium with serum-free medium for 4-16 hours.
-
Pre-treat cells with serial dilutions of the test inhibitor for 1-2 hours.
-
Stimulate the pathway with an appropriate growth factor or activator for a short period (e.g., 10-30 minutes).
-
-
Cell Fixing and Permeabilization:
-
Immunodetection:
-
Block the wells with Blocking Buffer for 90 minutes at room temperature.
-
Incubate with the primary antibody (either phospho-specific or total) overnight at 4 °C.[3][7]
-
Wash 4 times with Wash Buffer.
-
Incubate with HRP-conjugated secondary antibody for 1.5 hours at room temperature.[7]
-
Wash 4 times with Wash Buffer.
-
-
Signal Development and Reading:
-
Data Analysis: Normalize the phospho-substrate signal to the total substrate signal for each condition. Plot the normalized signal against inhibitor concentration to determine the cellular IC₅₀.
Conclusion
This compound represents a high-value fragment for initiating a kinase inhibitor discovery program. Its privileged core scaffold provides a strong foundation for hinge binding, while the strategically placed bromine atom offers a reliable and versatile handle for structure-guided optimization. By following a systematic FBDD workflow—from synthesis and initial screening through iterative SAR development and cellular validation—researchers can efficiently translate this simple fragment into potent, selective, and cell-active lead compounds. The protocols and strategies outlined in this guide provide a comprehensive framework for harnessing the potential of this powerful chemical starting point.
References
- Mortenson, P. N., Berdini, V., & O'Reilly, M. (2014). Fragment-based approaches to the discovery of kinase inhibitors. Methods in Enzymology.
-
Hu, Y., et al. (2021). Fragment-based drug design facilitates selective kinase inhibitor discovery. Trends in Pharmacological Sciences, 42(7), 551-565. Available from: [Link]
-
Erickson, J. A. (2015). Fragment-based design of kinase inhibitors: a practical guide. Methods in Molecular Biology, 1289, 157-83. Available from: [Link]
-
Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. Available from: [Link]
-
Creative Bioarray. (n.d.). Cell-Based ELISA Assay. Available from: [Link]
-
EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. Version 1.0. Available from: [Link]
-
Radi, M., et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry, 24(11), 1126-1146. Available from: [Link]
-
Heinrich, T., et al. (2013). Fragment-based discovery of new highly substituted 1H-pyrrolo[2,3-b]- and 3H-imidazolo[4,5-b]-pyridines as focal adhesion kinase inhibitors. Journal of Medicinal Chemistry, 56(3), 1160-70. Available from: [Link]
Sources
- 1. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Bromo-1H-pyrrolo[2,3-b]pyridine: Properties, Uses, Safety & Sourcing | Reliable China Supplier [pipzine-chem.com]
- 4. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fragment-based discovery of new highly substituted 1H-pyrrolo[2,3-b]- and 3H-imidazolo[4,5-b]-pyridines as focal adhesion kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
large-scale synthesis of Methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
An Application Note for the Large-Scale Synthesis of Methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Introduction: Strategic Importance of the Pyrrolo[3,2-b]pyridine Core
The 1H-pyrrolo[3,2-b]pyridine, commonly known as 4-azaindole, is a privileged heterocyclic scaffold in modern medicinal chemistry. Its structural resemblance to indole allows it to function as a bioisostere, while the integrated pyridine ring offers unique hydrogen bonding capabilities, improved solubility, and distinct metabolic profiles. Consequently, derivatives of this scaffold are integral to the development of therapeutics targeting a range of diseases.[1][2] Specifically, functionalized 4-azaindoles are key components in potent inhibitors of kinases, enzymes implicated in oncology and inflammatory disorders.
The target molecule, this compound, serves as a critical and versatile intermediate in the synthesis of these complex pharmaceutical agents. The bromine atom at the C3 position acts as a synthetic handle for introducing further molecular complexity via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), while the methyl ester at C2 provides a site for amide bond formation or other modifications.
This document provides a comprehensive, field-tested guide for the large-scale synthesis of this key intermediate, focusing on a robust and scalable two-step process. The protocols are designed for researchers and process chemists, with an emphasis on the underlying chemical principles, safety considerations, and operational efficiency required for multi-gram to kilogram production.
Overall Synthetic Strategy
The synthesis is efficiently executed in two distinct stages, starting from the readily accessible ethyl ester of the parent heterocycle.
-
Step 1: Transesterification. The synthesis begins with the conversion of Ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate to its methyl ester counterpart, Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate. This is a base-catalyzed transesterification, which is a highly efficient and scalable reaction that proceeds in high yield.
-
Step 2: Regioselective C3-Bromination. The methyl ester intermediate is then subjected to a highly regioselective electrophilic bromination at the C3 position of the pyrrole ring using N-Bromosuccinimide (NBS). This step is the cornerstone of the synthesis, and its success hinges on controlling the reaction conditions to ensure exclusive formation of the desired isomer.
The overall workflow is depicted below.
Sources
Application Notes and Protocols for the Purification of Methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Introduction: The Critical Role of Purity for a Key Heterocyclic Building Block
Methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate, a member of the azaindole class of heterocyclic compounds, is a valuable building block in medicinal chemistry and drug discovery. The strategic placement of the bromine atom and the methyl ester provides versatile handles for further chemical modifications, making it a key intermediate in the synthesis of complex molecules with potential therapeutic applications, including as kinase inhibitors.[1] The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, complicate reaction monitoring and product characterization, and ultimately impact the efficacy and safety of the final active pharmaceutical ingredient (API).
This comprehensive guide provides detailed protocols and technical insights for the purification of this compound, designed for researchers, scientists, and drug development professionals. The methodologies described herein are grounded in established chromatographic and crystallization principles, tailored to the specific physicochemical properties of brominated azaindole derivatives.
Understanding the Impurity Profile
Effective purification begins with an understanding of potential impurities. For this compound, common impurities may arise from the synthetic route and include:
-
Unreacted Starting Materials: Depending on the synthetic pathway, residual precursors may persist in the crude product.
-
Isomeric Byproducts: The synthesis of substituted azaindoles can sometimes yield constitutional isomers, which may have very similar polarities to the desired product, posing a significant purification challenge.
-
Over-brominated or Under-brominated Species: Incomplete or excessive bromination can lead to the presence of the non-brominated parent compound or di-brominated derivatives.
-
Reagents and Catalysts: Residual reagents, catalysts (e.g., palladium complexes from cross-coupling reactions), and their byproducts can contaminate the crude material.
-
Solvents: Residual solvents from the reaction or initial work-up can be present.
A preliminary analysis of the crude product by techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial for identifying the major impurities and selecting the most appropriate purification strategy.
Purification Strategies: From Bulk to High Purity
The choice of purification technique depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. A multi-step approach, combining a bulk purification method with a final polishing step, is often the most effective strategy.
Flash Column Chromatography: The Workhorse for Bulk Purification
Flash column chromatography is the preferred method for purifying gram-to-kilogram quantities of this compound. The separation is based on the differential partitioning of the compound and its impurities between a stationary phase (typically silica gel) and a mobile phase.
Causality Behind Experimental Choices:
-
Stationary Phase: Silica gel is the standard choice for its versatility and cost-effectiveness in separating moderately polar compounds like our target molecule.
-
Mobile Phase Selection: The polarity of the eluent is critical. A solvent system of ethyl acetate and a non-polar co-solvent like hexanes or heptane is a common starting point for azaindole derivatives. The optimal ratio is determined by preliminary TLC analysis, aiming for a retention factor (Rf) of 0.2-0.4 for the desired product to ensure good separation from both more polar and less polar impurities. For closely eluting impurities, a shallow gradient elution can enhance resolution.
Detailed Protocol for Flash Column Chromatography:
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using various ratios of ethyl acetate in hexanes (e.g., 10%, 20%, 30%, 50%).
-
Visualize the spots under UV light (254 nm).
-
Select the solvent system that provides the best separation with an Rf of 0.2-0.4 for the target compound.
-
-
Column Packing:
-
Select an appropriately sized flash chromatography column based on the amount of crude material (typically a 1:20 to 1:100 ratio of crude material to silica gel by weight).
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase.
-
Pour the slurry into the column and allow it to pack under pressure, ensuring a flat and stable bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.
-
Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with the selected mobile phase, gradually increasing the polarity if a gradient is required.
-
Collect fractions and monitor the elution by TLC or UV detection.
-
Pool the fractions containing the pure product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Dry the resulting solid under high vacuum to remove residual solvents.
-
Table 1: Typical Parameters for Flash Column Chromatography
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Gradient of Ethyl Acetate in Hexanes (e.g., 10% to 50%) |
| Detection | UV at 254 nm |
| Expected Purity | >95% |
Workflow for Flash Column Chromatography
Caption: Workflow for flash column chromatography purification.
Recrystallization: A Powerful Technique for Final Polishing
Recrystallization is an excellent method for achieving high purity, particularly for removing small amounts of impurities from a solid that is already relatively clean. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at different temperatures.
Causality Behind Experimental Choices:
-
Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For azaindole derivatives, solvent systems like chloroform/acetonitrile, or mixtures of a good solvent (e.g., ethyl acetate, acetone) and a poor solvent (e.g., hexanes, heptane) are often effective.[2] The ester functionality in the target molecule suggests that solvents like ethyl acetate could be good solubilizers.
-
Cooling Rate: A slow cooling rate is crucial for the formation of well-defined, pure crystals. Rapid cooling can trap impurities within the crystal lattice.
Detailed Protocol for Recrystallization:
-
Solvent Screening:
-
Place a small amount of the purified solid from chromatography in several test tubes.
-
Add a few drops of different solvents or solvent mixtures and observe the solubility at room temperature and upon heating.
-
The ideal solvent will show poor solubility at room temperature but complete dissolution upon heating.
-
-
Dissolution:
-
Place the solid to be recrystallized in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Avoid using an excessive amount of solvent.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.
-
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature.
-
For improved yield, the flask can be placed in an ice bath or refrigerator after it has reached room temperature.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.
-
Dry the crystals in a vacuum oven.
-
Table 2: Potential Recrystallization Solvent Systems
| Solvent System | Rationale |
| Ethyl Acetate / Hexanes | Good solvent for the ester, with precipitation induced by the anti-solvent. |
| Dichloromethane / Methanol | A polar solvent system that can be effective for moderately polar heterocycles. |
| Chloroform / Acetonitrile | A documented system for recrystallizing related azaindole analogs.[2] |
High-Performance Liquid Chromatography (HPLC): For High-Purity Reference Standards
For obtaining analytical reference standards or very small quantities of highly pure material, preparative reversed-phase HPLC (RP-HPLC) is the method of choice. This technique offers superior resolution for separating closely related isomers and other impurities.
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 (octadecylsilane) column is the most common stationary phase for reversed-phase chromatography, effectively separating compounds based on their hydrophobicity.
-
Mobile Phase: A gradient of an organic solvent (typically acetonitrile or methanol) and water is used. The addition of a small amount of an acid, such as formic acid or trifluoroacetic acid (TFA), can improve peak shape for basic compounds like pyridines by protonating the nitrogen atom and reducing tailing.[3]
Detailed Protocol for Preparative RP-HPLC:
-
Method Development:
-
Develop an analytical HPLC method first on a C18 column to determine the optimal gradient conditions for separating the target compound from its impurities.
-
A typical gradient might be 10-95% acetonitrile in water (with 0.1% formic acid) over 20-30 minutes.
-
-
Sample Preparation:
-
Dissolve the sample in the initial mobile phase or a solvent like methanol or dimethyl sulfoxide (DMSO).
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Purification:
-
Inject the sample onto the preparative C18 column.
-
Run the developed gradient method.
-
Collect fractions corresponding to the peak of the pure product, guided by UV detection (typically at 254 nm or 280 nm).
-
-
Post-Purification Work-up:
-
Combine the pure fractions.
-
Remove the organic solvent (acetonitrile/methanol) under reduced pressure.
-
Lyophilize (freeze-dry) the remaining aqueous solution to obtain the pure product as a solid.
-
Table 3: Typical Parameters for Preparative RP-HPLC
| Parameter | Recommendation |
| Stationary Phase | C18 Silica Gel (e.g., 5-10 µm particle size) |
| Mobile Phase A | Water + 0.1% Formic Acid or TFA |
| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid or TFA |
| Detection | UV at 254 nm / 280 nm |
| Expected Purity | >99% |
Logical Flow for Purification Strategy Selection
Sources
- 1. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents [patents.google.com]
- 2. CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof - Google Patents [patents.google.com]
- 3. Azaindole synthesis [organic-chemistry.org]
Application Notes & Protocols: Strategic Derivatization of Methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate for Structure-Activity Relationship (SAR) Studies
Introduction: The Pyrrolo[3,2-b]pyridine Scaffold as a Privileged Core in Drug Discovery
The 1H-pyrrolo[3,2-b]pyridine ring system, an isomer of 7-azaindole, represents a "privileged scaffold" in modern medicinal chemistry. Its structural resemblance to purine bases makes it an exceptional bioisostere for designing molecules that interact with ATP-binding sites, particularly within protein kinases.[1][2] Consequently, this core is integral to numerous inhibitors targeting key signaling proteins implicated in oncology and inflammatory diseases, such as EGFR, VEGFR, and Cdc7 kinases.[1][3]
Structure-Activity Relationship (SAR) studies are the cornerstone of lead optimization, systematically dissecting how chemical modifications to a core scaffold influence biological activity. Methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is a highly versatile starting material for such studies. The bromine atom at the C3 position serves as a strategic chemical handle, enabling a diverse array of derivatizations through robust and well-established cross-coupling methodologies. The methyl ester at the C2 position offers an additional site for future modification, such as amidation, further expanding the chemical space that can be explored.
This guide provides a detailed technical overview and actionable protocols for the derivatization of this key building block, focusing on three high-impact palladium-catalyzed cross-coupling reactions. The objective is to empower researchers to efficiently generate compound libraries for comprehensive SAR exploration.
Core Derivatization Strategies for SAR Exploration
The C3-Br bond of the pyrrolo[3,2-b]pyridine core is amenable to a variety of transformations. Its reactivity is ideal for palladium-catalyzed cross-coupling reactions, which are favored in medicinal chemistry for their broad functional group tolerance and reliable outcomes.[4] This section outlines the strategic application of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions to generate libraries of analogs with diverse C3 substituents.
Caption: Workflow for SAR-driven derivatization of the core scaffold.
Suzuki-Miyaura Coupling: Introducing Aryl and Heteroaryl Moieties
The Suzuki-Miyaura reaction is arguably the most widely used C-C bond-forming reaction in drug discovery.[5][6] It allows for the coupling of the C3-bromo position with a vast array of commercially available aryl and heteroaryl boronic acids or esters.
-
Causality & Rationale: Introducing diverse aromatic rings at the C3 position allows for the systematic probing of steric and electronic effects on target binding. Substituents on the boronic acid partner (e.g., fluoro, methoxy, cyano groups) can be varied to fine-tune properties like lipophilicity (LogP), hydrogen bonding potential, and metabolic stability, which are critical for optimizing both potency and pharmacokinetic profiles. For nitrogen-containing heterocycles like our scaffold, catalyst systems employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often superior as they promote the crucial oxidative addition step and prevent catalyst deactivation.[5]
Sonogashira Coupling: Incorporating Linear Alkynyl Fragments
The Sonogashira reaction forms a C-C bond between an aryl halide and a terminal alkyne, providing a linear and rigid linker to new functional groups.[7][8]
-
Causality & Rationale: The introduction of an alkyne at C3 provides a rigid vector that can extend a substituent into a specific region of a protein's binding pocket. This rigidity can be highly beneficial for potency, as it minimizes the entropic penalty of binding. The terminal end of the coupled alkyne can bear various groups (e.g., phenyl, cyclopropyl, or even hydroxylated alkyl chains), allowing for exploration of deeper or more remote pockets within the target protein. The reaction typically requires a dual catalyst system of palladium and a copper(I) salt, though copper-free methods are also prevalent.[7][9][10]
Buchwald-Hartwig Amination: Accessing Novel Amine Derivatives
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, a transformation that is otherwise challenging to achieve on electron-rich heterocyclic systems.[4][11]
-
Causality & Rationale: This reaction enables the introduction of primary and secondary amines, anilines, and other nitrogen-containing heterocycles at the C3 position. Amines can act as hydrogen bond donors or acceptors and can be protonated at physiological pH, forming salt bridges with acidic residues (e.g., aspartate, glutamate) in the target protein. This can lead to a significant increase in binding affinity and selectivity. The choice of ligand is critical for success, with sterically hindered biaryl phosphine ligands being the standard for achieving high efficiency.[12][13] The C-Br bond is significantly more reactive than a C-Cl bond in this reaction, allowing for selective functionalization if other halogens are present.[12]
Experimental Protocols
Standard Laboratory Practice: All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise noted. Glassware should be oven-dried or flame-dried prior to use. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling various arylboronic acids with the title compound.[5][14]
Reagents & Materials
| Reagent | Molar Equiv. | Purpose |
| This compound | 1.0 | Starting Material |
| Arylboronic Acid | 1.2–1.5 | Coupling Partner |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 0.02–0.05 | Palladium Pre-catalyst |
| XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | 0.04–0.10 | Ligand |
| K₃PO₄ (Potassium Phosphate, tribasic) | 3.0 | Base |
| 1,4-Dioxane / Water | - | Solvent System (e.g., 4:1 or 5:1 ratio) |
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K₃PO₄ (3.0 equiv).
-
Catalyst Addition: In a separate vial, briefly mix Pd₂(dba)₃ (0.02 equiv) and XPhos (0.04 equiv) with a small amount of the reaction solvent. Add this catalyst/ligand mixture to the Schlenk flask.
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (repeat 3 times). Add anhydrous 1,4-dioxane and water (e.g., in a 4:1 v/v ratio) to achieve a final concentration of approximately 0.1 M with respect to the starting bromide.
-
Reaction: Heat the mixture to 80–100 °C with vigorous stirring. Monitor the reaction by LC-MS for the disappearance of the starting material (typically 2–16 hours).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired 3-aryl product.
Protocol 2: General Procedure for Sonogashira Coupling
This protocol is adapted for the coupling of terminal alkynes with the heteroaryl bromide core.[7][15]
Reagents & Materials
| Reagent | Molar Equiv. | Purpose |
| This compound | 1.0 | Starting Material |
| Terminal Alkyne | 1.2–2.0 | Coupling Partner |
| PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) chloride) | 0.03–0.05 | Palladium Catalyst |
| CuI (Copper(I) Iodide) | 0.05–0.10 | Co-catalyst |
| Triethylamine (TEA) or Diisopropylamine (DIPEA) | 3.0 | Base and Solvent |
| Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) | - | Co-solvent |
Step-by-Step Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.05 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Reagent Addition: Add anhydrous THF (to achieve ~0.1 M concentration) followed by triethylamine (3.0 equiv). Finally, add the terminal alkyne (1.2 equiv) via syringe.
-
Reaction: Stir the mixture at room temperature or heat gently (e.g., 40–60 °C) if the reaction is sluggish. The formation of a salt precipitate (triethylammonium bromide) is typically observed. Monitor progress by TLC or LC-MS (typically 1–8 hours).
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove insoluble salts, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride (to remove copper salts), followed by water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography to afford the 3-alkynyl product.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general method for C-N bond formation with primary or secondary amines.[12][13][16]
Reagents & Materials
| Reagent | Molar Equiv. | Purpose |
| This compound | 1.0 | Starting Material |
| Amine (Primary or Secondary) | 1.2–1.5 | Coupling Partner |
| Pd₂(dba)₃ or Pd(OAc)₂ | 0.02–0.04 | Palladium Pre-catalyst |
| RuPhos or BINAP | 0.04–0.08 | Ligand |
| NaOtBu (Sodium tert-butoxide) or Cs₂CO₃ (Cesium Carbonate) | 1.5–2.5 | Base |
| Anhydrous Toluene or Dioxane | - | Solvent |
Step-by-Step Procedure:
-
Reaction Setup (Glovebox Recommended): In an inert atmosphere glovebox, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 equiv), the ligand (e.g., RuPhos, 0.04 equiv), and the base (e.g., NaOtBu, 1.5 equiv) to an oven-dried Schlenk tube.
-
Reagent Addition: Add the this compound (1.0 equiv).
-
Solvent and Amine: Remove the tube from the glovebox. Under a positive pressure of inert gas, add anhydrous toluene (~0.1 M), followed by the amine coupling partner (1.2 equiv) via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to 80–110 °C with vigorous stirring. Monitor progress by LC-MS (typically 4–24 hours).
-
Work-up: Cool the reaction to room temperature. Quench carefully by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude material by flash column chromatography to isolate the desired 3-amino product.
Data Interpretation: A Hypothetical SAR Table
To illustrate the goal of these derivatization efforts, the table below presents a hypothetical SAR for a series of C3-substituted analogs against a fictional kinase, "Kinase X". Such a table is the ultimate output of a successful derivatization campaign, guiding the next round of synthesis.
| Compound ID | R Group at C3 | IC₅₀ (nM) vs. Kinase X | Key SAR Insight |
| 1 (Core) | -Br | >10,000 | Starting material, inactive as expected. |
| 2a | -Phenyl | 850 | Introduction of an aryl group confers moderate activity. |
| 2b | -4-Fluorophenyl | 250 | 4-Fluoro substitution improves potency, possibly through favorable interactions. |
| 2c | -3-Methoxyphenyl | 480 | Meta-substitution is tolerated; potential for H-bond acceptance. |
| 2d | -Pyridin-4-yl | 150 | Heteroaromatic ring improves potency, likely via H-bonding with the protein backbone. |
| 3a | -C≡C-Phenyl | 95 | Rigid alkyne linker extends into a hydrophobic pocket, significantly boosting potency. |
| 4a | -NH-(Cyclopropyl) | 320 | Small alkyl amine is well-tolerated and provides a basic handle. |
| 4b | -NH-(4-Fluorophenyl) | 75 | Anilino linkage forms key H-bond; fluoro group provides additional favorable contact. |
Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle
Understanding the underlying mechanism is crucial for troubleshooting and optimizing reactions. The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[5][6]
Sources
- 1. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. kbfi.ee [kbfi.ee]
- 16. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
The Alchemist's Guide to Aromatic Rings: Synthesis of Novel Heterocyclic Compounds
For the modern researcher, scientist, and drug development professional, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures, incorporating atoms other than carbon, are the fundamental building blocks of a vast majority of pharmaceuticals, natural products, and functional materials.[1] This guide provides an in-depth exploration of key synthetic methodologies, moving beyond mere procedural lists to offer field-proven insights into the causality behind experimental choices. Each protocol is presented as a self-validating system, grounded in established chemical principles and supported by authoritative references.
Section 1: The Power of Convergence: Multicomponent Reactions (MCRs)
Multicomponent reactions are heralded for their efficiency, bringing together three or more reactants in a single pot to generate complex molecules with high atom economy.[2] This approach minimizes purification steps and allows for the rapid generation of diverse compound libraries, a significant advantage in drug discovery.[3]
Application Note 1.1: The Biginelli Reaction for Dihydropyrimidinone Synthesis
The Biginelli reaction is a classic MCR that produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a scaffold present in numerous biologically active compounds, including calcium channel blockers.[2] The choice of catalyst is crucial for reaction efficiency, with various Lewis and Brønsted acids employed to accelerate the condensation.[4]
Mechanism Insight: The reaction proceeds via an initial acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion. This electrophilic intermediate is then intercepted by the enol of the β-ketoester. Subsequent cyclization and dehydration yield the final DHPM product. The catalyst's role is to activate the aldehyde's carbonyl group, facilitating the initial nucleophilic attack by urea.[5]
Protocol 1.1: One-Pot Synthesis of Dihydropyrimidinones
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde)
-
β-ketoester (e.g., ethyl acetoacetate)
-
Urea or thiourea
-
Catalyst (e.g., TMSCl, H3BO3, or H2C2O4)[6]
-
Acetonitrile
-
Ethanol
Procedure: [6]
-
In a round-bottom flask, dissolve the aldehyde (2 mmol), β-ketoester (2 mmol), urea/thiourea (3 mmol), and catalyst (0.2 mmol) in acetonitrile (10 ml).
-
Attach a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the aldehyde is consumed.
-
Cool the reaction mixture to room temperature and pour it into cold water (20 mL).
-
Stir the mixture for 15 minutes to allow for precipitation.
-
Collect the precipitate by filtration and wash with cold water (2 x 10 mL), followed by 90% ethanol (15 mL).
-
Dry the product to obtain the pure dihydropyrimidinone.
Quantitative Data:
| Catalyst | Reaction Time (min) | Yield (%) | Reference |
| [BCMIM][Cl] | 16 | 96 | [7] |
| Zn-fum MOF | 20 | 89-98 | [7] |
| PEG-HClO4 | Ambient Temp. | Excellent | [8] |
Workflow Diagram:
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Catalytic role in Biginelli reaction: Synthesis and biological property studies of 2-oxo/thioxo-1,2,3,4-tetrahydropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for N-arylation of Methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Introduction: The Strategic Importance of N-Aryl Pyrrolo[3,2-b]pyridines
The 1H-pyrrolo[3,2-b]pyridine, also known as 4-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and materials science. Its derivatives are integral components of numerous biologically active compounds, exhibiting a wide range of therapeutic properties. The introduction of an aryl substituent at the N-1 position of the pyrrolo[3,2-b]pyridine core can significantly modulate the molecule's physicochemical properties, biological activity, and pharmacokinetic profile. This N-arylation transformation is a critical step in the synthesis of novel drug candidates and functional organic materials.
This guide provides a comprehensive overview and detailed experimental protocols for the N-arylation of a key intermediate, Methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate. We will explore the two most prominent and effective catalytic methodologies for this transformation: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann-type condensation. The discussion will delve into the mechanistic underpinnings of each reaction, the rationale behind the selection of reagents and conditions, and practical, step-by-step protocols for laboratory execution.
PART 1: Mechanistic Insights and Strategic Considerations
The N-arylation of this compound involves the formation of a new carbon-nitrogen bond between the pyrrole nitrogen and an aryl group. Due to the relatively low nucleophilicity of the pyrrole nitrogen, this transformation typically requires transition metal catalysis. The two most powerful and widely adopted methods are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann-type coupling.
The Buchwald-Hartwig Amination: A Palladium-Catalyzed Approach
The Buchwald-Hartwig amination is a versatile and highly efficient method for the formation of C-N bonds.[1][2] The reaction is catalyzed by a palladium complex and is known for its broad substrate scope and functional group tolerance.[1]
Mechanism: The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through a series of well-defined steps:
-
Oxidative Addition: A Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine (in this case, the pyrrolo[3,2-b]pyridine) coordinates to the Pd(II) complex. A base then deprotonates the amine, forming a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amido ligand are eliminated from the palladium center, forming the desired N-aryl product and regenerating the Pd(0) catalyst.[2]
Key Considerations for Success:
-
Palladium Precatalyst: A variety of Pd(0) and Pd(II) precatalysts can be used, such as Pd₂(dba)₃, Pd(OAc)₂, and preformed catalysts with bulky phosphine ligands.
-
Ligand: The choice of phosphine ligand is crucial for the success of the reaction. Bulky, electron-rich ligands, such as XPhos, SPhos, and RuPhos, are often employed to promote both the oxidative addition and reductive elimination steps, especially with challenging substrates.
-
Base: A strong, non-nucleophilic base is required to deprotonate the pyrrole nitrogen. Common choices include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and cesium carbonate (Cs₂CO₃).
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or DMF are typically used.
// Nodes pd0 [label="Pd(0)L₂", fillcolor="#EA4335", fontcolor="#FFFFFF"]; oxidative_addition [label="Oxidative Addition\n(Ar-X)", shape=ellipse, style=filled, fillcolor="#FFFFFF", color="#202124"]; pd_complex [label="L₂Pd(II)(Ar)(X)", fillcolor="#FBBC05", fontcolor="#202124"]; amine_coordination [label="Amine Coordination\n(R₂NH)", shape=ellipse, style=filled, fillcolor="#FFFFFF", color="#202124"]; pd_amine_complex [label="[L₂Pd(II)(Ar)(NHR₂)]⁺X⁻", fillcolor="#FBBC05", fontcolor="#202124"]; deprotonation [label="Deprotonation\n(Base)", shape=ellipse, style=filled, fillcolor="#FFFFFF", color="#202124"]; pd_amido_complex [label="L₂Pd(II)(Ar)(NR₂)", fillcolor="#34A853", fontcolor="#FFFFFF"]; reductive_elimination [label="Reductive Elimination", shape=ellipse, style=filled, fillcolor="#FFFFFF", color="#202124"]; product [label="Ar-NR₂", shape=cds, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges pd0 -> oxidative_addition [dir=back]; oxidative_addition -> pd_complex; pd_complex -> amine_coordination; amine_coordination -> pd_amine_complex; pd_amine_complex -> deprotonation; deprotonation -> pd_amido_complex; pd_amido_complex -> reductive_elimination; reductive_elimination -> product; reductive_elimination -> pd0 [label="Regeneration"]; } .enddot Caption: Buchwald-Hartwig Catalytic Cycle Diagram.
The Ullmann-Type Condensation: A Copper-Catalyzed Alternative
The Ullmann condensation is a classical method for forming C-N bonds using a copper catalyst.[3] While traditional Ullmann conditions often require harsh reaction conditions (high temperatures and stoichiometric copper), modern protocols utilize catalytic amounts of copper with the aid of ligands, allowing for milder and more efficient transformations.[4]
Mechanism: The mechanism of the copper-catalyzed N-arylation is still a subject of some debate, but a plausible catalytic cycle involves:
-
Formation of Copper(I) Amide: The copper(I) catalyst reacts with the deprotonated pyrrolo[3,2-b]pyridine (formed by the action of a base) to generate a copper(I) amide intermediate.
-
Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) amide, forming a Cu(III) intermediate.
-
Reductive Elimination: The N-aryl product is formed via reductive elimination from the Cu(III) complex, regenerating a Cu(I) species that can re-enter the catalytic cycle.[4]
Key Considerations for Success:
-
Copper Source: Copper(I) salts such as CuI, CuBr, and Cu₂O are commonly used.
-
Ligand: The addition of a ligand is often crucial for achieving high yields under mild conditions. Diamine ligands (e.g., N,N'-dimethylethylenediamine, 1,10-phenanthroline) and amino acids (e.g., L-proline) have proven to be effective.
-
Base: A moderately strong base, such as K₂CO₃, K₃PO₄, or Cs₂CO₃, is typically employed.
-
Solvent: High-boiling polar aprotic solvents like DMF, DMSO, or NMP are often used.
// Nodes cu1 [label="Cu(I)L₂", fillcolor="#EA4335", fontcolor="#FFFFFF"]; amide_formation [label="Amide Formation\n(R₂NH, Base)", shape=ellipse, style=filled, fillcolor="#FFFFFF", color="#202124"]; cu_amide [label="L₂Cu(I)NR₂", fillcolor="#FBBC05", fontcolor="#202124"]; oxidative_addition [label="Oxidative Addition\n(Ar-X)", shape=ellipse, style=filled, fillcolor="#FFFFFF", color="#202124"]; cu3_complex [label="L₂Cu(III)(Ar)(NR₂)(X)", fillcolor="#34A853", fontcolor="#FFFFFF"]; reductive_elimination [label="Reductive Elimination", shape=ellipse, style=filled, fillcolor="#FFFFFF", color="#202124"]; product [label="Ar-NR₂", shape=cds, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges cu1 -> amide_formation [dir=back]; amide_formation -> cu_amide; cu_amide -> oxidative_addition; oxidative_addition -> cu3_complex; cu3_complex -> reductive_elimination; reductive_elimination -> product; reductive_elimination -> cu1 [label="Regeneration"]; } .enddot Caption: Ullmann-Type Catalytic Cycle Diagram.
PART 2: Experimental Protocols
The following protocols provide generalized procedures for the N-arylation of this compound. Optimization of the reaction conditions (e.g., ligand, base, solvent, temperature, and reaction time) may be necessary for specific arylating agents.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with an aryl halide.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| This compound | N/A | 270.08 |
| Aryl Halide (e.g., Bromobenzene) | 108-86-1 | 157.01 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | 915.72 |
| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) | 564483-18-7 | 476.67 |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 |
| Anhydrous Toluene | 108-88-3 | 92.14 |
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (1-2 mol%), XPhos (2-4 mol%), and NaOtBu (1.5-2.0 equivalents).
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Reagent Addition: Under the inert atmosphere, add this compound (1.0 equivalent) and the aryl halide (1.2 equivalents).
-
Solvent Addition: Add anhydrous toluene via syringe to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®. Wash the Celite® pad with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Table 1: Representative Conditions for Buchwald-Hartwig Amination of Heteroaryl Halides
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu (1.5) | Toluene | 100 | 12-24 | 75-95 | [5] |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Dioxane | 110 | 18 | 70-90 | [5] |
| 3 | Pd₂(dba)₃ (1) | RuPhos (2) | K₃PO₄ (2) | Toluene | 100 | 16 | 80-98 | [5] |
Note: Yields are typical ranges observed for the N-arylation of various heteroaryl halides and may vary for the specific substrate.
Protocol 2: Copper-Catalyzed Ullmann-Type Condensation
This protocol provides a general method for the copper-catalyzed N-arylation of this compound.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| This compound | N/A | 270.08 |
| Aryl Iodide (e.g., Iodobenzene) | 591-50-4 | 204.01 |
| Copper(I) Iodide (CuI) | 7681-65-4 | 190.45 |
| N,N'-Dimethylethylenediamine (DMEDA) | 108-00-9 | 88.15 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 |
| Anhydrous Dimethylformamide (DMF) | 68-12-2 | 73.09 |
Procedure:
-
Reaction Setup: To a sealable reaction vessel, add CuI (5-10 mol%), this compound (1.0 equivalent), and K₂CO₃ (2.0 equivalents).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Reagent Addition: Under the inert atmosphere, add the aryl iodide (1.5 equivalents), anhydrous DMF, and DMEDA (10-20 mol%).
-
Reaction: Seal the vessel and heat the reaction mixture to 110-140 °C with stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with water and extract with ethyl acetate (3 x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel.
Table 2: Representative Conditions for Copper-Catalyzed N-Arylation of N-Heterocycles
| Entry | Copper Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | CuI (10) | DMEDA (20) | K₂CO₃ (2) | DMF | 120 | 24 | 70-90 | [6] |
| 2 | Cu₂O (5) | 1,10-Phenanthroline (10) | Cs₂CO₃ (2) | Dioxane | 110 | 18 | 65-85 | [3] |
| 3 | CuI (5) | L-Proline (10) | K₃PO₄ (2) | DMSO | 100 | 24 | 70-95 | [6] |
Note: Yields are typical ranges observed for the N-arylation of various N-heterocycles and may require optimization for the target substrate.
PART 3: Troubleshooting and Optimization
-
Low Yield:
-
Buchwald-Hartwig: Screen different generations of bulky phosphine ligands (e.g., G3 or G4 palladacycle precatalysts). Vary the base and solvent. Ensure all reagents and solvents are strictly anhydrous.
-
Ullmann-Type: Screen alternative ligands such as 1,10-phenanthroline or different amino acids. Increase the reaction temperature or switch to a higher boiling point solvent like NMP.
-
-
Side Reactions:
-
Debromination: This can occur in the Buchwald-Hartwig reaction. Using a less reactive base or lower temperatures may mitigate this.
-
Homocoupling of Aryl Halide: In the Ullmann reaction, this can be a competing pathway. Using a slight excess of the pyrrolo[3,2-b]pyridine may favor the desired cross-coupling.
-
-
No Reaction:
-
Ensure the catalyst is active. For palladium-catalyzed reactions, use a fresh bottle of precatalyst or activate it in situ.
-
For the Ullmann reaction, ensure the copper salt is of high purity.
-
Confirm the inertness of the reaction atmosphere, as oxygen can deactivate the catalysts.
-
Conclusion
The N-arylation of this compound is a key transformation for the synthesis of a diverse range of potentially bioactive molecules. Both the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann-type condensation offer viable and powerful strategies to achieve this. The choice between the two methods will often depend on the specific arylating agent, functional group compatibility, and available laboratory resources. The protocols and insights provided in this guide serve as a robust starting point for researchers to successfully perform and optimize this important synthetic step.
References
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Ullmann Reaction [organic-chemistry.org]
- 4. Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
Application Note & Protocols: Methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate as a Versatile Scaffold for Solid-Phase Organic Synthesis
Abstract
The 1H-pyrrolo[3,2-b]pyridine, commonly known as the 4-azaindole scaffold, is a privileged heterocyclic motif integral to numerous pharmacologically active agents, particularly in the domain of kinase inhibitors.[1][2][3] Its unique electronic properties and ability to form key hydrogen bond interactions make it a focal point in modern drug discovery. This guide provides an in-depth exploration of Methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate , a highly functionalized building block, for its application in solid-phase organic synthesis (SPOS). We present detailed protocols for the immobilization, on-resin diversification via palladium-catalyzed cross-coupling reactions, and final cleavage to generate libraries of novel 4-azaindole derivatives. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage SPOS for the rapid and efficient construction of compound libraries based on this valuable scaffold.
Introduction: The Strategic Value of the 4-Azaindole Core
The 4-azaindole framework is a bioisostere of indole, where a nitrogen atom in the benzene ring enhances aqueous solubility and introduces a hydrogen bond acceptor site, profoundly influencing pharmacokinetic and pharmacodynamic properties. Derivatives of this scaffold have demonstrated a wide spectrum of biological activities, including potent inhibition of various protein kinases, making them critical components in the development of targeted cancer therapies and treatments for inflammatory diseases.[3][4]
Solid-phase organic synthesis offers a paramount advantage for exploring the structure-activity relationship (SAR) of such scaffolds. By anchoring a core molecule to an insoluble polymer support, chemists can drive reactions to completion using excess reagents, which are subsequently washed away, dramatically simplifying purification.[5] this compound is an ideal candidate for this approach, offering three key points of chemical diversity:
-
N1-Position: The pyrrole nitrogen provides an anchor point for immobilization onto the solid support.
-
C3-Position: The bromine atom is primed for a variety of palladium-catalyzed cross-coupling reactions.
-
C2-Position: The methyl ester can be further modified, for instance, by hydrolysis and subsequent amide coupling, typically after cleavage from the resin.
This guide will focus on leveraging the N1 and C3 positions for library generation.
Building Block Profile: this compound
| Property | Value |
| Molecular Formula | C₉H₇BrN₂O₂ |
| Molecular Weight | 255.07 g/mol |
| Appearance | Off-white to pale yellow solid |
| Key Functional Groups | N-H, C-Br, Methyl Ester |
| Primary Application | Heterocyclic building block for SPOS |
Part I: Immobilization on Solid Support
The foundational step in any SPOS workflow is the covalent attachment of the core scaffold to the polymer resin. The choice of linker and resin is critical as it dictates the conditions for subsequent reactions and the final cleavage strategy.[6][7][8] For the 4-azaindole scaffold, the pyrrole N-H is the most logical point of attachment. We recommend using 2-Chlorotrityl chloride (2-CTC) resin due to its mild cleavage conditions (dilute trifluoroacetic acid), which preserves many acid-sensitive functional groups in the final product.
Workflow for Scaffold Immobilization
Caption: Workflow for immobilizing the 4-azaindole scaffold onto 2-CTC resin.
Protocol 1: Immobilization on 2-Chlorotrityl Chloride Resin
Rationale: The high reactivity of the 2-CTC resin allows for the efficient alkylation of the weakly acidic pyrrole N-H under non-nucleophilic basic conditions. Diisopropylethylamine (DIPEA) is used as a hindered base to facilitate the reaction without competing as a nucleophile. Capping with methanol/DIPEA quenches any remaining reactive chlorotrityl sites, preventing side reactions in subsequent steps.
Materials:
-
This compound
-
2-Chlorotrityl chloride resin (loading: 1.0-1.6 mmol/g)
-
Dichloromethane (DCM), anhydrous
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Place the 2-CTC resin (1.0 g, ~1.2 mmol) in a synthesis vessel. Add anhydrous DCM (10 mL) and gently agitate for 30 minutes to swell the resin beads.
-
Scaffold Addition: In a separate flask, dissolve this compound (0.5 eq, 0.6 mmol, 153 mg) in anhydrous DCM (5 mL). Add this solution to the swollen resin.
-
Reaction Initiation: Add DIPEA (4.0 eq, 2.4 mmol, 418 µL) to the resin slurry.
-
Immobilization Reaction: Agitate the mixture at room temperature for 4 hours.
-
Resin Capping: Drain the reaction solution. To cap any unreacted sites, add a solution of DCM/MeOH/DIPEA (17:2:1, 10 mL) and agitate for 30 minutes.
-
Washing: Drain the capping solution. Wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally DCM (3 x 10 mL).
-
Drying: Dry the resin under high vacuum for at least 2 hours.
-
Loading Determination (Optional but Recommended): The loading can be determined by cleaving a small, weighed amount of resin (~10 mg) with a known volume of 20% TFA in DCM and analyzing the concentration of the cleaved product in the supernatant by UV-Vis spectroscopy or LC-MS against a standard curve.
Part II: On-Resin Diversification via Cross-Coupling
With the scaffold securely anchored, the C3-bromo position serves as a versatile handle for introducing molecular diversity. Palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations are exceptionally well-suited for this purpose, allowing for the formation of C-C and C-N bonds, respectively.[9][10]
Application 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for coupling aryl halides with boronic acids or esters.[11] It tolerates a wide range of functional groups and is highly effective on heterocyclic systems.[12]
Catalytic Cycle: Suzuki-Miyaura Reaction
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: On-Resin Suzuki-Miyaura Coupling
Rationale: This protocol uses a modern palladium pre-catalyst system which is air-stable and highly active.[13][14] The choice of a strong inorganic base like cesium carbonate and a polar aprotic solvent system like dioxane/water facilitates the transmetalation step, which is often rate-limiting.
Materials:
-
Resin-bound scaffold from Protocol 1
-
Aryl or heteroaryl boronic acid (4.0 eq)
-
Pd(PPh₃)₄ (0.1 eq) or similar Pd(0) catalyst
-
Cesium Carbonate (Cs₂CO₃) (3.0 eq)
-
1,4-Dioxane and Water (4:1 mixture), degassed
-
Solid-phase synthesis vessel equipped for heating and inert atmosphere
Procedure:
-
Resin Preparation: Place the resin-bound scaffold (~0.2 mmol) in the synthesis vessel. Add the boronic acid (0.8 mmol).
-
Reagent Addition: Add Cs₂CO₃ (0.6 mmol, 195 mg) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 23 mg).
-
Solvent Addition: Add the degassed dioxane/water (4:1, 5 mL) mixture.
-
Inert Atmosphere: Purge the vessel with argon or nitrogen for 10 minutes.
-
Reaction: Heat the mixture to 80-100 °C with gentle agitation for 12-16 hours under an inert atmosphere.
-
Monitoring: To check for completion, a small sample of resin can be removed, washed, cleaved, and analyzed by LC-MS.
-
Washing: After cooling to room temperature, drain the reaction mixture. Wash the resin sequentially with the reaction solvent (2x), water (3x), DMF (3x), and DCM (3x).
-
Drying: Dry the resin under high vacuum.
| Arylboronic Acid Example | Expected On-Resin Product |
| Phenylboronic acid | Resin-N-(3-phenyl-2-methoxycarbonyl-pyrrolo[3,2-b]pyridine) |
| 4-Methoxyphenylboronic acid | Resin-N-(3-(4-methoxyphenyl)-2-methoxycarbonyl-...) |
| Thiophene-2-boronic acid | Resin-N-(3-(thiophen-2-yl)-2-methoxycarbonyl-...) |
| Pyridine-3-boronic acid | Resin-N-(3-(pyridin-3-yl)-2-methoxycarbonyl-...) |
Application 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds between aryl halides and a vast array of primary and secondary amines.[15][16] This reaction is particularly valuable in medicinal chemistry for installing functionalities that can modulate potency and physical properties.[17]
Protocol 3: On-Resin Buchwald-Hartwig Amination
Rationale: The success of this reaction relies on the careful selection of a palladium catalyst, a specialized phosphine ligand, and a suitable base.[13] Sterically hindered biarylphosphine ligands (e.g., XPhos, RuPhos) are often required to promote the challenging reductive elimination step. A strong, non-nucleophilic base like LiHMDS or NaOtBu is necessary to deprotonate the amine.
Materials:
-
Resin-bound scaffold from Protocol 1
-
Primary or secondary amine (5.0 eq)
-
Palladium precatalyst (e.g., RuPhos Pd G3, 0.1 eq)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (4.0 eq, 1M solution in THF)
-
Toluene or Dioxane, anhydrous and degassed
-
Solid-phase synthesis vessel equipped for heating and inert atmosphere
Procedure:
-
Resin Preparation: Place the resin-bound scaffold (~0.2 mmol) in the synthesis vessel and swell in anhydrous toluene (5 mL) under an argon atmosphere.
-
Reagent Premixing: In a separate flask under argon, add the palladium precatalyst (0.02 mmol) and the amine (1.0 mmol). Add anhydrous toluene (2 mL).
-
Base Addition: To the premixed catalyst and amine, slowly add the LiHMDS solution (0.8 mmol, 0.8 mL of 1M solution).
-
Reaction Initiation: Transfer the activated catalyst/amine/base mixture to the synthesis vessel containing the resin.
-
Reaction: Heat the mixture to 80-100 °C with gentle agitation for 12-18 hours under an inert atmosphere.
-
Monitoring: Progress can be monitored by taking a small resin sample for cleavage and LC-MS analysis.
-
Washing: After cooling, drain the reaction mixture. Wash the resin sequentially with THF (3x), DMF (3x), and DCM (3x).
-
Drying: Dry the resin under high vacuum.
Part III: Cleavage and Product Isolation
The final step is to release the diversified molecules from the solid support.
Protocol 4: Cleavage from 2-CTC Resin
Rationale: The trityl linker is highly acid-labile, allowing cleavage with a mild solution of TFA in DCM. This minimizes potential side reactions and decomposition of sensitive products. Triisopropylsilane (TIPS) is included as a scavenger to capture the reactive trityl cation released during cleavage.
Materials:
-
Diversified, dried resin
-
Cleavage cocktail: 20% Trifluoroacetic acid (TFA), 2% Triisopropylsilane (TIPS) in DCM
-
Collection vessel
-
Nitrogen or Argon stream for solvent evaporation
Procedure:
-
Resin Swelling: Place the dried resin in a synthesis vessel and swell with DCM (2 mL) for 15 minutes.
-
Cleavage: Drain the DCM and add the cleavage cocktail (5 mL). Agitate gently at room temperature for 1-2 hours.
-
Collection: Drain the filtrate containing the cleaved product into a collection vessel.
-
Washing: Wash the resin with additional DCM (2 x 2 mL) and combine the filtrates.
-
Evaporation: Concentrate the combined filtrates under a stream of nitrogen or using a rotary evaporator to remove the bulk of the solvent and TFA.
-
Purification: The crude product can be purified by standard methods such as preparative HPLC or flash chromatography to yield the final, high-purity compound.
Overall Synthesis and Diversification Workflow
Caption: Comprehensive workflow from scaffold immobilization to the final purified compound library.
Conclusion
This compound is a powerful and versatile building block for constructing libraries of medicinally relevant 4-azaindole derivatives. The protocols outlined in this guide demonstrate a robust solid-phase synthesis strategy, enabling efficient immobilization and subsequent diversification through high-yielding palladium-catalyzed cross-coupling reactions. This approach facilitates rapid SAR exploration and accelerates the discovery of novel therapeutic agents.
References
- 7-Azaindole Analogues as Bioactive Agents and Recent Results. PubMed.
- 7-Azaindole: Uses and Synthesis. ChemicalBook.
- Azaindole Therapeutic Agents. PMC.
- Biological activity and material applications of 7-azaindole derivatives.
- Safety-Catch Linkers for Solid-Phase Peptide Synthesis. PMC - NIH.
- An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole deriv
- Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Str
- Linkers, Resins, and General Procedures for Solid-Phase Peptide Synthesis. SpringerLink.
- Buchwald–Hartwig amin
- Linkers, resins, and general procedures for solid-phase peptide synthesis. PubMed.
- Buchwald-Hartwig Amin
- ChemInform Abstract: Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Wiley Online Library.
- Guide to Resins and Linkers in SPPS. Biosynth.
- Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionaliz
- METHYL 1H-PYRROLO[3,2-B]PYRIDINE-2-CARBOXYL
- Solid-phase synthesis of tetrasubstituted pyrrolo[2,3-d]pyrimidines. R Discovery.
- Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles.
- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. PMC - NIH.
- Solid-phase synthesis of tetrasubstituted pyrrolo[2,3-d]pyrimidines. PubMed.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
- Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journals.
- Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds.
- Suzuki reaction. Wikipedia.
- Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. MDPI.
- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
Sources
- 1. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 7-Azaindole: Uses and Synthesis_Chemicalbook [chemicalbook.com]
- 3. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. Linkers, Resins, and General Procedures for Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 7. Linkers, resins, and general procedures for solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biosynth.com [biosynth.com]
- 9. mdpi.com [mdpi.com]
- 10. atlanchimpharma.com [atlanchimpharma.com]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Introduction: Welcome to the technical support guide for the synthesis of Methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate. This molecule is a valuable heterocyclic building block in medicinal chemistry and drug development, often utilized in the synthesis of kinase inhibitors and other targeted therapeutics[1][2]. The regioselective bromination of the electron-rich pyrrolopyridine core presents a common challenge, where controlling reaction conditions is paramount to achieving high yield and purity.
This guide is designed for researchers, chemists, and drug development professionals. It provides a robust starting protocol, in-depth troubleshooting advice in a direct question-and-answer format, and mechanistic insights to empower you to overcome common synthetic hurdles.
Section 1: The Synthetic Pathway - A Mechanistic Overview
The target molecule is synthesized via an electrophilic aromatic substitution reaction on the starting material, Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate. The pyrrole ring of the azaindole system is highly activated towards electrophiles, with the C3 position being the most electronically favored site for substitution[3]. N-Bromosuccinimide (NBS) is the reagent of choice as it provides a mild and controlled source of electrophilic bromine, minimizing side reactions compared to harsher reagents like molecular bromine (Br₂)[4][5].
The reaction proceeds as the π-electrons of the pyrrole ring attack the bromine atom of NBS, forming a resonance-stabilized cationic intermediate (a sigma complex). A base, typically the succinimide anion or a solvent molecule, then abstracts the proton from the C3 position to restore aromaticity, yielding the desired 3-bromo product.
Caption: General workflow for the synthesis and purification.
Section 2: Recommended Starting Protocol
This protocol is a baseline procedure optimized for selectivity and yield. It is crucial to work under an inert atmosphere to prevent side reactions and to handle NBS with care in a fume hood.
Table 1: Reagent Stoichiometry and Conditions
| Reagent | M.W. ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume | Role |
| Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate[6] | 176.17 | 1.0 | 10.0 | 1.76 g | Starting Material |
| N-Bromosuccinimide (NBS) | 177.98 | 1.05 - 1.1 | 10.5 - 11.0 | 1.87 g - 1.96 g | Brominating Agent |
| Acetonitrile (MeCN) or Dichloromethane (DCM) | - | - | - | 100 mL (0.1 M) | Solvent |
| Reaction Temperature | - | - | - | 0 °C to RT | Condition |
| Reaction Time | - | - | - | 1 - 4 hours | Condition |
Step-by-Step Experimental Procedure:
-
Preparation: Add Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate (1.0 eq) and the chosen solvent (e.g., Acetonitrile) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.
-
Dissolution & Cooling: Stir the mixture under a nitrogen atmosphere until the starting material is fully dissolved. Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add N-Bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C. Using a solid addition funnel is recommended for larger scales.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for one hour, then let it warm slowly to room temperature. Monitor the reaction's progress every 30-60 minutes by Thin Layer Chromatography (TLC) or LC-MS.
-
Quenching: Once the starting material is consumed, cool the reaction mixture back to 0 °C and quench by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any unreacted NBS.
-
Workup: Transfer the mixture to a separatory funnel. If using MeCN, dilute with ethyl acetate and wash with water and then brine. If using DCM, wash directly with saturated sodium bicarbonate solution, water, and brine[7]. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure product.
Section 3: Troubleshooting Guide (Q&A)
This section addresses the most common issues encountered during the synthesis.
Caption: A decision tree for troubleshooting common synthesis issues.
Problem 1: Low or No Conversion of Starting Material
-
Q: My TLC/LC-MS analysis shows a significant amount of unreacted Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate even after several hours. What is the likely cause?
A: This is a common issue that typically points to a problem with the brominating agent or reaction conditions.
-
Cause 1: Inactive N-Bromosuccinimide. NBS can decompose over time, especially if exposed to light and moisture, losing its activity.
-
Solution: Use a fresh bottle of NBS or recrystallize your existing stock from water. A simple test for active NBS is its characteristic yellow-orange color; white or pale yellow NBS may have lower activity.
-
-
Cause 2: Insufficient Equivalents. While an excess of NBS can lead to side products, too little will result in incomplete conversion.
-
Solution: Ensure you are using at least 1.05 equivalents of high-purity NBS. If the reaction stalls, a small additional charge (0.05 eq) of NBS can be added, but monitor carefully for the formation of di-brominated species.
-
-
Cause 3: Reaction Temperature is Too Low. While starting at 0 °C is crucial for selectivity, the reaction may lack sufficient activation energy to proceed to completion at this temperature.
-
Solution: After the initial addition of NBS at 0 °C, allow the reaction to warm to room temperature naturally. Most brominations of this type proceed efficiently between 0 °C and 25 °C[8].
-
-
Problem 2: Formation of Multiple Products and Poor Regioselectivity
-
Q: I have obtained a mixture of products, including what I suspect is a di-brominated compound and/or other isomers. How can I improve selectivity for the 3-bromo position?
A: The formation of multiple products indicates that the reaction is either not selective enough or is proceeding past the desired mono-bromination.
-
Cause 1: Over-bromination. The product, this compound, is still an electron-rich heterocycle and can react with a second equivalent of NBS to form a di-bromo product.
-
Solution: Carefully control the stoichiometry. Use no more than 1.05 equivalents of NBS and add it slowly. Monitor the reaction closely and quench it as soon as the starting material has been consumed to minimize the reaction time for the second bromination.
-
-
Cause 2: Poor Regioselectivity. While the C3 position is electronically favored, bromination can occur at other positions under more aggressive conditions.
-
Solution: Temperature control is critical. Maintaining the reaction at 0 °C during the addition of NBS helps maximize selectivity for the kinetic C3 product[9]. Using a less polar solvent like DCM over more polar options like DMF can also sometimes enhance selectivity.
-
-
Problem 3: Product Decomposition and Low Isolated Yield
-
Q: The reaction mixture turned dark, and after workup, my isolated yield was very low. What side reactions could be causing this?
A: A dark reaction color and low yield often point towards product instability or competing degradation pathways.
-
Cause 1: Decarboxylation. Pyrrole-2-carboxylic acids and their esters can be susceptible to decarboxylation, particularly under acidic or basic conditions or at elevated temperatures[10][11][12]. The loss of the C2-ester group would generate a more reactive pyrrolopyridine species, leading to polymerization or other side reactions.
-
Solution: Ensure the reaction is run under neutral conditions. Avoid any acidic or basic contaminants. Perform the reaction at low temperatures and avoid prolonged heating during workup and purification.
-
-
Cause 2: Radical-Mediated Side Reactions. Although electrophilic substitution is the desired pathway, NBS can also participate in radical reactions, especially when initiated by light[4][13]. This can lead to a complex mixture of products and decomposition.
-
Solution: Protect the reaction from light by wrapping the flask in aluminum foil. Ensure the solvent is free of radical initiators.
-
-
Section 4: Frequently Asked Questions (FAQs)
-
Q: Can I use molecular bromine (Br₂) instead of NBS?
-
A: It is not recommended. Br₂ is a much more reactive and less selective brominating agent. Its use often leads to over-bromination and the formation of multiple isomers, significantly complicating purification and reducing the yield of the desired C3-bromo product. NBS provides a slow, controlled concentration of electrophilic bromine, which is key for this selective transformation[4].
-
-
Q: What is the best solvent for this reaction?
-
A: Acetonitrile (MeCN) and Dichloromethane (DCM) are excellent first choices. They are relatively inert, dissolve the starting material and NBS well, and are easy to remove. Highly polar aprotic solvents like DMF can also be used, but they may accelerate the reaction and sometimes reduce selectivity. Always use anhydrous solvents to prevent NBS decomposition.
-
-
Q: How can I effectively remove the succinimide byproduct during workup?
-
A: Succinimide has good water solubility. During the workup, washing the organic layer with a saturated aqueous solution of sodium bicarbonate and/or water will effectively transfer the majority of the succinimide into the aqueous phase, simplifying the subsequent chromatographic purification[7].
-
-
Q: My starting material, Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate, has a purity of ~95%. Is this acceptable?
-
A: It is highly recommended to use starting material with >98% purity. Impurities can interfere with the reaction. For instance, any residual base or acid from a previous step could catalyze decomposition or side reactions. Purifying the starting material before the bromination step can save significant effort in the final purification and improve the overall yield.
-
References
-
ResearchGate. Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction. Available at: [Link]
-
Mizojiri, R., et al. (2019). Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. Bioorganic & Medicinal Chemistry, 27(12), 2553-2567. Available at: [Link]
-
Katritzky, A. R., et al. (2001). N-bromosuccinimide reactions of some heterocycles in the presence or absence of water. Journal of Heterocyclic Chemistry, 38(1), 173-178. Available at: [Link]
-
Samimi, H. A., & Dadvar, F. (2015). N-Bromosuccinimide as a Brominating Agent for the Transformation of N-H (or N-Benzyl) Ketoaziridines into Oxazoles. Synthesis, 47(12), 1899-1904. Available at: [Link]
-
ResearchGate. Synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid esters with DDQ. Available at: [Link]
-
Prasad, K. J. R., et al. (2009). An Efficient Method for the N-Bromosuccinimide Catalyzed Synthesis of Indolyl-Nitroalkanes. Molecules, 14(10), 3951-3958. Available at: [Link]
-
MDPI. Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Available at: [Link]
-
ChemBK. METHYL 3-BROMO-1H-PYRROLO[2,3-B]PYRIDINE-6-CARBOXYLATE. Available at: [Link]
-
Al-Gharabli, S. I., et al. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 11(10), 1935-1941. Available at: [Link]
-
Wang, X., et al. (2020). Regioselective bromination of pyrrolo[1,2-a]quinoxalines. RSC Advances, 10(45), 26955-26959. Available at: [Link]
-
Ahadi, E. M., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Iranian Journal of Pharmaceutical Research, 20(3), 456-475. Available at: [Link]
-
Hojnik, C. (2014). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Master Thesis, Graz University of Technology. Available at: [Link]
-
Gilow, H. M., & Burton, D. E. (1981). Bromination and chlorination of pyrrole and some reactive 1-substituted pyrroles. The Journal of Organic Chemistry, 46(11), 2221-2225. Available at: [Link]
-
Wang, Y., et al. (2011). Decarboxylation of pyrrole-2-carboxylic acid: A DFT investigation. Computational and Theoretical Chemistry, 966(1-3), 269-276. Available at: [Link]
-
Herbert, R., & Wibberley, D. G. (1969). Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines. Journal of the Chemical Society C: Organic, 1505-1514. Available at: [Link]
-
MDPI. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Available at: [Link]
-
MDPI. Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. Available at: [Link]
-
Dunn, G. E., & Lee, G. K. (1971). Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution. Canadian Journal of Chemistry, 49(1), 1032-1035. Available at: [Link]
-
Sunway Pharm Ltd. Methyl 3-bromo-1h-pyrrolo[3,2-b]pyridine-5-carboxylate. Available at: [Link]
-
ResearchGate. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Available at: [Link]
-
ResearchGate. The reactivity of bromine atoms in brominated pyridines. The preparation of 3-acetylamino-5-ethoxypyridine from 3,5-dibromopyridine. Available at: [Link]
Sources
- 1. Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. METHYL 1H-PYRROLO[3,2-B]PYRIDINE-2-CARBOXYLATE CAS#: 394223-19-9 [amp.chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Regioselective bromination of pyrrolo[1,2-a]quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution | Semantic Scholar [semanticscholar.org]
- 13. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Guide: Troubleshooting Side Products in the Bromination of Methyl 1H-Pyrrolo[3,2-b]pyridine-2-carboxylate
Introduction: The Challenge of Selective Bromination
Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate, a key heterocyclic building block often referred to as a 4-azaindole derivative, is a valuable scaffold in medicinal chemistry and drug development. The introduction of a bromine atom, typically at the C3-position, creates a versatile handle for further functionalization through cross-coupling reactions. While the electrophilic bromination of this system is a common transformation, its execution is frequently plagued by the formation of side products that complicate purification and reduce yields.
This guide provides an in-depth analysis of the common side reactions encountered during the bromination of this substrate. Structured as a series of frequently asked questions and troubleshooting scenarios, it offers field-proven insights and detailed protocols to help researchers, scientists, and process chemists enhance regioselectivity, minimize impurities, and achieve robust, reproducible outcomes.
Section 1: Understanding Core Reactivity and Regioselectivity
The key to controlling this reaction lies in understanding the inherent electronic properties of the 1H-pyrrolo[3,2-b]pyridine ring system. The pyrrole moiety is an electron-rich, π-excessive heterocycle, making it highly susceptible to electrophilic aromatic substitution (SEAr).[1][2] In contrast, the pyridine ring is electron-deficient. Consequently, electrophilic attack will overwhelmingly favor the pyrrole ring.
Within the pyrrole ring, the C3 position is the most nucleophilic and sterically accessible site for electrophilic attack, a characteristic further enhanced by the electron-withdrawing carboxylate group at the C2 position, which deactivates the C2 position towards electrophiles and directs them to C3. The generally accepted mechanism proceeds through a resonance-stabilized cationic intermediate known as an arenium ion or σ-complex.[3][4]
Caption: Figure 1: Desired C3-Bromination Pathway
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the bromination reaction in a practical, question-and-answer format.
Q1: My reaction is producing a significant amount of a di-brominated product. What is happening and how can I prevent it?
Expert Analysis: This is the most common side reaction and is caused by over-bromination . The electron-donating pyrrole nitrogen and the bromine atom itself (via lone pair donation) ensure that the mono-brominated product is still highly activated towards a second electrophilic attack. This leads to the formation of di-bromo species, complicating purification and reducing the yield of the desired product.
Causality & Mitigation Strategies:
| Cause | Scientific Rationale | Recommended Solution |
| Incorrect Stoichiometry | Using more than 1.0 equivalent of the brominating agent (e.g., NBS) provides the electrophile needed for the second bromination to occur. | Carefully weigh the starting material and NBS. Use 0.95–1.05 equivalents of NBS. |
| High Reaction Temperature | Increased temperature accelerates both the desired reaction and the subsequent over-bromination. The activation energy for the second bromination is readily overcome. | Maintain a low temperature. Start the reaction at -10 °C to 0 °C and allow it to slowly warm to room temperature only if necessary. |
| Rapid Reagent Addition | Adding the brominating agent all at once creates high local concentrations, promoting rapid, multiple brominations on a single molecule before all starting material has reacted once. | Add the NBS portion-wise over a period of 30-60 minutes or as a solution via a syringe pump. This maintains a low, steady concentration of the electrophile. |
| High Polarity Solvent | Polar solvents can stabilize the charged arenium ion intermediate, potentially lowering the activation energy for both the first and second bromination steps. | Consider switching from highly polar solvents like DMF to less polar options such as acetonitrile, THF, or dichloromethane (DCM) .[3][5] |
digraph "Over-bromination Pathway" { graph [rankdir="LR", splines=ortho, label="Figure 2: Over-bromination Side Reaction", labelloc=b, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];// Nodes MonoBromo [label="Desired Mono-bromo Product\n(Still Activated)", fillcolor="#34A853", fontcolor="#FFFFFF"]; NBS [label="Excess NBS", fillcolor="#F1F3F4", fontcolor="#202124"]; DiArenium [label="Di-bromo Arenium Ion\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; DiBromo [label="Di-bromo Side Product\n(Impurity)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges MonoBromo -> DiArenium [label="+ NBS\n(Undesired Second Attack)", color="#EA4335", fontcolor="#EA4335"]; NBS -> DiArenium [style=invis]; DiArenium -> DiBromo [label="- H+", color="#EA4335", fontcolor="#EA4335"]; }
Caption: Figure 2: Over-bromination Side Reaction
Q2: My reaction mixture is turning dark brown/black and TLC analysis shows a smear or multiple baseline spots. What's causing this decomposition?
Expert Analysis: Dark coloration and complex TLC profiles are indicative of substrate or product decomposition. The 4-azaindole core, while robust, can be sensitive to acidic conditions. The bromination reaction itself generates one equivalent of acid (HBr from Br₂ or succinimide/H⁺ from NBS).
Causality & Mitigation Strategies:
| Cause | Scientific Rationale | Recommended Solution |
| Acidic Byproducts | The generated HBr or trace acid in the brominating agent can protonate the pyridine nitrogen, altering the electronics, or catalyze polymerization/decomposition pathways of the electron-rich pyrrole ring. | Add a non-nucleophilic, mild acid scavenger. A small amount of sodium bicarbonate (NaHCO₃) or 2,6-lutidine can be added to the reaction mixture to neutralize acid as it forms. |
| Impure Reagents | N-Bromosuccinimide can decompose over time, especially when exposed to light and moisture, yielding free bromine and acidic impurities.[6] | Use freshly recrystallized NBS for best results.[7] Impure NBS often has a yellow or brown tint, whereas pure NBS is a white solid. |
| Presence of Water | Water can hydrolyze the desired product and may participate in side reactions, especially if acidic conditions are present.[6][7] | Ensure the reaction is run under anhydrous conditions . Use dry solvents and an inert atmosphere (Nitrogen or Argon). |
Q3: I'm observing an impurity with the same mass as my desired product but with a different HPLC retention time and NMR spectrum. What is it?
Expert Analysis: This is likely a regioisomeric impurity . While C3 is the most electronically favored position, bromination can occasionally occur at other positions on the heterocyclic core, particularly on the pyridine ring, under forcing conditions or with Lewis acid catalysis.
Causality & Mitigation Strategies:
| Cause | Scientific Rationale | Recommended Solution |
| Forcing Conditions | High temperatures or prolonged reaction times might provide enough energy to overcome the activation barrier for substitution on the less reactive pyridine ring (e.g., at C5 or C6). | Adhere to the mild conditions outlined in Q1: low temperature and careful reaction monitoring by TLC or LC-MS to stop the reaction upon consumption of the starting material. |
| Lewis Acid Catalysis | Contamination with or intentional use of a Lewis acid (e.g., FeBr₃) can generate a more potent electrophile (Br⁺), which may exhibit different regioselectivity. | Avoid Lewis acids. Ensure glassware is clean and free of acidic residues. Stick to reagents like NBS or CuBr₂ which do not require activators for this substrate.[5] |
Section 3: Recommended Experimental Protocols
The following protocols are designed to be self-validating systems for achieving high selectivity in the target bromination.
Protocol A: High-Selectivity Bromination with N-Bromosuccinimide (NBS)
This protocol prioritizes control over reaction parameters to minimize over-bromination and decomposition.
-
Reagent Preparation: If the available NBS is not pure white, recrystallize it from hot water (e.g., 10 g NBS in 100 mL water at 95 °C), cool, filter, and dry the crystals under vacuum.[7]
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate (1.0 eq.).
-
Solvent Addition: Dissolve the starting material in anhydrous acetonitrile (approx. 0.1 M concentration). Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: In a separate flask, dissolve recrystallized NBS (1.02 eq.) in a minimal amount of anhydrous acetonitrile.
-
Controlled Bromination: Add the NBS solution to the stirred solution of the starting material dropwise via a syringe over 30-45 minutes . Ensure the internal temperature does not rise above 5 °C.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS every 15-30 minutes. The reaction is typically complete within 1-3 hours.
-
Workup: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Extraction: Dilute with water and extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.
Protocol B: Mild Bromination with Copper(II) Bromide (CuBr₂)
This method, adapted from procedures for similar azaindole systems, offers an alternative under very mild conditions.[5]
-
Reaction Setup: To a round-bottom flask, add methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate (1.0 eq.) and Copper(II) Bromide (CuBr₂, 1.1 eq.).
-
Solvent Addition: Add anhydrous acetonitrile to achieve a concentration of approximately 0.1-0.2 M.
-
Reaction: Stir the mixture vigorously at room temperature .
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction may take longer than with NBS, potentially 12-24 hours.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove copper salts, washing with ethyl acetate.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography as described in Protocol A.
Section 4: Data Interpretation
Accurate characterization is critical to confirm the identity of the desired product and rule out isomers.
Table 1: Comparative ¹H NMR Data (300 MHz, DMSO-d₆)
| Proton | Starting Material (Approx. δ, ppm) | 3-Bromo Product (Approx. δ, ppm) | Rationale for Shift |
| NH (H1) | ~12.5 (broad s) | ~12.8 (broad s) | Minor change in electronic environment. |
| Py-H (H7) | ~8.4 (dd) | ~8.5 (dd) | Minimal effect from bromination on pyrrole ring. |
| Py-H (H5) | ~8.1 (dd) | ~8.2 (dd) | Minimal effect. |
| Py-H (H6) | ~7.2 (dd) | ~7.3 (dd) | Minimal effect. |
| Pyrrole-H (H3) | ~7.1 (s) | Signal Absent | Key Diagnostic: Proton at C3 is replaced by Bromine. |
| -OCH₃ | ~3.9 (s) | ~3.9 (s) | No significant change expected. |
Note: Actual chemical shifts (δ) may vary based on solvent and concentration.
Section 5: References
-
Han, C., Green, K., Pfeifer, E., & Gosselin, F. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development, 21(5), 751-756. [Link]
-
Klapars, A., et al. (2005). Practical Regioselective Bromination of Azaindoles and Diazaindoles. The Journal of Organic Chemistry, 70(25), 10186-10189. [Link]
-
Filo. (2025). Question 3: Write out the mechanism for bromination of pyrrole shown below. Filo Q&A. [Link]
-
Common Organic Chemistry. Bromination - Common Conditions. [Link]
-
Paul, B., et al. (2022). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. Frontiers in Catalysis, 2. [Link]
-
Filo. (2025). Question 3: Write out the mechanism for bromination of pyrrole shown below. Filo Q&A. [Link]
-
Wikipedia. (2023). N-Bromosuccinimide. [Link]
-
Wikipedia. (2019). N-Bromosuccinimide. [Link]
-
Li, W., et al. (2019). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 24(19), 3401. [Link]
-
Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. [Link]
Sources
- 1. Question 3: Write out the mechanism for bromination of pyrrole shown belo.. [askfilo.com]
- 2. Question 3: Write out the mechanism for bromination of pyrrole shown belo.. [askfilo.com]
- 3. mdpi.com [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimization of Palladium-Catalyzed Cross-Coupling Reactions for Methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Introduction
Welcome to the technical support center for the optimization of palladium-catalyzed cross-coupling reactions involving Methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate. This substrate, a key heterocyclic building block in medicinal chemistry and drug development, presents unique challenges due to its structural and electronic properties.[1][2] The presence of an acidic N-H proton, a potentially coordinating pyridine nitrogen, and an electron-deficient ring system requires a carefully tailored and systematic approach to achieve high yields and purity.[3][4]
This guide is structured to provide researchers, scientists, and drug development professionals with foundational knowledge, a strategic optimization workflow, and detailed troubleshooting advice to navigate the complexities of coupling this versatile scaffold.
Section 1: Foundational Knowledge - Understanding the System
A deep understanding of the substrate and the catalytic cycle is paramount for rational reaction design and troubleshooting.
The Substrate: A Closer Look at this compound
This aza-indole derivative possesses several features that influence its reactivity in cross-coupling reactions:
-
The Pyrrole N-H Group: The proton on the pyrrole nitrogen is acidic and can be deprotonated by strong bases. This can lead to substrate inhibition, catalyst deactivation, or undesired side reactions.[4] While N-protection is an option, direct coupling on the unprotected heterocycle is often preferred for atom and step economy.[4][5]
-
The Pyridine Nitrogen: The lone pair on the pyridine nitrogen can act as a ligand, coordinating to the palladium center. This coordination can inhibit the catalyst by occupying a vacant coordination site necessary for the catalytic cycle to proceed, a common challenge with nitrogen-containing heterocyles.[3][6]
-
Electronic Properties: The pyrrolo[3,2-b]pyridine core is electron-deficient, and the methyl ester at the 2-position further withdraws electron density. This generally facilitates the oxidative addition step but can influence subsequent steps in the catalytic cycle.
The Palladium Catalytic Cycle: A Conceptual Overview
Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle. Understanding these fundamental steps is key to diagnosing reaction failures.
Caption: Simplified catalytic cycle for a generic cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the substrate. This is often the rate-limiting step and is influenced by the electron density of the substrate and the ligand's properties.[7]
-
Transmetalation: The organic group from the coupling partner (e.g., a boronic acid in Suzuki coupling) is transferred to the palladium center. The choice of base is critical for this step.[8]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C, C-N, or C-O bond and regenerating the active Pd(0) catalyst. Bulky ligands often promote this step.[7][9]
Section 2: General Optimization Workflow
A systematic approach is crucial for efficiently optimizing reactions with this substrate. The following workflow provides a logical progression from initial screening to a fully optimized protocol.
Caption: A strategic workflow for optimizing cross-coupling reactions.
Step 1: Choosing the Right Coupling Reaction
The choice of reaction depends on the desired bond formation. Suzuki-Miyaura (C-C) and Buchwald-Hartwig (C-N) are the most common for this scaffold.
| Reaction Type | Coupling Partner | Bond Formed | Key Strengths | Common Challenges for this Substrate |
| Suzuki-Miyaura | Boronic Acid / Ester | C-C | High functional group tolerance; commercially available reagents. | Protodeboronation of coupling partner; potential for homocoupling.[3] |
| Buchwald-Hartwig | Amine / Amide | C-N | Excellent for synthesizing aryl amines; broad substrate scope.[10] | Requires strong base which can deprotonate N-H; catalyst inhibition.[11] |
| Sonogashira | Terminal Alkyne | C-C (sp) | Direct alkynylation; often mild conditions. | Often requires a copper co-catalyst which can introduce complexity.[12] |
| Heck | Alkene | C-C (sp²) | Good for vinylation; does not require an organometallic reagent. | Regioselectivity can be an issue; requires specific catalyst systems.[12] |
Step 2: Recommended Initial Screening Conditions
For novel transformations, starting with robust, well-established conditions is key. The tables below provide validated starting points for Suzuki-Miyaura and Buchwald-Hartwig aminations.
Table 1: Initial Screening Conditions for Suzuki-Miyaura Coupling
| Component | Recommendation 1 | Recommendation 2 | Rationale |
| Pd Precatalyst | XPhos Pd G2[13] (2 mol%) | Pd(OAc)₂ (2 mol%) | G2 precatalysts are air-stable and ensure a 1:1 Pd:Ligand ratio. Pd(OAc)₂ is a common, cost-effective source. |
| Ligand | XPhos (4 mol%) | SPhos (4 mol%) | Bulky, electron-rich biaryl phosphines are excellent for coupling N-heterocycles.[14][15] They promote reductive elimination and stabilize the catalyst.[7] |
| Base | K₃PO₄ (2.5 equiv) | K₂CO₃ (3 equiv) | Moderately strong inorganic bases are effective and less likely to cause side reactions compared to strong organic bases. |
| Solvent | 1,4-Dioxane / H₂O (4:1) | Toluene / H₂O (10:1) | Aqueous solvent mixtures aid in dissolving the inorganic base and facilitate transmetalation. |
| Temperature | 80-100 °C | 100 °C | Sufficient thermal energy is needed to overcome activation barriers, especially for oxidative addition. |
Table 2: Initial Screening Conditions for Buchwald-Hartwig Amination
| Component | Recommendation 1 | Recommendation 2 | Rationale |
| Pd Precatalyst | RuPhos Pd G2 (2 mol%) | Pd₂(dba)₃ (1.5 mol%) | Buchwald precatalysts are highly active for C-N coupling.[5][16] Pd₂(dba)₃ is a common Pd(0) source. |
| Ligand | RuPhos (4 mol%) | Xantphos (3 mol%) | RuPhos is excellent for challenging substrates.[17] Xantphos, a bidentate ligand, can be effective for certain amine classes.[18] |
| Base | NaOtBu (2.0 equiv) | Cs₂CO₃ (2.5 equiv) | NaOtBu is a strong, non-nucleophilic base standard for this reaction. Cs₂CO₃ is a milder alternative if base-sensitive groups are present. |
| Solvent | Toluene | 1,4-Dioxane | Anhydrous, non-protic solvents are crucial to prevent quenching of the strong base and catalyst deactivation. |
| Temperature | 100 °C | 110 °C | C-N coupling often requires elevated temperatures to achieve reasonable reaction rates. |
Section 3: Troubleshooting Guide (Q&A Format)
Q1: My reaction shows low or no conversion of the starting material. What should I do?
A1: This is the most common issue and can stem from several sources related to catalyst activity.
-
Possible Cause 1: Inactive Catalyst System. The combination of palladium source and ligand may not be active enough for this specific substrate.
-
Solution: Switch to a more robust ligand/precatalyst system. For Suzuki reactions, bulky biarylphosphine ligands like XPhos or SPhos delivered via a G2 or G3 precatalyst are often superior.[13][15] For Buchwald-Hartwig aminations, RuPhos-based systems are a strong choice.[17] These advanced systems ensure the formation of the active monoligated Pd(0) species required for catalysis.[16]
-
-
Possible Cause 2: Incorrect Base. The base may be too weak to facilitate transmetalation (Suzuki) or deprotonate the amine (Buchwald-Hartwig). Conversely, it might be too strong, leading to side reactions.
-
Solution: Screen a panel of bases. For Suzuki, if K₂CO₃ fails, try the stronger K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig, if NaOtBu leads to decomposition, consider the milder K₃PO₄.
-
-
Possible Cause 3: Catalyst Poisoning. The pyridine nitrogen on your substrate is a known inhibitor of palladium catalysts.[6]
-
Solution: Employ bulky, electron-rich phosphine ligands.[3] The steric bulk of ligands like XPhos physically shields the palladium center, preventing the substrate's nitrogen from coordinating strongly and deactivating the catalyst.
-
Q2: I'm observing significant formation of a side product where the bromine is replaced by hydrogen (protodebromination). Why is this happening and how can I stop it?
A2: Protodebromination is a common side reaction, particularly in Suzuki-Miyaura couplings.[3]
-
Mechanism: This side reaction occurs when the Ar-Pd(II)-X intermediate is protonated before it can undergo transmetalation.[19] It can also be promoted by palladium(II) complexes bound to bulky phosphine ligands in the presence of a proton source like water.[20][21]
-
Solution 1: Rigorous Control of Water. While Suzuki reactions often use aqueous mixtures, excess water can promote protodebromination. Ensure your organic solvent is dry and use the minimum required amount of water to dissolve the base.
-
Solution 2: Judicious Ligand Choice. While bulky ligands are generally beneficial, extremely bulky ligands can sometimes accelerate protodeboronation of the boronic acid coupling partner, which can indirectly lead to protodebromination of the aryl halide.[20][21][22] If this side reaction is dominant, screening a slightly less bulky ligand might be beneficial.
-
Solution 3: Use a Precatalyst. Well-defined precatalysts generate the active Pd(0) species more cleanly and rapidly, which can outcompete the pathways leading to side reactions.[23]
-
Q3: My reaction mixture turns black and a precipitate forms (palladium black), leading to a stalled reaction. What causes this?
A3: The formation of palladium black indicates catalyst decomposition, where the soluble palladium complexes agglomerate into inactive metallic palladium.
-
Possible Cause 1: Insufficient Ligand. The ligand is crucial for stabilizing the palladium nanoparticles and preventing aggregation.[24]
-
Solution: Increase the ligand-to-palladium ratio. If using a Pd(0) or Pd(II) salt with a separate ligand, try increasing the ligand loading from 2:1 to 4:1 relative to palladium. Using a precatalyst with a 1:1 or 2:1 ligand:Pd ratio is often the most reliable solution.[13]
-
-
Possible Cause 2: High Temperature. While heat is often necessary, excessive temperatures can accelerate catalyst decomposition pathways.
Section 4: Frequently Asked Questions (FAQs)
-
Q: Should I protect the N-H group on the pyrrole ring before attempting the cross-coupling?
-
A: Not necessarily. Modern catalyst systems, particularly those developed by Buchwald and others, are highly effective at coupling unprotected N-H containing heterocycles.[4][5] Direct coupling avoids extra synthesis and deprotection steps. However, if you are using very strong bases (like LiHMDS or NaH) and experiencing persistent issues with side reactions at the N-H position, protection with a group like Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) may be a viable, albeit less direct, strategy.
-
-
Q: How critical is degassing the reaction mixture?
-
A: It is absolutely critical. Oxygen can oxidize the phosphine ligands to phosphine oxides and the active Pd(0) catalyst to inactive Pd(II) species, killing the catalytic cycle. Always assemble your reaction under an inert atmosphere (Argon or Nitrogen) and thoroughly degas your solvents by sparging with an inert gas or using several freeze-pump-thaw cycles.
-
-
Q: Can I use microwave heating to accelerate these reactions?
-
A: Yes, microwave irradiation is an excellent technique for accelerating palladium-catalyzed cross-couplings, including those on aza-indole scaffolds.[2][12][25][26] It allows for rapid heating to target temperatures, significantly reducing reaction times from hours to minutes. This can minimize the formation of thermal degradation byproducts and often leads to cleaner reactions and higher yields.[25][27]
-
Section 5: Exemplary Experimental Protocols
The following are general, representative procedures. They should be adapted and optimized for specific coupling partners.
Protocol 5.1: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), and potassium phosphate (K₃PO₄, 2.5 equiv).
-
Add the palladium precatalyst (e.g., XPhos Pd G2, 2 mol%).
-
Evacuate and backfill the tube with argon three times.
-
Add degassed 1,4-dioxane and degassed water (e.g., 4:1 ratio, to a final concentration of ~0.1 M).
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[6]
Protocol 5.2: General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., RuPhos Pd G2, 2 mol%) and sodium tert-butoxide (NaOtBu, 2.0 equiv).
-
Evacuate and backfill the tube with argon three times.
-
Add a solution of this compound (1.0 equiv) in anhydrous, degassed toluene.
-
Add the amine coupling partner (1.2 equiv).
-
Seal the tube and place it in a preheated oil bath at 100-110 °C.
-
Stir the reaction for 4-18 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[11][28]
References
- Choosing the Right Palladium Precatalyst: The Case for XPhos Pd G2.NINGBO INNO PHARMCHEM CO.,LTD.
- Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands.Thieme E-Books & E-Journals.
- A computational study of phosphine ligand effects in Suzuki-Miyaura coupling.ScienceDirect.
- Microwave-Assisted Flexible Synthesis of 7-Azaindoles.Organic Chemistry Portal.
- Design of a Versatile and Improved Precatalyst Scaffold for Palladium-Catalyzed Cross-Coupling.
- Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry.
- What's the role of the phosphine ligand in Suzuki couplings?Reddit.
- Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction.ACS Omega.
- Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions.PMC - NIH.
- ProPhos: A Ligand for Promoting Nickel-Catalyzed Suzuki-Miyaura Coupling.PMC - NIH.
- Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles.
- A New Class of Easily Activated Palladium Precatalysts for Facile C−N Cross-Coupling Reactions.Journal of the American Chemical Society.
- Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionaliz
- Well-defined nickel and palladium precatalysts for cross-coupling.PMC - PubMed Central.
- Microwave-assisted Flexible Synthesis of 7-azaindoles.PubMed.
- Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects.The Doyle Group.
- Technical Support Center: Suzuki Coupling with Nitrogen-Containing Heterocycles.Benchchem.
- Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles.Beilstein Journals.
- Bulky phosphine ligands promote palladium-catalysed protodeboron
- Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.Sigma-Aldrich.
- Buchwald–Hartwig amin
- Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine.Benchchem.
- Protodepalladation as a Strategic Elementary Step in C
- Optimization of the coupling reaction of N-methyl-4-bromo-7-azaindole...
- Bulky phosphine ligands promote palladium-catalysed protodeboron
- A General Approach to Stereospecific Cross-Coupling Reactions of Nitrogen-Containing Stereocenters.PMC - NIH.
- Application Notes and Protocols: Synthesis of Pyrrolo[2,3-b]indoles via Buchwald-Hartwig Amin
- A practical Buchwald-Hartwig amination of 2-bromopyridines with vol
- Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles.Journal of the American Chemical Society.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
- Palladium Catalysis Explained Like You've Never Seen Before!YouTube.
- Internal Catalytic Effect of Bulky NHC Ligands in Suzuki–Miyaura Cross-Coupling Reaction.MDPI.
- Advances in cross-coupling and oxidative coupling reactions of NH-sulfoximines.
- Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive.
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.MDPI.
- Cross-Coupling Reactions of Nitroarenes.Accounts of Chemical Research.
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H).PubMed Central.
- Cross-Coupling of Hetero
- Pd/NHC-Catalyzed Cross-Coupling Reactions of Nitroarenes.Request PDF.
- Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles.ChemInform Abstract.
- Bulky ligands promote palladium-catalyzed protodeboron
- Greener Approaches to Cross-Coupling.Royal Society of Chemistry.
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Microwave-assisted flexible synthesis of 7-azaindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. ProPhos: A Ligand for Promoting Nickel-Catalyzed Suzuki-Miyaura Coupling Inspired by Mechanistic Insights into Transmetalation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. nbinno.com [nbinno.com]
- 14. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 15. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 19. Protodepalladation as a Strategic Elementary Step in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chemrxiv.org [chemrxiv.org]
- 21. Bulky ligands promote palladium-catalyzed protodeboronation - American Chemical Society [acs.digitellinc.com]
- 22. chemrxiv.org [chemrxiv.org]
- 23. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 24. reddit.com [reddit.com]
- 25. Microwave-Assisted Flexible Synthesis of 7-Azaindoles [organic-chemistry.org]
- 26. researchgate.net [researchgate.net]
- 27. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Technical Support Center: Purification of Methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Prepared by Senior Application Scientist
This guide provides in-depth troubleshooting and practical advice for researchers, scientists, and drug development professionals facing challenges in the purification of Methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (CAS: 952182-30-8)[1]. This key heterocyclic building block is crucial in medicinal chemistry, and achieving high purity is paramount for subsequent synthetic steps and biological assays. This document moves beyond standard protocols to explain the underlying chemical principles, helping you diagnose and solve common purification hurdles.
Section 1: Understanding the Core Challenge
The primary difficulties in purifying this compound stem from its synthesis, typically a regioselective bromination of the parent pyrrolopyridine. The key challenges arise from:
-
Closely-Related Impurities: The starting material, potential regioisomers, and di-brominated side products often have very similar polarities to the desired product, making separation difficult.[2]
-
Product Instability: Pyrrolopyridine scaffolds can be sensitive to prolonged exposure to acidic or basic conditions, and sometimes to silica gel itself, potentially leading to degradation during purification.
-
Variable Solubility: The compound's solubility profile can complicate the choice of solvents for both chromatography and recrystallization.
Below is a general workflow for approaching the purification process.
Sources
stability issues of Methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate in solution
Welcome to the technical support center for Methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability issues that may be encountered when working with this compound in solution. While specific stability data for this molecule is not extensively published, this guide synthesizes field-proven insights from general principles of heterocyclic chemistry and forced degradation studies to address potential challenges.
FAQs: Understanding the Stability of this compound
Q1: What are the primary known stability concerns for this compound?
A1: While this specific molecule has limited public stability data, compounds with similar structures—a pyrrolopyridine core and a methyl ester group—are susceptible to several degradation pathways in solution. The primary concerns are hydrolysis of the methyl ester, particularly under acidic or basic conditions, and potential oxidation or photodegradation of the electron-rich pyrrolopyridine ring system.
Q2: What are the recommended general handling and storage conditions for this compound?
A2: To ensure the longevity of this compound, it is recommended to store it in a cool, dry, and well-ventilated place, away from strong oxidizing agents and acids.[1][2][3] For long-term storage, keeping the compound at 2-8°C is advisable.[4] When handling, use personal protective equipment, including gloves and safety glasses, and operate in a well-ventilated area or fume hood.[1][2][3]
Q3: In what types of solutions should I expect this compound to be most stable?
A3: Generally, neutral and buffered solutions are likely to provide the best stability for this compound by minimizing the risk of acid- or base-catalyzed hydrolysis of the ester group. The choice of solvent will also be critical; aprotic solvents are less likely to participate in hydrolytic degradation than protic solvents like water or methanol, especially at elevated temperatures.
Q4: Are there any known incompatibilities I should be aware of?
A4: Yes, based on the general reactivity of similar compounds, you should avoid strong oxidizing agents, strong acids, and strong bases.[2][5] These substances can promote the degradation of the pyrrolopyridine ring and the hydrolysis of the ester functional group.
Troubleshooting Guide for Common Stability Issues
This section addresses specific experimental issues that may arise due to the instability of this compound in solution.
Issue 1: Discrepancies in experimental results over time, suggesting compound degradation.
-
Possible Cause: The compound may be degrading in your experimental solution due to factors like pH, temperature, or light exposure.
-
Troubleshooting Steps:
-
pH Assessment: Measure the pH of your solution. If it is acidic or basic, consider using a buffered system to maintain a neutral pH.
-
Temperature Control: Ensure your experiments are conducted at a controlled and consistent temperature. If you suspect thermal degradation, try running the experiment at a lower temperature.
-
Light Protection: Protect your solution from light by using amber vials or covering your glassware with aluminum foil, as pyrrolopyridine derivatives can be light-sensitive.[6]
-
Solvent Choice: If using protic solvents, consider switching to a high-purity aprotic solvent if your experimental design allows.
-
Issue 2: Appearance of unknown peaks in your analytical chromatogram (e.g., HPLC, LC-MS).
-
Possible Cause: These new peaks are likely degradation products. The most probable degradation product is the corresponding carboxylic acid from the hydrolysis of the methyl ester.
-
Troubleshooting Steps:
-
Characterize Degradants: If you have access to mass spectrometry (MS), analyze the new peaks to determine their mass-to-charge ratio (m/z). The hydrolyzed product, 3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid, would have a distinct mass that can be calculated and compared.
-
Forced Degradation Study: To confirm the identity of the degradants, you can perform a forced degradation study (see protocol below). This involves intentionally degrading the compound under controlled stress conditions to generate the degradation products for analytical comparison.[7][8][9]
-
Issue 3: Loss of compound concentration without the appearance of new peaks in the chromatogram.
-
Possible Cause: This could be due to several factors:
-
Troubleshooting Steps:
-
Method Validation: Ensure your analytical method is "stability-indicating," meaning it can separate the parent compound from its degradation products. You may need to adjust the mobile phase composition, gradient, or column chemistry.[6][10]
-
Container Compatibility: Test different types of storage containers (e.g., glass vs. polypropylene) to see if adsorption is an issue.
-
Solubility Check: Visually inspect your solution for any signs of precipitation. If observed, you may need to adjust the solvent system.
-
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products of this compound.[9][11][12]
Objective: To intentionally degrade the compound under various stress conditions to understand its stability profile.
Materials:
-
This compound
-
HPLC-grade water, methanol, and acetonitrile
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
pH meter
-
HPLC or LC-MS system
-
Photostability chamber (optional)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Keep an aliquot of the stock solution in a solid state and another in solution at 60°C for 24 hours, protected from light.
-
Photodegradation: Expose an aliquot of the stock solution to light according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw a sample from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating HPLC or LC-MS method.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to a control sample (stored under normal conditions).
-
Identify and quantify the degradation products.
-
Determine the percentage of degradation under each condition.
-
An ideal forced degradation study aims for 5-20% degradation of the active pharmaceutical ingredient.[7]
Data Presentation
| Stress Condition | Potential Degradation Pathway | Primary Expected Degradant | Analytical Observation |
| Acidic (e.g., 0.1 M HCl, 60°C) | Ester Hydrolysis | 3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid | Appearance of a new, more polar peak in HPLC. |
| Basic (e.g., 0.1 M NaOH, RT) | Ester Hydrolysis | 3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid | Appearance of a new, more polar peak in HPLC. |
| Oxidative (e.g., 3% H₂O₂, RT) | Ring Oxidation | N-oxides or other oxidized species | Potential for multiple new peaks in HPLC/LC-MS. |
| Thermal (60°C) | General Decomposition | Various | Potential for multiple degradation products. |
| Photolytic (ICH Q1B) | Photochemical Decomposition | Various | Potential for multiple degradation products. |
Visualizations
Logical Flow for Troubleshooting Stability Issues
Caption: Troubleshooting workflow for stability issues.
Potential Degradation Pathway of this compound
Caption: Primary potential degradation pathways.
References
- Synquest Labs.
- Thermo Fisher Scientific.
- ChemicalBook.
- Nowakowska, Z., & Fijałek, Z. (2021).
- MySkinRecipes. 3-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid ethyl ester.
- Haas, O. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology.
- Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
- Separation Science. (2023). Analytical Techniques In Stability Testing.
- Rani, S., & Singh, A. (2016).
- Jubilant Ingrevia.
- BenchChem. (2025). Technical Support Center: Stability of Novel Heterocyclic Compounds in Long-Term Experiments.
- Szychta, K. A., et al. (2021). Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. Molecules.
- PubChem.
- ChemicalBook.
- Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science.
- Ghorab, M. M., et al. (2017). Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review.
- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
- ResearchGate. (2021). Analytical Techniques for the Assessment of Drug Stability.
- BioProcess International. (2016).
- Sigma-Aldrich.
- National Center for Biotechnology Information. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors.
- ResearchGate. (2021).
- LCGC North America. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
- MDPI. (2020). Synthesis of Novel Methyl 3-(hetero)
- MDPI. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors.
- PubChem. 1H-pyrrolo(3,2-b)pyridine-3-carboxylic acid.
- PubChem.
- PubChem. 3-Bromo-1H-pyrrolo[2,3-b]pyridine.
- ChemicalBook. 1H-Pyrrolo[3,2-b]pyridine-5-carboxylic acid, 6-chloro-, Methyl ester.
- BLDpharm.
- BLDpharm.
- BLDpharm.
- Dana Bioscience.
- ChemBK.
Sources
- 1. synquestlabs.com [synquestlabs.com]
- 2. fishersci.com [fishersci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. 3-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid ethyl ester [myskinrecipes.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pharmtech.com [pharmtech.com]
- 8. acdlabs.com [acdlabs.com]
- 9. medcraveonline.com [medcraveonline.com]
- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biomedres.us [biomedres.us]
Technical Support Center: Troubleshooting NMR and Mass Spectrometry Data of Methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Welcome to the technical support guide for the analytical characterization of Methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this and structurally related heterocyclic scaffolds. Here, we address common challenges encountered during the analysis of NMR and mass spectrometry data, providing not just solutions but also the underlying scientific principles to empower your troubleshooting process.
Section 1: Baseline Spectral Data
Before troubleshooting, it is crucial to have a baseline understanding of the expected spectral data for pure this compound.
Molecular Structure:
-
Formula: C₉H₇BrN₂O₂
-
Molecular Weight: 255.07 g/mol (for ⁷⁹Br); 257.07 g/mol (for ⁸¹Br)
Table 1: Predicted ¹H and ¹³C NMR Data
Predicted chemical shifts (δ) in ppm relative to TMS. Actual values may vary based on solvent and concentration.
| Assignment | ¹H NMR (ppm) | Multiplicity | Integration | ¹³C NMR (ppm) | Notes |
| N1-H | ~12.0 - 12.5 | Broad Singlet | 1H | N/A | D₂O exchangeable; shift is highly solvent-dependent. |
| H7 | ~8.4 - 8.6 | Doublet (d) | 1H | ~144 | Coupled to H6. |
| H5 | ~8.1 - 8.3 | Doublet (d) | 1H | ~129 | Coupled to H6. |
| H6 | ~7.2 - 7.4 | Doublet of Doublets (dd) | 1H | ~118 | Coupled to H5 and H7. |
| O-CH₃ | ~3.9 - 4.1 | Singlet (s) | 3H | ~52 | |
| C=O | N/A | N/A | N/A | ~162 | Ester carbonyl. |
| C7a (bridgehead) | N/A | N/A | N/A | ~148 | |
| C3a (bridgehead) | N/A | N/A | N/A | ~127 | |
| C2 | N/A | N/A | N/A | ~125 | |
| C3 | N/A | N/A | N/A | ~95 | Carbon bearing bromine; signal may be weak. |
Table 2: Expected Mass Spectrometry Data
| Ion | m/z (calc.) | Notes |
| [M]⁺ | 253.9691, 255.9671 | Molecular ion. Shows a characteristic ~1:1 isotopic pattern for Bromine (⁷⁹Br/⁸¹Br). |
| [M+H]⁺ | 254.9769, 256.9749 | Protonated molecule in ESI/CI. Also shows the 1:1 isotopic pattern. |
| [M-CH₃]⁺ | 238.95, 240.95 | Loss of the methyl radical from the ester. |
| [M-OCH₃]⁺ | 222.95, 224.95 | Loss of the methoxy radical. |
| [M-COOCH₃]⁺ | 194.96, 196.96 | Loss of the entire methyl carboxylate group. |
Section 2: Troubleshooting NMR Data
Nuclear Magnetic Resonance (NMR) is a powerful tool for structural elucidation, but artifacts and unexpected results can arise. This section provides solutions to common issues.
Frequently Asked Questions (NMR)
Q1: My ¹H NMR spectrum has very broad peaks, especially in the aromatic region. What are the possible causes?
A1: Peak broadening can stem from several factors.[1]
-
Poor Shimming: The most common cause. The magnetic field is not homogeneous across the sample. Solution: Re-shim the spectrometer, focusing on both on-axis and off-axis shims.
-
Sample Concentration: A sample that is too concentrated can lead to increased viscosity and aggregation, causing broader signals.[1] Solution: Dilute your sample. For this specific molecule, a concentration of 5-10 mg in 0.6 mL of solvent is a good starting point.
-
Poor Solubility: If the compound is not fully dissolved, you will have a non-homogenous sample, leading to very broad and distorted peaks.[1] Solution: Try gentle warming or sonication. If solubility remains an issue, switch to a different deuterated solvent like DMSO-d₆ or Methanol-d₄.
-
Paramagnetic Impurities: Traces of paramagnetic metals (like iron or copper) can cause significant line broadening. This is a common issue if the compound was purified using metal-based reagents. Solution: Pass the sample through a small plug of silica or celite, or add a chelating agent like EDTA (a few crystals) to the NMR tube.
Q2: I can't find the N-H proton signal, or it's much smaller than expected. Where is it?
A2: The pyrrolic N-H proton of this scaffold is acidic and its signal has two characteristic features: it is often broad and its chemical shift is highly dependent on solvent, concentration, and temperature.
-
Causality: The broadening is due to quadrupolar coupling with the ¹⁴N nucleus and chemical exchange with trace amounts of water in the solvent.
-
Troubleshooting:
-
Look in the Right Region: In DMSO-d₆, expect the N-H signal far downfield, typically between 11.5 and 12.5 ppm. In CDCl₃, it may be further upfield and broader.
-
Perform a D₂O Exchange: This is the definitive test. Add a single drop of D₂O to your NMR tube, shake it vigorously for a minute, and re-acquire the spectrum. The acidic N-H proton will exchange with deuterium, causing the signal to disappear.[1] This confirms its identity.
-
Q3: The aromatic region of my ¹H NMR is a complex multiplet and the integrations are not 1:1:1. How can I interpret it?
A3: The three protons on the pyridine ring (H5, H6, H7) form a coupled spin system. While they should integrate to 1H each, signal overlap can make direct integration challenging.[2]
-
Causality: The protons are on adjacent carbons, leading to splitting. H6 is coupled to both H5 and H7, appearing as a doublet of doublets (dd). H5 and H7 will appear as doublets (d). If the chemical shifts are very close, this can result in a more complex, "roofing" pattern.
-
Troubleshooting:
-
Use a Higher Field Spectrometer: Moving from a 400 MHz to a 600 MHz spectrometer will increase the spectral dispersion (spread of peaks), often resolving the overlapping multiplets.
-
Change the Solvent: Switching from CDCl₃ to a solvent like Benzene-d₆ can induce different chemical shifts (due to the aromatic solvent-induced shift, ASIS) and may resolve the signals.[1]
-
Run a 2D COSY Experiment: A Correlation Spectroscopy (COSY) experiment will show correlations between coupled protons. You should see a cross-peak between H5-H6 and H6-H7, allowing you to trace the connectivity and definitively assign the protons even if they overlap in the 1D spectrum.
-
Q4: I see an unexpected singlet at ~3.9 ppm that integrates to more than 3 protons. What is the issue?
A4: This suggests the presence of an impurity that has a chemical shift very close to your methyl ester protons.
-
Possible Impurity: The non-brominated starting material, Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate, is a likely contaminant.[3] Its methyl ester signal may be at a slightly different chemical shift, leading to an overlapped or broadened singlet with an incorrect integration.
-
Troubleshooting:
-
Check Purity: Re-evaluate the purity of your sample using LC-MS or HPLC. This will confirm the presence of a second component.
-
High-Resolution NMR: As mentioned, a higher field instrument may resolve the two singlets.
-
Spiking Experiment: If you have a standard of the suspected impurity, add a small amount to your NMR sample. If the peak increases in intensity, you have confirmed the impurity's identity.
-
NMR Troubleshooting Workflow
Caption: Logical workflow for troubleshooting common ¹H NMR issues.
Section 3: Troubleshooting Mass Spectrometry Data
Mass spectrometry is essential for confirming molecular weight and elemental composition. The presence of bromine provides a highly diagnostic isotopic signature.
Frequently Asked Questions (MS)
Q1: I don't see the characteristic 1:1 isotopic pattern for a bromine-containing compound in my mass spectrum. What does this mean?
A1: The M⁺ and M+2 peaks having a ~1:1 intensity ratio is the hallmark of a monobrominated compound. Its absence points to several possibilities.
-
The Peak is Not the Molecular Ion: You may be looking at a fragment that has lost the bromine atom. For example, the fragment [M-Br]⁺ would appear as a single peak around m/z 175.
-
The Compound is an Impurity: The major peak in your spectrum might be from a non-brominated impurity (e.g., unreacted starting material).
-
Low Resolution/Signal: On some low-resolution instruments with poor signal-to-noise, the M+2 peak may be difficult to distinguish from baseline noise.[4]
-
Troubleshooting:
-
Look for Other Fragments: Search for fragments that do contain bromine (e.g., [M-CH₃]⁺ at m/z 239/241). If you find them, your compound is likely correct.
-
Improve Signal: Ensure your sample is appropriately concentrated and that the instrument is tuned and calibrated correctly.[4]
-
Confirm with Chromatography: Use LC-MS to separate your target compound from potential impurities and analyze the mass spectrum of the correct chromatographic peak.
-
Q2: The most intense peak in my ESI mass spectrum is at [M+23]⁺, not [M+H]⁺. What is it?
A2: This is an extremely common occurrence in Electrospray Ionization (ESI) and indicates the formation of a sodium adduct.
-
Causality: ESI is a soft ionization technique where pre-formed ions in solution are desolvated and enter the mass analyzer. Trace amounts of sodium salts (from glassware, solvents, or buffers) are often present and will readily adduct to polar molecules. You may also see potassium adducts at [M+39]⁺.
-
Confirmation: The mass difference between your observed peak and the expected molecular weight should be ~22.99 Da (the mass of a sodium ion). The sodium adduct will also exhibit the characteristic 1:1 bromine isotopic pattern. This is not an impurity, but rather a different ionization state of your target compound.
Q3: My molecular ion peak is very weak or absent in EI-MS. How can I confirm the molecular weight?
A3: Electron Impact (EI) is a high-energy, "hard" ionization technique that can cause extensive fragmentation, sometimes leaving a very weak or non-existent molecular ion peak.[5] Aromatic heterocyclic systems are often prone to fragmentation.[5]
-
Causality: The 70 eV of energy used in standard EI can be enough to break multiple bonds in the molecule immediately upon ionization.
-
Troubleshooting:
-
Use a Softer Ionization Method: Re-run the sample using a softer technique like Chemical Ionization (CI) or Electrospray Ionization (ESI). These methods impart less energy, leading to a much more prominent molecular ion (or [M+H]⁺ ion).[4]
-
Analyze Fragmentation Patterns: Even without a clear molecular ion, the fragmentation pattern can be diagnostic. Look for logical neutral losses from the expected molecular weight (e.g., loss of -OCH₃, -Br).
-
High-Resolution MS (HRMS): Run the sample on a high-resolution instrument (e.g., Q-TOF, Orbitrap). This will provide a highly accurate mass for the molecular ion or key fragments, allowing you to confirm the elemental formula (C₉H₇BrN₂O₂) to within a few parts per million (ppm).
-
Mass Spectrometry Troubleshooting Workflow
Sources
Technical Support Center: Synthesis of Methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is a key heterocyclic building block in medicinal chemistry, frequently utilized in the development of kinase inhibitors and other therapeutic agents.[1][2][3] The traditional synthesis often involves a multi-step sequence starting from substituted pyridines, which can present challenges in terms of yield, regioselectivity, and purification. This guide provides a comprehensive technical overview of alternative synthetic strategies, focusing on troubleshooting common issues and offering detailed, field-proven protocols. Our goal is to empower researchers to overcome synthetic hurdles and efficiently access this valuable scaffold.
Overview of Primary Synthetic Strategies
Choosing a synthetic route depends on several factors: availability of starting materials, desired scale, and tolerance for specific reagents (e.g., transition metals). Below is a logical breakdown of common approaches to the 1H-pyrrolo[3,2-b]pyridine (also known as 4-azaindole) core.
Caption: Decision workflow for synthesizing the target 4-azaindole scaffold.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific experimental challenges in a question-and-answer format, providing explanations and actionable solutions.
Issue 1: Low Yield in Fischer Indole Synthesis for the Azaindole Core
Q: My Fischer indole synthesis using 2-hydrazinopyridine and a pyruvate equivalent is giving a low yield of the desired 1H-pyrrolo[3,2-b]pyridine-2-carboxylate. What are the likely causes and how can I improve it?
A: This is a common issue. The classical Fischer indole synthesis can be challenging with pyridine substrates due to the electron-deficient nature of the pyridine ring, which can hinder the key[4][4]-sigmatropic rearrangement step.[5][6]
-
Causality & Explanation:
-
Acid Strength: The acid catalyst is critical. Strong Brønsted acids (like H₂SO₄ or HCl) can protonate the pyridine nitrogen, further deactivating the ring and potentially causing side reactions or decomposition of the sensitive hydrazone intermediate.[5] Polyphosphoric acid (PPA) is often used, but reaction time and temperature are critical; overheating can lead to charring.
-
Hydrazone Stability: The pyridylhydrazone intermediate may not be sufficiently stable under harsh thermal conditions.
-
Rearrangement Energetics: The[4][4]-sigmatropic rearrangement requires the formation of an enehydrazine tautomer.[6] For pyridyl systems, the energetics of this step can be unfavorable compared to standard aniline-derived hydrazones.
-
-
Troubleshooting & Solutions:
-
Switch to a Lewis Acid Catalyst: Consider using a milder Lewis acid like zinc chloride (ZnCl₂) or boron trifluoride (BF₃·OEt₂). These can promote the cyclization without excessive protonation of the pyridine ring.
-
Use Polyphosphoric Acid (PPA) with Caution: If using PPA, ensure it is fresh and viscous. Run small-scale test reactions to find the optimal temperature and time (e.g., start at 160-180°C for just 5-10 minutes).[7] Quenching the reaction by pouring it onto ice is crucial to prevent over-reaction.
-
Microwave-Assisted Synthesis: Microwave heating can dramatically shorten reaction times (from hours to minutes), which often minimizes the formation of degradation byproducts and improves yields.[6]
-
Consider an Alternative Route: If the Fischer synthesis remains low-yielding, a transition metal-catalyzed approach like the Larock indole synthesis may be more robust, although it requires different starting materials.[8][9]
-
Issue 2: Poor Regioselectivity during C3-Bromination
Q: I am attempting to brominate Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate at the C3 position, but I'm getting a mixture of products, including di-brominated species and starting material. How can I achieve clean, selective C3-bromination?
A: The pyrrole ring of the azaindole scaffold is electron-rich and highly activated towards electrophilic substitution. The C3 position is the most nucleophilic, but over-bromination is a significant risk if conditions are not carefully controlled.
-
Causality & Explanation:
-
High Reactivity of the Scaffold: The pyrrole moiety is much more reactive than a benzene ring. Strong brominating agents like liquid bromine (Br₂) can easily lead to multiple additions.
-
Solvent Effects: The choice of solvent can influence the reactivity of the brominating agent and the stability of reaction intermediates.
-
-
Troubleshooting & Solutions:
-
Use a Milder Brominating Agent: The reagent of choice is N-Bromosuccinimide (NBS) . It provides a low, steady concentration of electrophilic bromine, which greatly enhances selectivity for mono-bromination.
-
Control Stoichiometry: Use precisely 1.0 to 1.05 equivalents of NBS. Using a significant excess is the most common cause of di-bromination.
-
Optimize Reaction Temperature: Perform the reaction at a low temperature. Start at 0°C or even -20°C in a suitable solvent like Tetrahydrofuran (THF) or Acetonitrile (MeCN). Allow the reaction to slowly warm to room temperature while monitoring by TLC or LC-MS.
-
Protect the Pyrrole Nitrogen (If Necessary): If selectivity issues persist, consider protecting the pyrrole nitrogen as a Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) group.[10] Protection can sometimes temper the reactivity of the ring system, although it adds extra steps to the synthesis. A research group reported a successful synthesis involving N-Boc protection followed by bromination with N-iodosuccinimide (NIS), which could be analogous for NBS.[11]
-
Issue 3: Difficulties with Palladium-Catalyzed Cross-Coupling Reactions (Larock Indole Synthesis)
Q: I'm exploring a Larock-type heteroannulation using an o-iodo-aminopyridine and a disubstituted alkyne to build the azaindole core, but the reaction is failing or giving low yields. What are the critical parameters?
A: The Larock indole synthesis is a powerful method for constructing functionalized indoles and azaindoles via a palladium-catalyzed cascade.[8][9] Its success with heteroaromatic substrates like aminopyridines hinges on careful optimization of several factors.
-
Causality & Explanation:
-
Ligand Choice: The palladium catalyst's ligand is crucial for stabilizing the active Pd(0) species and facilitating the oxidative addition and reductive elimination steps. Standard ligands like triphenylphosphine (PPh₃) may not be optimal for electron-deficient pyridine substrates.
-
Base and Additives: The base is required to neutralize the HX generated and to facilitate the final cyclization step. Chloride additives (like LiCl or n-Bu₄NCl) are often essential to promote the reductive elimination from the Pd(II) intermediate.[9]
-
Substrate Reactivity: The nitrogen atom in the aminopyridine can coordinate to the palladium center, sometimes inhibiting catalysis.[8]
-
-
Troubleshooting & Solutions:
-
Screen Palladium Catalysts and Ligands: While Pd(OAc)₂ or PdCl₂(PPh₃)₂ are common starting points, consider more advanced catalyst systems. N-Heterocyclic Carbene (NHC)-palladium complexes have shown high efficiency and regioselectivity in Larock syntheses.[12]
-
Optimize the Base and Chloride Additive: Use a carbonate base like K₂CO₃ or Cs₂CO₃. Critically, ensure the presence of 1 equivalent of a chloride salt like LiCl. The chloride anion plays a key role in the catalytic cycle.[9]
-
Protect the Amino Group: Protecting the starting 2-amino group of the pyridine (e.g., as a tosyl or acetyl derivative) can prevent catalyst inhibition and improve yields, although this adds deprotection steps later.
-
Alkyne Equivalents: Use a slight excess (e.g., 1.2 to 2 equivalents) of the alkyne to drive the reaction to completion.[9]
-
Alternative Synthetic Protocols
Below are two detailed protocols for alternative routes that address some of the challenges mentioned above.
Protocol 1: Batcho-Leimgruber Variant followed by Selective Bromination
This route avoids the potentially harsh conditions of the Fischer synthesis by building the pyrrole ring from a nitropyridine precursor. It is particularly effective for 4-azaindoles.[13]
Workflow Diagram:
Sources
- 1. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Regioselectivity of Larock indole synthesis using functionalized alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 10. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. baranlab.org [baranlab.org]
minimizing byproduct formation in Methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate reactions
Welcome to the technical support guide for the synthesis of Methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate. This document is intended for researchers, scientists, and professionals in drug development who are working with this important heterocyclic compound. The following troubleshooting guides and frequently asked questions (FAQs) are designed to provide practical, in-depth solutions to common challenges encountered during its synthesis, with a focus on minimizing byproduct formation and maximizing yield and purity.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but also the scientific reasoning behind them.
Issue 1: Low Yield of the Desired 3-bromo Product with Significant Starting Material Recovery
Question: My bromination reaction of Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate with N-Bromosuccinimide (NBS) is resulting in a low yield of the target compound, and I'm recovering a large amount of unreacted starting material. What are the likely causes and how can I improve the conversion?
Answer: This is a common issue that typically points to insufficient activation of the brominating agent or suboptimal reaction conditions. The electrophilic bromination of the pyrrole ring requires the generation of an electrophilic bromine species.
Potential Causes & Solutions:
-
Inadequate Radical Initiation (for radical pathways): If you are using a non-polar solvent like carbon tetrachloride (CCl₄), a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, often accompanied by light or heat, is necessary to initiate the reaction.[1] The initiator helps generate the bromine radical (Br•) from NBS, which then propagates the reaction.
-
Actionable Advice: Ensure your radical initiator is fresh and added in the correct catalytic amount (typically 1-5 mol%). If using photo-initiation, ensure your light source is of the appropriate wavelength and intensity.
-
-
Insufficient Electrophilicity (for electrophilic substitution): In polar, aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF), the reaction proceeds via an electrophilic substitution mechanism. The inherent electrophilicity of the bromine in NBS may not be sufficient for complete conversion of a deactivated substrate.
-
Actionable Advice: The reaction can be accelerated by the addition of a catalytic amount of a Lewis acid or a protic acid. However, strong acids can lead to decomposition. A milder approach is to ensure the reaction is run at an optimal temperature. A modest increase in temperature (e.g., from room temperature to 40-50 °C) can often improve the reaction rate.
-
-
NBS Quality: Old or improperly stored NBS can be less reactive due to hydrolysis or decomposition.
-
Actionable Advice: Use freshly opened or recrystallized NBS for best results.[2] Impure NBS may appear yellowish and can lead to unreliable outcomes.
-
Issue 2: Formation of Di-brominated and Other Poly-brominated Byproducts
Question: My final product is contaminated with significant amounts of what appears to be a di-brominated species, and possibly other poly-brominated impurities. How can I improve the selectivity for mono-bromination at the 3-position?
Answer: The formation of poly-brominated byproducts is a classic problem in the halogenation of electron-rich aromatic and heteroaromatic systems like pyrroles.[3] The initial bromination can sometimes activate the ring towards further substitution.
Key Control Parameters:
-
Stoichiometry of NBS: This is the most critical factor. Using a significant excess of NBS will invariably lead to over-bromination.
-
Actionable Advice: Carefully control the stoichiometry. Begin with 1.0 to 1.1 equivalents of NBS relative to your starting material. It is often better to have a small amount of unreacted starting material, which is easier to separate, than to deal with poly-brominated impurities.
-
-
Rate of Addition and Temperature Control: A slow, portion-wise addition of solid NBS or a solution of NBS to the reaction mixture can help maintain a low concentration of the brominating agent at any given time, thus favoring mono-substitution.
-
Actionable Advice: Dissolve the NBS in the reaction solvent and add it dropwise to the solution of the pyrrolopyridine ester at a controlled temperature, typically 0 °C to room temperature. This helps to dissipate the heat of the reaction and maintain selectivity.
-
-
Solvent Choice: The solvent can influence the reactivity of the brominating agent.
-
Actionable Advice: Solvents like THF and DMF are common choices. Some protocols have found success in using acetic acid, which can modulate the reactivity and in some cases improve selectivity.[4]
-
| Parameter | Recommendation for High Selectivity | Rationale |
| NBS Stoichiometry | 1.0 - 1.1 equivalents | Minimizes over-bromination. |
| Temperature | 0 °C to Room Temperature | Controls reaction rate and reduces side reactions. |
| NBS Addition | Slow, portion-wise or dropwise | Maintains a low concentration of the brominating agent. |
| Solvent | THF, DMF, or Acetic Acid | Influences reactivity and can modulate selectivity. |
Issue 3: Presence of N-brominated Byproduct
Question: I am observing an impurity that I suspect is the N-brominated isomer. Is this possible and how can I prevent its formation?
Answer: While C-bromination at the electron-rich 3-position of the pyrrole ring is generally favored, N-bromination can occur, particularly if the pyrrole nitrogen is deprotonated.
Mitigation Strategies:
-
Avoid Strong Bases: Do not use strong bases in the reaction mixture, as this will deprotonate the pyrrole nitrogen, increasing its nucleophilicity and making it a target for bromination.
-
Reaction in Neutral or Slightly Acidic Conditions: Performing the bromination under neutral or slightly acidic conditions will ensure the pyrrole nitrogen remains protonated and less reactive. The use of NBS naturally generates succinimide as a byproduct, which is weakly acidic and generally does not interfere.
II. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of bromination of Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate with NBS?
A1: The bromination of the pyrrole ring in this system is an electrophilic aromatic substitution. The electron-rich pyrrole moiety is attacked by an electrophilic bromine species. While NBS itself is the source of bromine, the reaction can be initiated by trace amounts of HBr that react with NBS to generate Br₂ in situ.[1] The Br₂ is a more potent electrophile. The reaction proceeds as the π-electrons of the pyrrole ring attack the bromine, leading to a resonance-stabilized cationic intermediate (a sigma complex), which then loses a proton to restore aromaticity and yield the 3-bromo substituted product.
Caption: Key steps in the electrophilic bromination of the pyrrolopyridine core.
Q2: What analytical techniques are best for monitoring the reaction progress and assessing product purity?
A2: A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): TLC is an excellent, rapid method for monitoring the consumption of the starting material and the appearance of the product. A typical mobile phase would be a mixture of ethyl acetate and hexanes. The brominated product should have a slightly different Rf value than the starting material.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is invaluable for confirming the mass of the desired product and identifying the masses of any byproducts, such as di-brominated species.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the final product and for quantifying the purity by identifying and integrating impurity signals.
Q3: What is a reliable work-up and purification procedure for this reaction?
A3: A standard work-up procedure involves quenching the reaction, followed by extraction and purification.
Caption: A typical purification workflow for the bromination reaction.
Detailed Protocol:
-
Quenching: Once the reaction is complete by TLC, cool the mixture to room temperature and quench by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to destroy any unreacted bromine species.
-
Extraction: Dilute the mixture with water and extract the product into an organic solvent like ethyl acetate or dichloromethane.
-
Washing: Wash the organic layer sequentially with water and then a saturated brine solution to remove water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product is typically purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.[5]
Q4: Are there alternative brominating agents to NBS?
A4: Yes, while NBS is the most common and generally preferred reagent for this type of transformation due to its ease of handling and selectivity, other reagents can be used.[2] These include:
-
Bromine (Br₂): Elemental bromine can be used, often in a solvent like acetic acid or dichloromethane. However, it is more hazardous to handle and can be less selective, often leading to more over-bromination byproducts.[4]
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): This is another stable, crystalline source of electrophilic bromine that can be used in a similar fashion to NBS.
For most applications, particularly on a lab scale, NBS provides the best balance of reactivity, selectivity, and safety.
References
-
Wikipedia. N-Bromosuccinimide. Available from: [Link]
-
Master Organic Chemistry. N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Available from: [Link]
- Bräuniger, H., & Kleinschmidt, E. G. (1969). [Bromination with N-bromsuccinimide (SNBr). 5. Remarks on the mechanism of the bromination reaction with N-bromosuccinimide]. Pharmazie, 24(3), 140-4.
-
Organic Chemistry Portal. N-Bromosuccinimide (NBS). Available from: [Link]
-
PubMed. Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. Available from: [Link]
-
YouTube. N- BromoSuccinimide (NBS) in organic chemistry/ Free radical substitution mechanism. Available from: [Link]
-
MDPI. Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Available from: [Link]
- Google Patents. 1h-pyrrolo[2,3-b]pyridines.
-
ResearchGate. Proper design strategyof 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid.... Available from: [Link]
-
PubMed Central. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Available from: [Link]
-
PubMed. Optimization and Biological Evaluation of Novel 1 H-Pyrrolo[2,3- c]pyridin Derivatives as Potent and Reversible Lysine Specific Demethylase 1 Inhibitors for the Treatment of Acute Myelogenous Leukemia. Available from: [Link]
-
ACS Publications. Bromination and chlorination of pyrrole and some reactive 1-substituted pyrroles. Available from: [Link]
-
Karaganda Buketov University. On the Bromination of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate: the True Structure of the Halbig's Product. Available from: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. On the Bromination of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate: the True Structure of the Halbig’s Product | EURASIAN JOURNAL OF CHEMISTRY [ejc.buketov.edu.kz]
- 5. benchchem.com [benchchem.com]
refining reaction parameters for functionalization of Methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working on the chemical modification of Methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate. This core scaffold, an isomer of a deazapurine, is a valuable building block in medicinal chemistry.[1] This guide provides in-depth, experience-driven troubleshooting advice and optimized protocols in a direct question-and-answer format to address common challenges encountered during its functionalization via palladium-catalyzed cross-coupling reactions.
General Considerations & FAQs for the Starting Material
Before delving into specific reaction types, let's address some overarching questions about the substrate itself. The unique electronic nature of the pyrrolo[3,2-b]pyridine system, with its electron-rich pyrrole ring fused to a relatively electron-poor pyridine ring, influences its reactivity in cross-coupling reactions.
Q: Does the unprotected N-H on the pyrrole ring interfere with cross-coupling reactions?
A: Often, it does not. Many modern palladium catalysis systems are robust enough to tolerate the acidic N-H proton of the pyrrole ring.[2] The pKa of the pyrrole N-H is high enough that it typically does not compete with the primary reaction pathway. However, if you are experiencing persistent low yields or side reactions, particularly with very strong bases, N-protection (e.g., with SEM or Boc groups) can be considered as a troubleshooting step to eliminate this variable.[3]
Q: What are the common challenges in purifying pyrrolopyridine derivatives?
A: Pyrrolopyridine derivatives can be quite polar due to the presence of the pyridine nitrogen and the pyrrole N-H group. This can lead to issues with solubility and streaking on silica gel columns. It is common to use polar solvent systems for chromatography, such as ethyl acetate/hexanes or dichloromethane/methanol.[4][5] If the compound is basic, adding a small amount of triethylamine (~0.1-1%) to the eluent can improve peak shape by neutralizing acidic sites on the silica.
Troubleshooting Guide 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone for creating C(sp²)–C(sp²) bonds. However, its success is highly dependent on a fine balance of several parameters.
Suzuki Coupling: FAQs & Troubleshooting
Q1: My Suzuki coupling is not working or giving very low yield. What are the first things to check?
A1: When a Suzuki coupling fails, a systematic check of your core parameters is the most efficient path to a solution.[6]
-
Catalyst & Ligand Integrity: Ensure your palladium source and phosphine ligands are fresh and have been stored properly under an inert atmosphere.[7] Phosphine ligands are particularly susceptible to oxidation.[7]
-
Inert Atmosphere: Oxygen is detrimental. It can oxidize the active Pd(0) catalyst and phosphine ligands, leading to catalyst deactivation.[7] Ensure your reaction flask is thoroughly purged with an inert gas (Argon or Nitrogen) and that the solvents are properly degassed.[7][8]
-
Base Selection: The base is critical for activating the boronic acid.[8] Common choices include K₂CO₃, Cs₂CO₃, and K₃PO₄.[8] Ensure the base is finely powdered and of high purity. In some cases, the solubility of the base can be a limiting factor.[7]
-
Boronic Acid Stability: A very common culprit for low yields is the decomposition of the boronic acid via protodeboronation (replacement of the boronic acid group with hydrogen).[7][8] This is often caused by residual water or harsh basic conditions.[8] Using fresh boronic acid or more stable boronic esters (e.g., pinacol esters) can mitigate this issue.[8]
Q2: I am observing significant side products, primarily homocoupling of my boronic acid and debromination of my starting material. How can I minimize these?
A2: These are two distinct side reactions with different causes.
-
Boronic Acid Homocoupling: This side product arises from the oxidative coupling of two boronic acid molecules. It is almost always promoted by the presence of oxygen. Solution: Improve your degassing procedure. Bubble argon or nitrogen through your solvent for 15-20 minutes before adding it to the reaction mixture, and maintain a positive pressure of inert gas throughout the reaction.[8]
-
Protodeboronation/Debromination: This is the replacement of the bromo or boronic acid group with a hydrogen atom. For the boronic acid, this is often caused by excess water or heat.[8] For the aryl bromide, this can sometimes occur as part of a competing catalytic cycle. Solution: Use anhydrous solvents if possible. Consider a milder base or lower reaction temperature. Sometimes, a more active catalyst that promotes the desired cross-coupling at a faster rate can outcompete the debromination pathway.[9]
Q3: My coupling partner is sterically hindered. What conditions should I try?
A3: Steric hindrance dramatically slows down the key transmetalation and reductive elimination steps of the catalytic cycle. More forcing conditions and specialized catalyst systems are required.
-
Bulky, Electron-Rich Ligands: These are essential. Buchwald-type biarylphosphine ligands like XPhos, SPhos, and RuPhos are highly effective as they accelerate both oxidative addition and reductive elimination, overcoming the steric barrier.[6]
-
Higher Temperatures: Increased temperature can provide the energy needed to overcome the activation barrier. Solvents with high boiling points like dioxane or toluene are suitable.[6][8]
Suzuki Coupling: Key Parameter Summary
| Parameter | Standard Choice | Alternative/Troubleshooting | Rationale |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | XPhos Pd G3/G4, SPhos Pd G3 | G3/G4 precatalysts are more air-stable and highly active, especially for challenging substrates.[6][10] |
| Ligand | PPh₃, dppf | XPhos, SPhos, RuPhos | Bulky, electron-rich biarylphosphine ligands accelerate key steps in the catalytic cycle.[6] |
| Base | K₂CO₃, Cs₂CO₃ (aq.) | K₃PO₄ (anhydrous) | K₃PO₄ is a stronger base that can be effective in anhydrous conditions, minimizing protodeboronation.[8] |
| Solvent | Dioxane/H₂O, Toluene/H₂O | CPME, THF/H₂O | The choice of solvent affects reagent solubility and reaction temperature.[7][8] |
| Boronic Acid | Arylboronic Acid | Arylboronic Acid Pinacol Ester (BPin) | BPin esters are more stable towards protodeboronation than the corresponding acids.[8] |
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Optimized Protocol: Suzuki-Miyaura Coupling
This protocol is a robust starting point for coupling arylboronic acids with this compound.
-
Reagent Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and finely ground K₃PO₄ (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[7]
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., 1,4-dioxane/water 10:1, to a concentration of 0.1 M).[6] Bubble argon through the solution for 10-15 minutes. Finally, add the palladium catalyst (e.g., XPhos Pd G3, 1-2 mol%).[6]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.[6]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.[7][8]
-
Workup: Once complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.[6][8]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[6][8]
Troubleshooting Guide 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C–N bonds.[11] The pyrrolopyridine core presents unique challenges, including potential coordination to the palladium center, which can affect catalyst activity.
Buchwald-Hartwig: FAQs & Troubleshooting
Q1: My amination reaction shows low conversion, and I recover mostly starting material. What's the problem?
A1: Low conversion in Buchwald-Hartwig reactions often points to issues with the catalyst system or the base.
-
Ligand Choice is Critical: The choice of phosphine ligand is paramount. For N-heterocyclic substrates, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are often required to promote the reductive elimination step, which can be slow.[12][13] Older generation ligands like P(o-tolyl)₃ or BINAP may be less effective.[13]
-
Base Strength and Solubility: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and often most effective.[14] However, its poor solubility can be an issue. Using finely powdered base and vigorous stirring is essential. Alternatively, lithium bis(trimethylsilyl)amide (LiHMDS) can be used, especially for substrates with protic functional groups.[13]
-
Catalyst Poisoning: The pyridine nitrogen in your substrate can potentially coordinate to the palladium center, inhibiting catalytic activity. Using a higher catalyst loading (2-5 mol%) or a ligand that is more effective at preventing unproductive coordination may be necessary.
Q2: I'm forming a significant amount of the hydrodehalogenated (debrominated) side product. How can I avoid this?
A2: Hydrodehalogenation is a known side reaction in Buchwald-Hartwig aminations.[11] It occurs when an intermediate palladium-hydride species, formed via β-hydride elimination from the amide, reductively eliminates to give the debrominated arene.[11]
-
Use a Weaker Base: Strong bases can sometimes promote pathways leading to the hydride species. Switching from NaOtBu to K₃PO₄ or Cs₂CO₃ may reduce this side reaction, though it will likely require a higher reaction temperature.[14]
-
Adjust Ligand Sterics: A less sterically hindered ligand can sometimes disfavor the conformation required for β-hydride elimination.[12]
-
Lower the Temperature: If the desired C-N bond formation is kinetically competent at a lower temperature, reducing the heat can suppress the higher activation energy pathway of hydrodehalogenation.[12]
Visualizing the Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle for the Buchwald-Hartwig C-N cross-coupling reaction.
Optimized Protocol: Buchwald-Hartwig Amination
This protocol is a general starting point for coupling primary or secondary amines.
-
Reagent Preparation: In an oven-dried vial or flask inside a glovebox, add the palladium precatalyst (e.g., BrettPhos Pd G3, 2 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.5 equiv.).
-
Add Substrates: Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane, to 0.1-0.2 M).
-
Reaction Execution: Seal the vial and heat to the desired temperature (80-110 °C) with vigorous stirring.
-
Monitoring: Follow the reaction's progress by LC-MS or TLC.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Purify the crude material by silica gel column chromatography.[15][16]
Troubleshooting Guide 3: Sonogashira Coupling
The Sonogashira reaction provides a powerful method for installing alkyne functionalities, creating C(sp²)–C(sp) bonds.[17]
Sonogashira Coupling: FAQs & Troubleshooting
Q1: My Sonogashira reaction is failing. I see only starting materials.
A1: Failure of a Sonogashira coupling often relates to the dual-catalyst system or the reaction environment.
-
Copper Co-catalyst (CuI): In the classic Sonogashira, a copper(I) salt is crucial for the catalytic cycle.[18] Ensure your CuI is fresh; it should be off-white, not green or brown, which indicates oxidation to Cu(II).
-
Base: An amine base, typically triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used both as the base and often as the solvent or co-solvent.[19] It must be anhydrous and pure.
-
Palladium Source: Standard catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are commonly used and generally effective.[18]
-
Degassing: As with all palladium-catalyzed reactions, oxygen is a major problem. It can lead to oxidative homocoupling of the alkyne (Glaser coupling), consuming your nucleophile and generating difficult-to-remove byproducts. Rigorous degassing is essential.[20]
Q2: I'm interested in a copper-free Sonogashira protocol. What are the key considerations?
A2: Copper-free Sonogashira reactions have been developed to avoid issues with copper contamination and the often-problematic Glaser homocoupling.[20][21][22]
-
Conditions: These protocols typically require a palladium catalyst and a base in a suitable solvent, but without the CuI co-catalyst.[21][23]
-
Catalyst Loading: You may need a slightly higher palladium catalyst loading to achieve comparable reaction rates to the copper-catalyzed version.[22]
-
Base and Solvent: The choice of base and solvent is critical. Often, a combination of an amine base with another solvent like DMF or THF is used.[21]
Sonogashira Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting Sonogashira reactions.
Optimized Protocol: Copper-Catalyzed Sonogashira Coupling
This protocol is a reliable starting point for the coupling of terminal alkynes.
-
Reagent Preparation: To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the copper co-catalyst (CuI, 5-10 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent and Reagent Addition: Under argon, add anhydrous, degassed solvent (e.g., a 2:1 mixture of THF and Et₃N).[19] Then, add the terminal alkyne (1.2-1.5 equiv.) via syringe.
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until completion.
-
Monitoring: Monitor the consumption of the starting material by TLC or LC-MS.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution (to remove copper salts), followed by water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product using silica gel column chromatography.
References
-
ResearchGate. (n.d.). Optimization of Sonogashira coupling conditions catalyzed by aromatic tri‐palladium complexes [Pd3]⁺. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the Sonogashira reaction. Retrieved from [Link]
-
KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Retrieved from [Link]
-
KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Retrieved from [Link]
-
PubMed. (2015). Optimization of on-resin palladium-catalyzed Sonogashira cross-coupling reaction for peptides and its use in a structure-activity relationship study of a class B GPCR ligand. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. Retrieved from [Link]
-
MDPI. (n.d.). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Retrieved from [Link]
-
ResearchGate. (n.d.). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. Retrieved from [Link]
-
Reddit. (2024). Struggling with Suzuki Reaction. Retrieved from [Link]
-
Pearson. (2022). Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ScienceDirect. (n.d.). Sonogashira cross-coupling of 3-bromo-1,2-diones. Retrieved from [Link]
-
University of Bath. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Retrieved from [Link]
-
ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]
-
Atlanchim Pharma. (n.d.). Palladium-catalyzed Buchwald-Hartwig amination. Retrieved from [Link]
-
OSTI.GOV. (n.d.). Purification and properties of pyrrole, pyrrolidine, pyridine, and 2-methylpyridine. Retrieved from [Link]
-
National Institutes of Health. (n.d.). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Retrieved from [Link]
-
PubMed. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Retrieved from [Link]
-
MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. Retrieved from [Link]
-
National Institutes of Health. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Retrieved from [Link]
-
National Institutes of Health. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]
-
PubChem. (n.d.). methyl 3-bromo-1H-pyrrole-2-carboxylate. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent Advances in Sonogashira Reactions. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Retrieved from [Link]
-
SciSpace. (n.d.). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. Retrieved from [Link]
-
National Institutes of Health. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Retrieved from [Link]
-
ePrints Soton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from [Link]
-
MDPI. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. What can reaction databases teach us about Buchwald–Hartwig cross-couplings? - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04074F [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 17. researchgate.net [researchgate.net]
- 18. kbfi.ee [kbfi.ee]
- 19. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 20. DSpace [repository.kaust.edu.sa]
- 21. researchgate.net [researchgate.net]
- 22. DSpace [repository.kaust.edu.sa]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Reactivity of Methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Welcome to the technical support center for Methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies for enhancing the reactivity of this versatile heterocyclic compound. Our goal is to equip you with the knowledge to overcome common experimental hurdles and successfully incorporate this building block into your synthetic workflows.
Understanding the Reactivity of this compound
This compound is a derivative of 7-azaindole, a privileged scaffold in medicinal chemistry.[1][2][3] The presence of the bromine atom at the 3-position of the pyrrole ring offers a prime handle for functionalization, most commonly through palladium-catalyzed cross-coupling reactions. However, the inherent electronic properties of the 7-azaindole core, particularly the pyridine nitrogen, can present unique challenges.[4][5] This guide will address these challenges in a question-and-answer format, providing both theoretical explanations and practical, field-proven protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: The most prevalent application of this substrate is in palladium-catalyzed cross-coupling reactions. These include:
-
Suzuki-Miyaura Coupling: To form C-C bonds with boronic acids or esters.
-
Buchwald-Hartwig Amination: To form C-N bonds with a variety of amines.[1][2]
-
Sonogashira Coupling: To form C-C triple bonds with terminal alkynes.[6]
-
Heck Coupling: To form C-C double bonds with alkenes.
Additionally, the methyl ester can be hydrolyzed to the corresponding carboxylic acid for further derivatization.[7][8]
Q2: Why is the reactivity of this compound sometimes lower than expected in cross-coupling reactions?
A2: Several factors can contribute to sluggish or incomplete reactions:
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst deactivation or the formation of inactive complexes.[4][5]
-
Substrate-Related Issues: The electron-deficient nature of the pyridine ring can influence the reactivity of the C-Br bond.[5]
-
N-H Acidity: The pyrrole N-H is acidic and can be deprotonated by the base, potentially leading to undesired side reactions or catalyst inhibition.[4]
Q3: Is it necessary to protect the pyrrole N-H group before attempting cross-coupling reactions?
A3: While not always mandatory, N-protection can significantly improve reaction outcomes by preventing the aforementioned side reactions.[1][2][9] The choice of protecting group is critical and depends on the subsequent reaction conditions.
-
Boc (tert-butyloxycarbonyl): Easy to introduce and remove under acidic conditions. It also reduces the electron density of the pyrrole ring.[10]
-
SEM (2-(trimethylsilyl)ethoxymethyl): Can act as both a protecting and activating group, facilitating certain reactions under mild conditions.[9][11] However, deprotection can sometimes be challenging.[3]
-
Benzyl or Trityl: These groups do not significantly alter the electronics of the pyrrole ring.[10]
Troubleshooting Guide for Common Reactions
Issue 1: Low Yield in Suzuki-Miyaura Coupling
"I am attempting a Suzuki-Miyaura coupling with an arylboronic acid, but I am observing low conversion of my starting material and significant side products."
This is a common challenge often linked to catalyst choice, base, and side reactions.
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting low Suzuki coupling yields.
Detailed Analysis and Solutions:
-
Catalyst System Optimization:
-
Palladium Source: While Pd(PPh₃)₄ is a classic choice, more electron-rich and sterically hindered ligands often perform better with heteroaryl halides.[12] Consider using pre-catalysts like Pd₂(dba)₃ or (NHC)Pd(allyl)Cl complexes, which are known to be highly active.[13][14]
-
Ligands: Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) are often effective for challenging couplings as they promote the crucial oxidative addition and reductive elimination steps.[2][4] For heteroaryl-2-boronic acids, which can be challenging, XPhos has shown good results.[15]
-
-
Base Selection:
-
Minimizing Side Reactions:
-
Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid. It can be minimized by using anhydrous solvents and ensuring the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen).[5] Using boronic esters (e.g., pinacol esters) can also reduce the rate of this side reaction.[12]
-
Dehalogenation: The replacement of the bromine with a hydrogen atom can be a competing pathway.[13][14] This can sometimes be suppressed by using a less polar solvent or a different palladium source.
-
Homocoupling: The self-coupling of the boronic acid can be minimized by the slow addition of the boronic acid to the reaction mixture and by rigorously excluding oxygen.[12]
-
Recommended Protocol for Suzuki-Miyaura Coupling:
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd₂(dba)₃ (2-5 mol%) | Highly active pre-catalyst.[2] |
| Ligand | SPhos or XPhos (4-10 mol%) | Promotes efficient catalytic turnover.[2] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | Strong base to facilitate transmetalation.[16] |
| Solvent | Dioxane/H₂O (e.g., 4:1) or Toluene/H₂O | Common solvent systems for Suzuki couplings.[16] |
| Temperature | 80-110 °C | Sufficient thermal energy to drive the reaction. |
| Atmosphere | Argon or Nitrogen | Prevents catalyst oxidation and side reactions.[12] |
Issue 2: Poor Performance in Buchwald-Hartwig Amination
"I am trying to couple my bromo-azaindole with a primary/secondary amine using Buchwald-Hartwig conditions, but the reaction is either very slow or gives a complex mixture of products."
This is a frequent issue, often stemming from the choice of ligand and base, and potential catalyst inhibition.
Troubleshooting Workflow:
Caption: Troubleshooting guide for Buchwald-Hartwig amination.
Detailed Analysis and Solutions:
-
Ligand Selection is Key:
-
For C-N bond formation with 7-azaindoles, ligands with a wide bite angle are often crucial. Xantphos is a well-established and effective ligand for these types of couplings.[1][2] In some cases, more specialized ligands like RuPhos have been shown to be effective, even with unprotected azaindoles.[4]
-
-
Base Optimization:
-
The Role of N-H Protection:
-
If you are working with the unprotected N-H, the use of a strong base like LiHMDS can sometimes be beneficial as it deprotonates both the amine and the azaindole, potentially reducing side reactions.[4] However, for more reliable and reproducible results, protecting the N-H with a group like Boc is highly recommended.
-
Recommended Protocol for Buchwald-Hartwig Amination (with N-Boc protected substrate):
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd₂(dba)₃ (2.5 mol%) | A reliable palladium(0) source.[17] |
| Ligand | Xantphos or XPhos (5-10 mol%) | Wide bite-angle ligand suitable for amination.[1][2][17] |
| Base | NaOtBu or Cs₂CO₃ (2.5 equivalents) | Strong base to facilitate the catalytic cycle.[1][2][17] |
| Solvent | Dioxane or Toluene (anhydrous) | Aprotic solvents are standard for this reaction. |
| Temperature | 100-120 °C | Higher temperatures are often required. |
| Atmosphere | Argon or Nitrogen | Crucial for preventing catalyst degradation. |
Issue 3: Difficulty in Hydrolyzing the Methyl Ester
"I need to convert the methyl ester to the carboxylic acid, but standard hydrolysis conditions are not working or are leading to decomposition."
The 7-azaindole core can be sensitive to harsh basic or acidic conditions.
Troubleshooting Workflow:
Caption: Options for successful ester hydrolysis.
Detailed Analysis and Solutions:
-
Optimizing Basic Hydrolysis:
-
Standard conditions using LiOH, NaOH, or KOH in a mixture of THF/MeOH/H₂O at room temperature to gentle heating (e.g., 40-50 °C) are typically the first choice.
-
If decomposition is observed, try using milder conditions, such as a lower temperature for a longer duration.
-
In some cases, using a weaker base like K₂CO₃ in aqueous methanol can be effective.
-
-
Acidic Hydrolysis:
-
While less common for this type of substrate due to the potential for side reactions on the electron-rich pyrrole ring, mild acidic conditions could be explored. For instance, using a reagent like trimethyltin hydroxide for saponification under neutral conditions. A one-pot coupling/hydrolysis has been reported using K₂CO₃ in DMSO/H₂O.[8]
-
Recommended Protocol for Basic Hydrolysis:
-
Dissolve the methyl ester in a mixture of THF and Methanol (e.g., 3:1 ratio).
-
Add an aqueous solution of LiOH (2-4 equivalents).
-
Stir the reaction at room temperature and monitor by TLC or LC-MS.
-
If the reaction is slow, gently warm to 40-50 °C.
-
Upon completion, carefully neutralize the reaction mixture with a dilute acid (e.g., 1N HCl) to pH ~4-5.
-
Extract the product with a suitable organic solvent (e.g., Ethyl Acetate).
References
-
Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols - PMC. (2012). PubMed Central. [Link]
-
Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols - Beilstein Journals. (n.d.). Beilstein Journals. [Link]
-
Optimising a Buchwald-Hartwig amination using the ChemSpeed. (n.d.). University of Bristol. [Link]
-
Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. (2019). PubMed. [Link]
-
Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group. (n.d.). ResearchGate. [Link]
-
Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. (n.d.). PubMed Central. [Link]
-
Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. (2021). MDPI. [Link]
-
Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group. (n.d.). Semantic Scholar. [Link]
-
Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. (n.d.). Organic Chemistry Portal. [Link]
-
Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. (n.d.). PubMed Central. [Link]
-
Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. (2015). PubMed. [Link]
-
Palladium‐Catalyzed Barluenga‐Valdes Type Cross‐Coupling Reaction: Alkenylation of 7‐Azaindoles. (n.d.). ResearchGate. [Link]
-
Why can't I achieve good yields for this Suzuki reaction?. (2018). ResearchGate. [Link]
-
Protecting Groups. (n.d.). University of Illinois. [Link]
-
Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. (2004). ACS Publications. [Link]
-
Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018). MDPI. [Link]
-
Rapid Optimization of a Buchwald-Hartwig Amination using Design of Experiments (DoE). (n.d.). ResearchGate. [Link]
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (n.d.). MDPI. [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (n.d.). RSC Publishing. [Link]
-
What's the best way to protect the NH group in Heterocyclic Compounds?. (2012). ResearchGate. [Link]
-
THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. (n.d.). iupac.org. [Link]
-
Robust Buchwald–Hartwig amination enabled by ball-milling. (n.d.). RSC Publishing. [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (n.d.). ChemRxiv. [Link]
-
Failed suzuki coupling, any suggenstions?. (2024). Reddit. [Link]
-
The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. (n.d.). PubMed Central. [Link]
-
Diagnosing issues with a failed Suzuki coupling?. (2021). Reddit. [Link]
-
Synthesis of 1,2-dihydro-3H-pyrrolo[l,2-a]pyrrole-l-carboxylic acids and homologous. (n.d.). cdnsciencepub.com. [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.). National Institutes of Health. [Link]
-
Methyl 6-bromo-1H-pyrrolo[2,3-B]pyridine-3-carboxylate. (n.d.). PubChem. [Link]
-
Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (n.d.). PubMed Central. [Link]
-
methyl 3-bromo-1H-pyrrole-2-carboxylate. (n.d.). PubChem. [Link]
-
Pd-catalyzed cross-coupling reactions of alkyl halides. (n.d.). RSC Publishing. [Link]
-
A One-Pot Coupling/Hydrolysis/Condensation Process to Pyrrolo[1,2-a]quinoxaline. (n.d.). ACS Publications. [Link]
-
Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Heteroaryl‐2‐Boronic Acids with Nitroaryl Halides. (n.d.). ResearchGate. [Link]
-
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (n.d.). PubMed Central. [Link]
-
One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. (n.d.). ResearchGate. [Link]
-
Synthesis and application of a bromomethyl substituted scaffold to be used for efficient optimization of anti-virulence activity. (n.d.). PubMed Central. [Link]
-
Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (n.d.). MDPI. [Link]
-
Methyl 3-bromo-1h-pyrrolo[3,2-b]pyridine-5-carboxylate. (n.d.). Sunway Pharm Ltd. [Link]
Sources
- 1. Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 3. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate: A Versatile 4-Azaindole Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Azaindole Scaffold
In the intricate world of medicinal chemistry, the indole scaffold is a well-established "privileged structure," forming the core of numerous natural products and therapeutic agents. However, the strategic replacement of a carbon atom in the indole's benzene ring with a nitrogen atom, creating an azaindole (or pyrrolopyridine), offers chemists a powerful tool to refine a molecule's properties.[1][2] This bioisosteric substitution can significantly alter a compound's electronic distribution, hydrogen bonding capacity, solubility, and metabolic stability, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic profiles.[2][3]
This guide provides a comparative analysis of Methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate , a functionalized 4-azaindole, against other key heterocyclic building blocks. We will delve into its unique reactivity in pivotal cross-coupling reactions and explore the strategic implications of selecting the 4-azaindole isomer over its counterparts in drug design. The presence of a bromine atom at the C3-position provides a versatile handle for carbon-carbon and carbon-nitrogen bond formation, while the methyl ester at C2 offers a site for further derivatization, making this a highly valuable scaffold for library synthesis and lead optimization.
Section 1: Isomeric Identity and Physicochemical Landscape
The term "azaindole" encompasses four distinct isomers, defined by the position of the nitrogen atom in the six-membered ring: 4-azaindole, 5-azaindole, 6-azaindole, and the most commonly utilized 7-azaindole.[2] Each isomer possesses a unique electronic signature that dictates its behavior in both chemical reactions and biological systems.
The 4-azaindole core of our topic compound is distinguished by the placement of the pyridine nitrogen adjacent to the ring fusion. This position significantly influences the electron density across the bicyclic system, particularly affecting the reactivity of the C3-bromo substituent and the acidity of the pyrrole N-H. Compared to indole, the pyridine nitrogen acts as a hydrogen bond acceptor, which can be crucial for molecular recognition at a biological target, such as the hinge region of a kinase.[4]
Diagram: Comparative Structures of Key Building Blocks
Caption: Structures of the indole and isomeric azaindole cores.
| Property | Indole Core | 4-Azaindole Core | 7-Azaindole Core |
| pKa (Pyrrole N-H) | ~17 | Lower (more acidic) | ~16.5 |
| Hydrogen Bonding | N-H Donor | N-H Donor, Pyridine N Acceptor | N-H Donor, Pyridine N Acceptor |
| Dipole Moment | Lower | Higher | Higher |
| Solubility (Aqueous) | Low | Generally Enhanced | Generally Enhanced |
| Bioisosteric Target | Tryptophan, Purines | Tryptophan, Purines | Tryptophan, Purines[2] |
Table 1. A qualitative comparison of the physicochemical properties influenced by the core scaffold. The introduction of the nitrogen atom generally increases polarity and aqueous solubility while providing a key hydrogen bond acceptor site.
Section 2: A Head-to-Head Comparison of Reactivity in Cross-Coupling Reactions
The C3-bromo substituent makes these scaffolds prime candidates for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern pharmaceutical synthesis. The efficiency and outcome of these reactions are directly influenced by the electronic nature of the heterocyclic core.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction, which couples an organoboron reagent with a halide, is one of the most robust methods for creating C(sp²)-C(sp²) bonds. The critical step, oxidative addition of the palladium(0) catalyst into the C-Br bond, is sensitive to the electron density of the halide-bearing carbon.
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Expert Insight: The electron-withdrawing nature of the pyridine nitrogen in azaindoles generally makes the C-Br bond more susceptible to oxidative addition compared to the analogous bromoindole. This can lead to faster reaction times or allow for the use of milder reaction conditions. Among the azaindole isomers, this effect is modulated by the nitrogen's position relative to the bromine. For the 4-azaindole, the nitrogen is in the adjacent ring, exerting a moderate electronic pull.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
-
Setup: To a flame-dried microwave vial under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst, for instance, Pd(dppf)Cl₂ (0.05-0.10 eq.) or a combination of a palladium source like Pd₂(dba)₃ and a ligand.[5][6]
-
Solvent: Add a degassed solvent mixture, commonly 1,4-dioxane and water (e.g., 4:1 v/v).[6]
-
Reaction: Seal the vial and heat the mixture with stirring at a temperature ranging from 80-110 °C for 2-12 hours, monitoring by TLC or LC-MS.
-
Workup: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
| Building Block | Catalyst / Ligand | Base | Temp. (°C) | Yield (%) | Reference |
| 4-Chloro-2-iodo-7-azaindole | Pd₂(dba)₃ / RuPhos | K₂CO₃ | 100 | Good | [6] |
| 5-Bromo-1H-indazole | Pd(dppf)Cl₂ | K₂CO₃ | 80 | High | [5][7] |
| 7-Bromo-4-substituted-1H-indazole | Pd(PPh₃)₄ | Na₂CO₃ | 100 | 65-88 | [8] |
| 5-Bromo-2-methylpyridin-3-amine | Pd(PPh₃)₄ | K₃PO₄ | 110 | 65-85 | [9] |
Table 2. Comparative data for Suzuki-Miyaura reactions on various bromo-heterocycles. Yields are highly substrate-dependent but demonstrate the general applicability of palladium catalysis.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a powerful route to install alkynyl groups, which are valuable components in medicinal chemistry for their linear geometry and ability to act as precursors for other functional groups. The reaction typically employs a dual catalytic system of palladium and copper(I).[10][11]
Expert Insight: The Sonogashira reaction is generally robust across the azaindole series. The choice of base (typically an amine like triethylamine or diisopropylamine) is crucial, as it also serves as a solvent and is involved in the catalytic cycle.[10][12] The reactivity trend often follows that of the Suzuki coupling, with electron-poorer heterocycles reacting more readily.
Representative Experimental Protocol: Sonogashira Coupling
-
Setup: In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq.) in a suitable solvent such as THF or DMF.
-
Reagent Addition: Add the terminal alkyne (1.1-1.5 eq.) followed by an amine base like triethylamine (2.0-5.0 eq.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02-0.05 eq.) and the copper(I) co-catalyst (e.g., CuI, 0.05-0.10 eq.).[12][13]
-
Reaction: Stir the mixture at room temperature to 80 °C until the starting material is consumed (monitored by TLC or LC-MS).
-
Workup: Dilute the reaction with an organic solvent and filter through a pad of celite to remove catalyst residues. Wash the filtrate with saturated aq. NH₄Cl, then brine. Dry the organic layer and concentrate.
-
Purification: Purify the residue by flash column chromatography.
| Building Block | Catalyst System | Base | Temp. (°C) | Yield (%) | Reference |
| 4-Iodo-1-acetyl-7-azaindole | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | RT | 94 | [14] |
| 2-Amino-3-bromopyridines | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | 100 | 72-96 | [12] |
| Bromo-pyrazolo[1,5-a]pyrimidines | Pd(PPh₃)₂Cl₂ / CuI | DIPA/THF | 60 | 50-95 | [15] |
Table 3. Representative conditions for Sonogashira coupling, highlighting the versatility of the method for various nitrogen-containing heterocycles.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The formation of an aryl-amine bond is a cornerstone of pharmaceutical synthesis. The Buchwald-Hartwig amination allows for the coupling of aryl halides with a vast array of primary and secondary amines under palladium catalysis.[16][17]
Expert Insight: A significant challenge in the amination of N-H containing heterocycles like azaindoles is the potential for competitive N-arylation at the pyrrole nitrogen.[18] However, modern catalyst systems, often employing sterically hindered biarylphosphine ligands (e.g., XPhos, RuPhos) and strong, non-nucleophilic bases (e.g., LiHMDS, NaOtBu), show remarkable selectivity for C-N coupling at the halide position, even with unprotected N-H substrates.[18][19] The acidity of the azaindole N-H, influenced by the pyridine nitrogen, can play a role in substrate-catalyst interactions.
Diagram: Buchwald-Hartwig Amination Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Representative Experimental Protocol: Buchwald-Hartwig Amination
-
Setup: Under an inert atmosphere, combine this compound (1.0 eq.), the amine (1.2 eq.), a strong base like NaOtBu or LiHMDS (1.4 eq.), a palladium precatalyst (e.g., RuPhos Pd G3, 0.02 eq.), and the corresponding ligand (e.g., RuPhos, 0.04 eq.).
-
Solvent: Add anhydrous, degassed solvent such as toluene or dioxane.
-
Reaction: Heat the mixture with vigorous stirring at 80-110 °C for 4-24 hours, monitoring for completion.
-
Workup: Cool the reaction to room temperature, quench carefully with water, and extract with an organic solvent. Wash the combined organic layers with brine, dry, and concentrate.
-
Purification: Purify the target compound via column chromatography.
| Substrate | Ligand | Base | Result | Reference |
| Unprotected Halo-7-azaindoles | DavePhos / BrettPhos | LiHMDS | Efficient coupling with primary & secondary amines | [18] |
| N-protected 4-bromo-7-azaindoles | Xantphos | Cs₂CO₃ | Good to excellent yields with various amines | [19] |
| 2-Iodo-4-chloro-pyrrolopyridine | XPhos | NaOtBu | Successful amination at C-4 post-Suzuki at C-2 | [6] |
Table 4. Ligand and base selection is critical for successful Buchwald-Hartwig amination on azaindole scaffolds.
Section 3: Application in Medicinal Chemistry - The Kinase Inhibitor Paradigm
The 7-azaindole scaffold is particularly renowned in the development of kinase inhibitors.[4][20][21] This is because the pyrrole N-H (donor) and the adjacent pyridine N7 (acceptor) perfectly mimic the hydrogen bonding pattern of the adenine portion of ATP, allowing these fragments to bind effectively to the "hinge region" of the kinase active site.[4] The FDA-approved B-RAF inhibitor, Vemurafenib, is a prominent example built around a 7-azaindole core.[4]
While the 7-azaindole is the most exploited isomer for this purpose, the other isomers provide critical tools for structure-activity relationship (SAR) studies. Switching to a 4-, 5-, or 6-azaindole alters the vector and position of the crucial hydrogen bond accepting nitrogen. This can be used to:
-
Enhance Selectivity: Avoid binding to off-target kinases by creating a less favorable interaction.
-
Improve Potency: Achieve a more optimal hydrogen bond geometry with a specific target kinase.
-
Modulate Physicochemical Properties: Fine-tune solubility and cell permeability.
For instance, a study on Cdc7 kinase inhibitors found that derivatives of 5-azaindole showed potent activity, whereas the corresponding 4-, 6-, and 7-azaindole isomers were less active, suggesting the nitrogen at the 5-position is optimal for interacting with that specific target.[3]
Diagram: Azaindole as a Kinase Hinge Binder
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 10. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. atlanchimpharma.com [atlanchimpharma.com]
- 15. Bromo-Substituted Diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines: Sonogashira Cross-Coupling Reaction, Photophysical Properties, Bio-interaction and HSA Light-Up Sensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 20. researchgate.net [researchgate.net]
- 21. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Biological Potential of Methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate Derivatives: A Comparative Guide
The pyrrolo[3,2-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This guide focuses on the validation of the biological potential of a specific subset of this family: Methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate and its derivatives. As a versatile starting material, this core structure offers multiple points for chemical modification, allowing for the exploration of a vast chemical space and the fine-tuning of biological activity.
This document provides a framework for researchers, scientists, and drug development professionals to objectively assess the performance of these derivatives against several key biological targets. We will delve into the rationale behind testing for specific activities, provide detailed experimental protocols for their validation, and present comparative data from related compounds to establish a baseline for performance.
The Pyrrolo[3,2-b]pyridine Core: A Scaffold of Promise
The pyrrolo[3,2-b]pyridine nucleus, an isomer of azaindole, is structurally analogous to purine, a key component of nucleic acids. This resemblance allows compounds containing this scaffold to interact with a variety of biological targets, including kinases and other ATP-binding proteins.[1][2] The introduction of a bromine atom at the 3-position and a methyl carboxylate at the 2-position of the pyrrole ring provides key chemical handles for further derivatization, making this compound an attractive starting point for the synthesis of novel therapeutic agents. Derivatives of the broader pyrrolopyridine class have demonstrated significant potential in several therapeutic areas, including oncology, infectious diseases, and neurology.[1][3]
Section 1: Anticancer Activity
The search for novel anticancer agents is a cornerstone of modern drug discovery. Many effective chemotherapeutics target fundamental cellular processes like cell division and signaling. The structural features of pyrrolo[3,2-b]pyridine derivatives make them prime candidates for investigation as cytotoxic and antiproliferative agents.
Rationale for Anticancer Potential
Derivatives of the closely related pyrrolo[2,3-b]pyridine scaffold have been shown to exhibit potent antitumor activity.[4] The mechanism often involves the inhibition of key signaling proteins crucial for cancer cell proliferation and survival. The planar nature of the heterocyclic core allows for intercalation into DNA or binding to the ATP-binding sites of various enzymes.
Experimental Validation: MTT Assay for Cytotoxicity
A primary and widely used method to screen for anticancer activity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][6][7] This colorimetric assay measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells.[5][6]
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound derivatives) and a positive control (e.g., Doxorubicin) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[5]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting the percentage of cell viability against the compound concentration.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Seed Cancer Cells in 96-well plate] --> B[Incubate for 24h]; B --> C[Treat with Pyrrolo[3,2-b]pyridine Derivatives]; C --> D[Incubate for 48-72h]; D --> E[Add MTT Reagent]; E --> F[Incubate for 4h]; F --> G[Solubilize Formazan Crystals]; G --> H[Measure Absorbance at 570 nm]; H --> I[Calculate IC50 Values];
}
Caption: Workflow for the MTT cytotoxicity assay.
Comparative Performance of Related Pyrrolopyridine Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazolo[4,3-c]hexahydropyridine derivative | MDA-MB-231 (Breast) | 4.2 | [7] |
| Pyrazolo[4,3-c]hexahydropyridine derivative | MCF-7 (Breast) | 2.4 | [7] |
| 5-Bromo-7-azaindolin-2-one derivative | HepG2 (Liver) | 2.357 | [4] |
| 5-Bromo-7-azaindolin-2-one derivative | A549 (Lung) | 3.012 | [4] |
| Methyl 3-arylthieno[3,2-b]pyridine-2-carboxylate | MDA-MB-231 (Breast) | 13 | [8] |
Section 2: Kinase Inhibitory Activity
Protein kinases are a large family of enzymes that play a critical role in cellular signal transduction.[9] Their dysregulation is a hallmark of many diseases, particularly cancer, making them attractive targets for therapeutic intervention.[2] The structural similarity of the pyrrolopyridine scaffold to ATP suggests its potential as a kinase inhibitor.[2]
Rationale for Kinase Inhibition
Many pyrrolopyridine and related heterocyclic compounds have been developed as potent kinase inhibitors.[2][10] For instance, derivatives of 1H-pyrrolo[2,3-b]pyridine have shown potent inhibitory activity against Fibroblast Growth Factor Receptors (FGFRs).[11][12] The core scaffold can be designed to fit into the ATP-binding pocket of a target kinase, and modifications to the peripheral substituents can enhance potency and selectivity.
Experimental Validation: In Vitro Kinase Inhibition Assay
A common method to determine the inhibitory potential of a compound against a specific kinase is a biochemical assay that measures the phosphorylation of a substrate.
Experimental Protocol: Generic Kinase Inhibition Assay
-
Reagent Preparation: Prepare a reaction buffer containing the purified target kinase, a specific substrate (peptide or protein), and ATP.
-
Compound Incubation: Add varying concentrations of the test compound (this compound derivatives) to the reaction mixture. Include a positive control (a known inhibitor of the kinase) and a negative control (vehicle, typically DMSO).
-
Kinase Reaction: Initiate the kinase reaction by adding ATP. Incubate the mixture at a specific temperature (e.g., 30°C) for a defined period.
-
Detection of Phosphorylation: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as:
-
Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.[13]
-
Luminescence-based Assay: Measuring the amount of ATP remaining after the reaction (e.g., Kinase-Glo® assay).[14]
-
Fluorescence-based Assay: Using a phospho-specific antibody that binds to the phosphorylated substrate.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the negative control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Prepare Kinase Reaction Mixture] --> B[Add Test Compounds]; B --> C[Initiate Reaction with ATP]; C --> D[Incubate]; D --> E[Stop Reaction & Detect Phosphorylation]; E --> F[Calculate IC50 Values];
}
Caption: General workflow for an in vitro kinase inhibition assay.
Comparative Performance of Related Pyrrolopyridine Derivatives
The following table presents the kinase inhibitory activity of various pyrrolopyridine derivatives against different kinase targets.
| Compound Class | Kinase Target | IC50 (nM) | Reference |
| 1H-pyrrolo[2,3-b]pyridine derivative | FGFR1 | 7 | [11][12] |
| 1H-pyrrolo[2,3-b]pyridine derivative | FGFR2 | 9 | [11][12] |
| 1H-pyrrolo[2,3-b]pyridine derivative | FGFR3 | 25 | [11][12] |
| 1H-pyrrolo[3,2-g]isoquinoline derivative | Haspin | 10-80 | [5] |
| N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide derivative | JAK1 | Potent Inhibition | [1] |
Section 3: Antimicrobial Activity
The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new classes of antibiotics.[15] Heterocyclic compounds, including pyrrole and its fused derivatives, have historically been a rich source of antimicrobial agents.[3]
Rationale for Antimicrobial Potential
Pyrrolo[3,2-b]pyridine derivatives have been identified as a novel class of antibacterial agents.[3][16] Their mechanism of action can vary, but some have been shown to inhibit essential bacterial processes like protein synthesis.[16] The structural diversity that can be achieved through derivatization of the this compound core allows for the exploration of activity against a broad spectrum of bacteria.
Experimental Validation: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[11]
Experimental Protocol: Broth Microdilution
-
Preparation of Inoculum: Prepare a standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution of Compounds: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in the broth medium.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control well (bacteria and broth, no compound) and a sterility control well (broth only).[11]
-
Incubation: Incubate the plate at 37°C for 16-24 hours.
-
Determination of MIC: After incubation, visually inspect the wells for turbidity (an indication of bacterial growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.[11]
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Prepare Standardized Bacterial Inoculum] --> B[Serially Dilute Test Compounds in 96-well Plate]; B --> C[Inoculate Wells with Bacteria]; C --> D[Incubate for 16-24h at 37°C]; D --> E[Visually Assess for Bacterial Growth]; E --> F[Determine Minimum Inhibitory Concentration (MIC)];
}
Caption: Workflow for the broth microdilution assay.
Comparative Performance of Related Pyrrolopyridine Derivatives
The following table shows the antimicrobial activity of some pyrrolopyridine derivatives against various bacterial strains.
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| 5-oxo-4H-pyrrolo[3,2-b]pyridine derivative | E. coli | 3.35 | [16] |
| 5-chloro-4-({[alkyl(aryl)oxyimino]methyl})-1H-pyrrol-3-carboxylate | Proteus mirabilis | 7.81 - 125 | [3] |
| 5-chloro-4-({[alkyl(aryl)oxyimino]methyl})-1H-pyrrol-3-carboxylate | Staphylococcus epidermidis | 7.81 - 125 | [3] |
| Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate | Mycobacterium tuberculosis H37Rv | 0.7 | [3] |
Section 4: Neuroprotective Activity
Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by the progressive loss of neuronal structure and function. There is a critical need for new therapeutic agents that can protect neurons from damage and slow disease progression.
Rationale for Neuroprotective Potential
Recent studies have highlighted the neuroprotective effects of some pyrrolopyridine derivatives. For instance, certain compounds have been shown to protect neuronal cells from toxicity induced by agents like MPP+, a model for Parkinson's disease. The mechanisms underlying this neuroprotection may involve the modulation of apoptotic pathways and the reduction of oxidative stress. The diverse chemical space accessible from the this compound scaffold warrants its investigation for neuroprotective properties.
Experimental Validation: In Vitro Neuroprotection Assay
A common approach to assess neuroprotective effects is to use a cell-based model where neuronal cells are exposed to a neurotoxin in the presence or absence of the test compound.
Experimental Protocol: In Vitro Neuroprotection Assay
-
Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y) in a suitable medium.
-
Cell Plating: Seed the cells in a 96-well plate and allow them to adhere and differentiate if necessary.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for a specific duration (e.g., 2-24 hours).
-
Induction of Neurotoxicity: Induce neuronal damage by adding a neurotoxic agent, such as:
-
MPP+: To model Parkinson's disease.
-
Hydrogen peroxide (H₂O₂): To induce oxidative stress.
-
Glutamate: To induce excitotoxicity.
-
-
Co-incubation: Co-incubate the cells with the neurotoxin and the test compound for a defined period (e.g., 24-48 hours).
-
Assessment of Cell Viability: Measure cell viability using an appropriate method, such as the MTT assay or by measuring the release of lactate dehydrogenase (LDH), an indicator of cell damage.
-
Data Analysis: Calculate the percentage of neuroprotection conferred by the test compound by comparing the viability of cells treated with the neurotoxin and the compound to those treated with the neurotoxin alone.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Culture and Seed Neuronal Cells] --> B[Pre-treat with Test Compounds]; B --> C[Induce Neurotoxicity]; C --> D[Co-incubate]; D --> E[Assess Cell Viability]; E --> F[Calculate Percentage of Neuroprotection];
}
Caption: General workflow for an in vitro neuroprotection assay.
Comparative Performance of Related Pyrrolopyridine Derivatives
The following table provides data on the neuroprotective effects of pyrazolopyridine derivatives.
| Compound Class | Neurotoxin | Cell Line | Neuroprotection (%) at 5 µM | Reference |
| Pyrazolopyridine derivative | MPP+ | SH-SY5Y | 20-30 |
Conclusion
This compound and its derivatives represent a promising class of compounds with the potential for diverse biological activities. This guide provides a comprehensive framework for the systematic validation of their anticancer, kinase inhibitory, antimicrobial, and neuroprotective effects. By employing the detailed experimental protocols and utilizing the comparative data from related structures, researchers can effectively evaluate the therapeutic potential of novel derivatives synthesized from this versatile scaffold. The insights gained from these studies will be instrumental in guiding future drug discovery and development efforts in this important area of medicinal chemistry.
References
-
Broth microdilution - Wikipedia. (n.d.). Retrieved January 7, 2026, from [Link]
- Wójcicka, A., & Redzicka, A. (2021).
- Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2021). RSC Advances, 11(34), 20651-20661.
- Veselov, M. S., et al. (2020). Identification of pyrrolo-pyridine derivatives as novel class of antibacterials. Molecular Diversity, 24(1), 233-239.
-
Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.). Retrieved January 7, 2026, from [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (2025, December 24). Retrieved January 7, 2026, from [Link]
- Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. (2016). Molecules, 21(9), 1184.
- Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma. (2010). Bioorganic & Medicinal Chemistry Letters, 20(1), 224-227.
- Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. (2020). Molecules, 25(18), 4236.
-
Microbroth dilution method for antibiotic susceptibility testing of fastidious and anaerobic bacteria of the urinary microbiome | Microbiology Spectrum - ASM Journals. (2024, May 6). Retrieved January 7, 2026, from [Link]
-
Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf. (2011, October 18). Retrieved January 7, 2026, from [Link]
- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). RSC Advances, 11(34), 20651-20661.
-
Antimicrobial Susceptibility Testing (Microdilution Technique) - NC DNA Day Blog. (2025, March 7). Retrieved January 7, 2026, from [Link]
- Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1836-1847.
- Pyrrolo[3,2-d]pyrimidine Derivatives as Type II Kinase Insert Domain Receptor (KDR) Inhibitors: CoMFA and CoMSIA Studies. (2013). International Journal of Molecular Sciences, 14(8), 16347-16373.
- Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. (2022). Pharmaceuticals, 15(7), 805.
- Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. (2019). Auctores, 6(1), 1-5.
- Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. (2021). Journal of Medicinal Chemistry, 64(2), 958-979.
-
Can anyone suggest a protocol for a kinase assay? - ResearchGate. (2015, March 25). Retrieved January 7, 2026, from [Link]
- Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate‑induced oxidative injury. (2021). Experimental and Therapeutic Medicine, 22(5), 1-12.
-
Amide Functionalized Novel Pyrrolo-pyrimidine Derivative as Anticancer Agents: Synthesis, Characterization and Molecular Docking Studies | Bentham Science Publishers. (2024, November 6). Retrieved January 7, 2026, from [Link]
- Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. (2023). RSC Medicinal Chemistry, 14(10), 1865-1883.
- Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. (2024). Bioorganic Chemistry, 153, 107867.
- Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. (2019). Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1431-1439.
- Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. (2023). RSC Medicinal Chemistry, 14(10), 1865-1883.
- An In Vitro Evaluation of the Potential Neuroprotective Effects of Intranasal Lipid Nanoparticles Containing Astaxanthin Obtained from Different Sources: Comparative Studies. (2022). Pharmaceutics, 14(11), 2495.
- Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease. (2025). Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2466846.
- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). International Journal of Molecular Sciences, 22(16), 8683.
-
Kinase assays | BMG LABTECH. (2020, September 1). Retrieved January 7, 2026, from [Link]
- Identification of a novel pyrrolo[2,3- b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease. (2025). Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2466846.
- Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). Molecules, 28(18), 6691.
- Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. (2025). European Journal of Medicinal Chemistry, 287, 116269.
- Synthesis of new heterocyclic compounds based on pyrazolopyridine scaffold and evaluation of their neuroprotective potential in MPP+-induced neurodegeneration. (2017). European Journal of Medicinal Chemistry, 130, 349-357.
Sources
- 1. Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules | MDPI [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. US7402672B2 - Substituted 1H-pyrrolo[3,2-b, 3,2-c, and 2,3-c]pyridine-2-carboxamides and related analogs as inhibitors of casein kinase lepsilon - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. scribd.com [scribd.com]
- 15. Identification of pyrrolo-pyridine derivatives as novel class of antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and LC-MS Methods for Purity Assessment of Methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a critical determinant of safety and efficacy. Methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate, a heterocyclic compound of significant interest as a synthetic building block, is no exception. Its structural integrity and freedom from impurities must be rigorously established to ensure the reliability of subsequent synthetic steps and the quality of the final drug product.
This guide provides an in-depth comparison of two cornerstone analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS)—for the comprehensive purity assessment of this compound. We will delve into the causality behind methodological choices, provide detailed experimental protocols, and present a comparative analysis to guide researchers, scientists, and drug development professionals in selecting the optimal technique for their specific needs.
The Critical Role of Purity Assessment
The presence of impurities, even in trace amounts, can have significant implications. They may arise from starting materials, by-products of the synthesis, or degradation products.[1] For a complex heterocyclic molecule like this compound, potential impurities could include isomers, unreacted starting materials, or products of side reactions such as debromination or hydrolysis. An effective analytical method must be able to separate, detect, and quantify these species to ensure the material meets the stringent quality standards required in pharmaceutical manufacturing.[2]
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Purity
HPLC is a powerful and ubiquitous technique in pharmaceutical analysis, prized for its high resolution, robustness, and quantitative accuracy.[3] It separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[1] For purity analysis, this technique, typically coupled with a UV detector, provides a reliable measure of the main compound's peak area relative to the total area of all detected peaks.
Causality in HPLC Method Development
Developing a robust HPLC method requires a deep understanding of the analyte's physicochemical properties.[2] this compound is a moderately polar, aromatic heterocyclic compound. This informs our key decisions:
-
Stationary Phase Selection : A C18 (octadecylsilyl) reversed-phase column is the logical starting point. Its non-polar nature provides effective retention for moderately polar compounds like our analyte, separating it from more polar or non-polar impurities.
-
Mobile Phase Composition : A gradient elution using a mixture of an aqueous phase and an organic solvent like acetonitrile (ACN) is optimal. A gradient allows for the effective elution of a wider range of impurities with varying polarities. The pyrrolo-pyridine core contains nitrogen atoms that can be protonated.[4] To ensure sharp, symmetrical peaks, an acidic modifier like 0.1% formic acid (FA) or trifluoroacetic acid (TFA) is added to the mobile phase. This suppresses the ionization of basic nitrogens, minimizing undesirable interactions with residual silanols on the silica-based column packing, which can cause peak tailing.[4]
-
Detector Selection : The conjugated aromatic system of the pyrrolo-pyridine ring structure imparts strong UV absorbance. A Photodiode Array (PDA) detector is superior to a simple UV detector as it captures the entire UV-Vis spectrum for each peak. This provides an additional layer of specificity, allowing for peak purity assessment by comparing spectra across a single peak and confirming that the peak represents a single component.
Experimental Workflow: HPLC-UV Purity Assay
The following diagram illustrates the typical workflow for an HPLC-based purity assessment.
Caption: General workflow for HPLC-UV purity assessment.
Detailed HPLC Protocol
Objective: To determine the purity of this compound by area percentage.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.
-
Gradient: 10% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection: PDA detection at 254 nm (or optimal wavelength determined by UV scan).
-
Injection Volume: 5 µL.
-
-
Sample Preparation:
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Sample Solution: Accurately weigh and dissolve the sample in the diluent to a final concentration of approximately 0.5 mg/mL.
-
-
System Suitability Testing (SST): Before sample analysis, the system's performance must be verified.[5] This is mandated by regulatory bodies and ensures the validity of the results.[6] A standard solution is injected multiple times (typically n=5 or 6) to check key parameters.
Liquid Chromatography-Mass Spectrometry (LC-MS): The Key to Impurity Identification
While HPLC-UV is excellent for quantification, it falls short when identifying unknown impurities, as different compounds can have similar retention times and UV spectra. LC-MS overcomes this limitation by coupling the separation power of LC with the mass-analyzing capability of a mass spectrometer.[8] This hyphenated technique is the gold standard for impurity profiling and structural characterization.[9][10]
Causality in LC-MS Method Development
The LC portion of the method is often similar to the HPLC-UV method, but with a critical difference: mobile phase compatibility.
-
Ionization Source: Electrospray Ionization (ESI) is the most common and suitable technique for this type of molecule.[11] ESI is a "soft" ionization method that generates protonated molecules ([M+H]+) with minimal fragmentation, making it ideal for determining the molecular weight of the parent compound and its impurities.[11] The nitrogen atoms in the pyrrolo-pyridine ring are readily protonated, making it highly amenable to positive ion mode ESI.[12]
-
Mobile Phase Modifier: While TFA is an excellent ion-pairing agent for HPLC-UV, it is a strong ion suppressor in ESI-MS and should be avoided. Formic acid is the preferred modifier as it provides good chromatography and is volatile, ensuring it does not interfere with the ionization process.[12]
-
Mass Analyzer: A variety of mass analyzers can be used. A simple single quadrupole (SQ) detector can provide basic mass confirmation. However, a high-resolution mass spectrometer (HRMS) like a Time-of-Flight (TOF) or Orbitrap is far more powerful. HRMS provides highly accurate mass measurements, enabling the determination of elemental compositions for unknown impurities, which is a crucial step in their structural elucidation.
Experimental Workflow: LC-MS Impurity Profiling
The workflow for LC-MS adds the dimension of mass analysis for definitive peak identification.
Caption: General workflow for LC-MS impurity identification.
Detailed LC-MS Protocol
Objective: To identify and tentatively characterize impurities in a sample of this compound.
-
Instrumentation: LC-MS system, preferably with a high-resolution mass spectrometer (e.g., Q-TOF).
-
LC Conditions: (Identical to HPLC method to allow for direct comparison)
-
Column: C18 reversed-phase, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.
-
Gradient: 10% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min (flow may be split post-column before entering the MS).
-
Column Temperature: 35 °C.
-
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Gas Flow: 600 L/hr.
-
Mass Range: m/z 100-1000.
-
-
Sample Preparation:
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Sample Solution: Prepare a solution of approximately 0.1 mg/mL. A lower concentration is used to avoid saturating the MS detector.
-
Comparative Analysis: HPLC-UV vs. LC-MS
The choice between HPLC-UV and LC-MS depends on the analytical goal. For routine quality control where impurities are known and quantified, HPLC-UV is often sufficient. For method development, impurity profiling, and investigation of unknown peaks, LC-MS is indispensable.[13]
| Feature | HPLC-UV (with PDA) | LC-MS | Rationale & Justification |
| Primary Use | Quantitative Purity (Assay) | Impurity Identification & Profiling | HPLC-UV provides robust quantitative data (area %), while LC-MS excels at providing molecular weight information for structural confirmation.[8] |
| Specificity | Good | Excellent | UV spectra provide some specificity, but mass-to-charge ratio (m/z) is a much more definitive identifier, easily distinguishing co-eluting peaks. |
| Sensitivity (LOD/LOQ) | Moderate | High | MS detectors, particularly in selected ion monitoring (SIM) mode, are generally more sensitive than UV detectors, allowing for detection of very low-level impurities.[10] |
| Identification Power | Low (Inferential) | High (Definitive) | HPLC relies on retention time matching with standards. LC-MS provides molecular weight data, which is crucial for identifying unknowns. |
| Regulatory Standing | Well-established for QC/release | Required for characterization | Purity by HPLC is a standard release test. LC-MS data is required by regulatory bodies like the FDA and EMA for impurity characterization as per ICH guidelines.[14][15] |
| Cost & Complexity | Lower | Higher | LC-MS instruments are more expensive to purchase and maintain, and require a higher level of operator expertise. |
| Throughput | High | Moderate to High | Both can be automated. LC-MS data analysis can sometimes be more time-consuming. |
Conclusion: A Synergistic Approach
For the comprehensive purity assessment of this compound, HPLC-UV and LC-MS are not competing but complementary techniques. The optimal strategy involves a synergistic approach:
-
Method Development: Utilize LC-MS to develop a separation method that resolves the main peak from all potential and actual impurities. The mass detector confirms the identity of the main peak and provides molecular weights for all other components.
-
Validation: Validate the developed chromatographic method using HPLC-UV according to ICH Q2(R1) guidelines for parameters like precision, accuracy, linearity, and robustness.[16][17]
-
Routine Analysis: Employ the validated HPLC-UV method for routine quality control, batch release testing, and stability studies, where it provides reliable and cost-effective quantitative data.
-
Investigations: Revert to the LC-MS method whenever an unknown peak appears during routine analysis or for in-depth characterization of new impurity profiles.
By leveraging the quantitative strength of HPLC-UV and the unparalleled identification power of LC-MS, researchers and drug developers can establish a robust analytical control strategy. This ensures a deep understanding of the compound's purity profile, guaranteeing the quality and consistency required for the advancement of new pharmaceutical entities.
References
- [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. (2025). Sepuxianyun.
- Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. (n.d.). National Institutes of Health (NIH).
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
- System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. (2025). YouTube.
- Quality Guidelines. (n.d.). ICH.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA.
- New Strategy for Assessing Peak Purity of Pharmaceutical Peptides Using 2D-LC–MS. (2023). Chromatography Online.
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). ICH.
- System suitability Requirements for a USP HPLC Method - Tips & Suggestions. (2025). MicroSolv.
- Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (n.d.). ResearchGate.
- Current developments in LC-MS for pharmaceutical analysis. (2020). SciSpace.
- System Suitability for USP Methods - USP's Future Expectations. (2014). gmp-compliance.org.
- System Suitability in HPLC Analysis. (n.d.). Pharmaguideline.
- What Are The Applications Of LC-MS In The Pharmaceutical Industry?. (2025). YouTube.
- Current developments in LC-MS for pharmaceutical analysis. (2002). PubMed.
- General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY. (n.d.). USP.
- LC-MS Analysis of Pharmaceutical Drugs. (2019). News-Medical.Net.
- Electrospray ionization/mass spectrometry study of organosulfur heterocycles found in the aromatic fraction of a Maya crude oil. (2025). ResearchGate.
- The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. (2025). ResearchGate.
- A Comparative Guide to Purity Assessment of Synthesized 1-Bromo-2-pentyne by HPLC. (n.d.). Benchchem.
- An Effective Approach to HPLC Method Development. (n.d.). Onyx Scientific.
- Electrospray ionization and liquid secondary ion mass spectrometric study of N-heterocyclic carbenes and their 1,2,4-triazolium. (n.d.). ElectronicsAndBooks.
- A Comparative Guide to HPLC Analysis for Purity Determination of 3-Bromo(2H_6_)propan-1-ol. (n.d.). Benchchem.
- Electrospray Ionization Mass Spectrometry for Determination of Noncovalent Interactions in Drug Discovery. (n.d.). SciSpace.
- Electrospray ionization. (n.d.). Wikipedia.
- A Comparative Guide to Assessing the Purity of 3-Bromoquinoline by HPLC. (n.d.). Benchchem.
- Navigating HPLC Method Development: Tips for Success. (2024). Pharma's Almanac.
- Steps involved in HPLC Method Development. (n.d.). Asian Journal of Pharmaceutical Research.
- HPLC Method for Analysis of Bromoform on Newcrom R1 Column. (n.d.). SIELC Technologies.
- 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. (2022). Chemistry LibreTexts.
Sources
- 1. asianjpr.com [asianjpr.com]
- 2. onyxipca.com [onyxipca.com]
- 3. pharmasalmanac.com [pharmasalmanac.com]
- 4. welch-us.com [welch-us.com]
- 5. ftp.uspbpep.com [ftp.uspbpep.com]
- 6. youtube.com [youtube.com]
- 7. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 8. scispace.com [scispace.com]
- 9. Current developments in LC-MS for pharmaceutical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
- 11. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 12. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 15. ICH Official web site : ICH [ich.org]
- 16. database.ich.org [database.ich.org]
- 17. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Catalyst Efficacy in Cross-Coupling Reactions of Methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Introduction
The 1H-pyrrolo[3,2-b]pyridine (or 4-azaindole) scaffold is a privileged pharmacophore, forming the core of numerous biologically active molecules, including potent kinase inhibitors. The targeted functionalization of this heterocyclic system is of paramount importance in medicinal chemistry and drug development. Methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate serves as a versatile building block for such endeavors, with the bromine atom at the C3 position providing a reactive handle for various palladium-catalyzed cross-coupling reactions.
This guide offers a comparative analysis of the efficacy of different catalytic systems for the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions on this specific substrate. By examining the interplay between palladium precursors, ligands, bases, and reaction conditions, we aim to provide researchers with the insights necessary to make informed decisions for their synthetic strategies. The following sections delve into the nuances of each reaction, presenting comparative data, detailed experimental protocols, and the underlying mechanistic principles that govern catalyst performance.
I. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the creation of biaryl structures. For a substrate like this compound, the choice of catalyst and ligand is critical to overcome potential challenges such as catalyst inhibition by the nitrogen atoms of the pyridine ring.
Comparative Performance of Catalytic Systems
While direct comparative studies on this exact substrate are scarce, data from structurally similar 3-bromo-azaindole derivatives and other bromopyridines allow for a reliable extrapolation of catalyst performance. Bulky, electron-rich phosphine ligands are generally preferred as they promote the key steps of the catalytic cycle.
| Catalyst System (Palladium Precursor + Ligand) | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Reference(s) |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 15 | 80-90 | [1] |
| Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 2 | 85-95 | [2] |
| Pd(OAc)₂ + SPhos | K₃PO₄ | Toluene/H₂O | RT-100 | 2-18 | >90 (expected) | |
| XPhos Pd G2 | K₂CO₃ | EtOH/H₂O | 135 (µW) | 0.7 | >90 | [3] |
Expert Insights: The use of pre-catalysts like XPhos Pd G2 often leads to higher yields and shorter reaction times, especially with microwave irradiation, by ensuring the efficient generation of the active Pd(0) species. For substrates prone to dehalogenation, a carefully selected ligand and base combination is crucial.[3]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative example for the coupling of an arylboronic acid with this compound using a Pd(dppf)Cl₂ catalyst.[2]
-
To a reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and K₂CO₃ (2.0 equiv.).
-
Add Pd(dppf)Cl₂ (0.05 equiv.).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add degassed dimethoxyethane (DME) to the desired concentration.
-
Heat the reaction mixture to 80 °C and stir for 2 hours, or until reaction completion is confirmed by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.
Mechanistic Rationale and Visualization
The Suzuki-Miyaura catalytic cycle involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronate species (formed by the reaction of the boronic acid with the base), and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.
Figure 1: The catalytic cycle of the Suzuki-Miyaura reaction.
II. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction provides a powerful method for the formation of C(sp²)-C(sp) bonds, enabling the introduction of alkynyl groups. This reaction typically employs a dual catalytic system of palladium and copper.
Comparative Performance of Catalytic Systems
The classic Sonogashira conditions involving a palladium-phosphine complex and a copper(I) co-catalyst are generally effective for 3-bromo-azaindole derivatives.
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Reference(s) |
| Pd(PPh₃)₄ | CuI | Et₃N | DMF | 100 | 3 | 85-95 | [4] |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | RT | 16 | ~80 | [5] |
| Pd(CF₃COO)₂ + PPh₃ | CuI | Et₃N | DMF | 100 | 3 | >90 | [4] |
Expert Insights: The combination of Pd(CF₃COO)₂ with PPh₃ has been shown to be a highly effective catalytic system for the Sonogashira coupling of 2-amino-3-bromopyridines, suggesting its potential applicability to our target substrate.[4] The use of a copper co-catalyst is generally beneficial for activating the alkyne, though copper-free conditions have also been developed to avoid the formation of alkyne homocoupling byproducts.
Experimental Protocol: Sonogashira Coupling
The following is a general procedure for the Sonogashira coupling of a terminal alkyne with this compound.[4]
-
In a round-bottomed flask under a nitrogen atmosphere, dissolve this compound (1.0 equiv.) in DMF.
-
Add Pd(CF₃COO)₂ (0.025 equiv.), PPh₃ (0.05 equiv.), and CuI (0.05 equiv.).
-
Stir the mixture for 30 minutes at room temperature.
-
Add the terminal alkyne (1.2 equiv.) and Et₃N (2.0 equiv.).
-
Heat the reaction mixture to 100 °C for 3 hours, monitoring the progress by TLC.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography to obtain the desired product.
Mechanistic Rationale and Visualization
The Sonogashira reaction involves two interconnected catalytic cycles. The palladium cycle is similar to that of the Suzuki reaction. The copper cycle involves the formation of a copper(I) acetylide, which then participates in the transmetalation step with the Pd(II) complex.
Figure 2: The interconnected palladium and copper catalytic cycles in the Sonogashira reaction.
III. Heck Reaction: Vinylation of the Azaindole Core
The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes. This reaction is a powerful tool for introducing vinyl groups onto the 1H-pyrrolo[3,2-b]pyridine scaffold.
Comparative Performance of Catalytic Systems
The choice of palladium source, ligand (or lack thereof), and base significantly influences the outcome of the Heck reaction.
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Reference(s) |
| Pd(OAc)₂ | Et₃N | DMF | 100-120 | 12-24 | 70-85 | [6] |
| PdCl₂ | K₂CO₃ | NMP | 120 | 12 | Moderate to Good | [6] |
| Pd(PPh₃)₄ | Et₃N | Acetonitrile | 80 | 16 | 60-80 |
Expert Insights: The Heck reaction can sometimes be sensitive to steric hindrance on both the aryl halide and the alkene. For electron-rich alkenes, the reaction may be sluggish. The use of a phosphine ligand is not always necessary but can improve the stability and activity of the catalyst.
Experimental Protocol: Heck Reaction
This protocol provides a general method for the Heck coupling of this compound with an acrylate.
-
To a sealed tube, add this compound (1.0 equiv.), the acrylate (1.5 equiv.), Pd(OAc)₂ (0.05 equiv.), and Et₃N (2.0 equiv.).
-
Add DMF as the solvent.
-
Seal the tube and heat the reaction mixture to 110 °C for 18 hours.
-
Cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product via column chromatography.
Mechanistic Rationale and Visualization
The Heck reaction proceeds through a catalytic cycle involving oxidative addition, migratory insertion of the alkene into the Pd-C bond, and β-hydride elimination to form the substituted alkene and a palladium hydride species, which is then converted back to the active Pd(0) catalyst by the base.
Sources
- 1. CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles [mdpi.com]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 5. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
A Senior Application Scientist's Guide to Spectroscopic Data Comparison for Batch Consistency of Methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Introduction: The Imperative of Batch Consistency in Drug Development
In the landscape of pharmaceutical research and drug development, the consistency and purity of active pharmaceutical ingredients (APIs) and their intermediates are paramount.[1][2] Methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate, a heterocyclic compound featuring the 4-azaindole core, represents a class of molecules with significant potential in medicinal chemistry.[3][4] The journey from laboratory-scale synthesis to clinical trials and eventual commercialization hinges on the ability to produce this intermediate with unwavering batch-to-batch consistency. Any variation in purity, impurity profile, or even isomeric composition can have profound impacts on the safety, efficacy, and stability of the final drug product.
This guide provides an in-depth comparison of spectroscopic techniques for the quality control and batch release of this compound. As a self-validating system, this document will not only present the expected spectroscopic data for a reference batch but will also delve into the causality behind the experimental choices for each analytical method. We will explore how ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR spectroscopy serve as indispensable tools for ensuring that each manufactured batch meets the stringent quality attributes required for progression in the drug development pipeline.[5][6][7]
A Note on the Reference Data: Detailed, publicly available, and citable experimental spectroscopic data for this compound is not readily found in the scientific literature. Therefore, for illustrative purposes, this guide will utilize a combination of expected chemical shifts and fragmentation patterns based on known data for the 4-azaindole scaffold and its derivatives, alongside representative data from closely related and well-characterized analogs. This approach allows for a comprehensive demonstration of the principles of spectroscopic comparison for batch analysis.
The Analytical Workflow: A Multi-faceted Approach to Quality Control
The quality control of an API intermediate like this compound is not reliant on a single analytical technique. Instead, a multi-pronged approach using orthogonal methods provides a comprehensive and robust assessment of each batch's identity, purity, and integrity.
Caption: Workflow for Spectroscopic Batch Analysis.
¹H NMR Spectroscopy: The First Line of Structural Verification
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for the initial structural confirmation and purity assessment of organic molecules.[6] It provides a "fingerprint" of the proton environment within the molecule, allowing for the verification of the correct structure and the detection of proton-containing impurities.[8]
Experimental Protocol for ¹H NMR Analysis
Objective: To obtain a high-resolution ¹H NMR spectrum for structural confirmation and comparison against a reference standard.
Materials:
-
This compound sample (approx. 5-10 mg)
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
Internal standard (e.g., Tetramethylsilane - TMS)
-
5 mm NMR tubes
Instrumentation:
-
400 MHz (or higher) NMR spectrometer
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like N-H protons.
-
Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.
-
Data Acquisition:
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio. A relaxation delay of at least 1-2 seconds is recommended to ensure accurate integration.[3]
-
Data Comparison for Batch Consistency
The comparison of ¹H NMR spectra between a new batch and a well-characterized reference standard is a cornerstone of quality control.
Table 1: Representative ¹H NMR Data for a Reference Batch of a 4-Azaindole Derivative
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| NH (Pyrrole) | ~12.0 | broad singlet | - | 1H |
| H-5 | ~8.3 | doublet | ~5.0 | 1H |
| H-7 | ~7.8 | doublet | ~8.0 | 1H |
| H-6 | ~7.2 | dd | ~8.0, 5.0 | 1H |
| OCH₃ | ~3.9 | singlet | - | 3H |
Note: The chemical shifts are illustrative and can vary slightly depending on the solvent and concentration.
Key Comparison Points:
-
Chemical Shifts: The chemical shifts of all signals in the new batch should match those of the reference standard within a narrow, pre-defined tolerance (e.g., ±0.02 ppm). Significant deviations could indicate a different substitution pattern or the presence of a major impurity.
-
Multiplicity and Coupling Constants: The splitting patterns (singlet, doublet, triplet, etc.) and the coupling constants (J-values) are crucial for confirming the connectivity of the protons. These should be identical between batches.
-
Integration: The relative integration of the signals should correspond to the number of protons for each signal. Deviations in integration can indicate the presence of impurities. For example, a lower-than-expected integration for a specific proton might suggest degradation, while the appearance of new signals would point to the presence of impurities.[8]
-
Impurity Profile: The spectrum of the new batch should be carefully examined for any new signals not present in the reference spectrum. The integration of these impurity signals relative to the main compound's signals can be used for semi-quantitative analysis.
¹³C NMR Spectroscopy: A Deeper Look at the Carbon Skeleton
While ¹H NMR provides information about the protons, ¹³C NMR spectroscopy offers a detailed view of the carbon framework of the molecule. It is an essential tool for confirming the presence of all carbon atoms and for identifying isomeric impurities that might be difficult to distinguish by ¹H NMR alone.
Experimental Protocol for ¹³C NMR Analysis
Objective: To obtain a proton-decoupled ¹³C NMR spectrum to confirm the carbon skeleton of the molecule.
Procedure:
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of solvent) is typically used for ¹³C NMR to compensate for the lower natural abundance of the ¹³C isotope.
-
Data Acquisition:
-
A standard proton-decoupled pulse sequence is used.
-
A significantly larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.
-
A longer relaxation delay (e.g., 2-5 seconds) is often necessary for the accurate observation of quaternary carbons.
-
Data Comparison for Batch Consistency
Table 2: Representative ¹³C NMR Data for a Reference Batch of a 4-Azaindole Derivative
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=O (Ester) | ~162 |
| C-7a | ~148 |
| C-5 | ~145 |
| C-3a | ~130 |
| C-2 | ~128 |
| C-7 | ~118 |
| C-6 | ~115 |
| C-3 | ~105 |
| OCH₃ | ~52 |
Note: These are approximate chemical shifts for a substituted 4-azaindole and will vary with the specific substitution pattern.
Key Comparison Points:
-
Number of Signals: The new batch should exhibit the same number of carbon signals as the reference standard. The presence of additional signals indicates impurities.
-
Chemical Shifts: The chemical shifts of all carbon signals in the new batch should align with the reference spectrum within a defined tolerance (e.g., ±0.2 ppm). Changes in chemical shifts can indicate structural differences.
Mass Spectrometry: Unambiguous Molecular Weight and Formula Confirmation
Mass spectrometry (MS) is a powerful technique for confirming the molecular weight of the target compound and, with high-resolution mass spectrometry (HRMS), for determining its elemental composition.[9] It is also invaluable for identifying and characterizing impurities.
Experimental Protocol for Mass Spectrometry Analysis
Objective: To confirm the molecular weight and elemental composition of the target compound.
Instrumentation:
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system, ideally with a high-resolution mass analyzer (e.g., TOF or Orbitrap).
Procedure:
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition:
-
The sample is introduced into the mass spectrometer, typically via an electrospray ionization (ESI) source.
-
The mass spectrum is acquired in positive ion mode, as nitrogen-containing compounds readily form [M+H]⁺ ions.
-
For impurity profiling, an LC-MS method is employed to separate the components of the mixture before they enter the mass spectrometer.
-
Data Comparison for Batch Consistency
Table 3: Expected Mass Spectrometry Data for this compound
| Parameter | Expected Value |
| Molecular Formula | C₉H₇BrN₂O₂ |
| Molecular Weight | ~255.07 g/mol |
| [M+H]⁺ (Monoisotopic) | ~254.976 |
| [M+H]⁺ Isotopic Pattern | Characteristic pattern for one bromine atom (approx. 1:1 ratio for M and M+2 peaks) |
Key Comparison Points:
-
Molecular Ion Peak: The mass spectrum of the new batch must show the correct molecular ion peak ([M+H]⁺) corresponding to the expected molecular weight. The isotopic pattern for the bromine atom (two peaks of nearly equal intensity separated by 2 m/z units) is a critical confirmation point.
-
High-Resolution Mass Data: The measured accurate mass from HRMS should be within a narrow tolerance (typically < 5 ppm) of the calculated exact mass for the elemental formula C₉H₇BrN₂O₂.
-
Impurity Analysis by LC-MS: An LC-MS analysis of the new batch should be compared to the reference standard. The impurity profile (number and relative abundance of impurity peaks) should be consistent. Any new or significantly larger impurity peaks must be investigated.
Caption: Potential Mass Spectrometry Fragmentation Pathways.
FT-IR Spectroscopy: A Rapid Check for Functional Groups and Overall Consistency
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[10] While not as structurally detailed as NMR, it is an excellent tool for a quick identity check and for detecting gross differences between batches.[3][11]
Experimental Protocol for FT-IR Analysis
Objective: To obtain an IR spectrum for confirming the presence of key functional groups and for comparison with a reference standard.
Instrumentation:
-
FT-IR spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory for easy sampling of solids.
Procedure:
-
Sample Preparation: For ATR-FTIR, a small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition:
-
A background spectrum is collected.
-
The sample spectrum is then acquired.
-
The spectrum is typically displayed as % Transmittance versus wavenumber (cm⁻¹).
-
Data Comparison for Batch Consistency
Table 4: Expected Characteristic FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| ~3300 | N-H (Pyrrole) | Stretching |
| ~1720 | C=O (Ester) | Stretching |
| ~1600-1450 | C=C and C=N (Aromatic rings) | Stretching |
| ~1250 | C-O (Ester) | Stretching |
| ~750 | C-Br | Stretching |
Key Comparison Points:
-
Fingerprint Region: The region from approximately 1500 cm⁻¹ to 600 cm⁻¹ is known as the "fingerprint region" and is unique to each molecule. The pattern of peaks in this region should be identical between the new batch and the reference standard.
-
Functional Group Region: The presence, position, and shape of the characteristic absorption bands for the key functional groups (N-H, C=O, C-Br) should be consistent. The absence of expected peaks or the appearance of new ones (e.g., a broad O-H stretch around 3400 cm⁻¹, which could indicate the presence of a carboxylic acid impurity) would be cause for further investigation.
Conclusion: A Unified Approach to Ensuring Quality
The spectroscopic comparison of different batches of this compound is a critical component of quality control in pharmaceutical development. By employing a combination of ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR spectroscopy, researchers and drug development professionals can ensure the structural integrity, purity, and consistency of this vital intermediate. This multi-faceted analytical approach, grounded in established protocols and a thorough understanding of the expected spectroscopic data, provides the necessary confidence to advance a drug candidate through the development pipeline while adhering to the stringent quality standards of the pharmaceutical industry.[12][13] The principles and methodologies outlined in this guide serve as a robust framework for the self-validating quality assessment of this and other critical pharmaceutical intermediates.
References
- Benchchem. (2025). 1H NMR Characterization of 4-Azaindole and Its Derivatives: Application Notes and Protocols.
- Benchchem. (2025). An In-depth Technical Guide to the Core Chemical Properties of 4-Azaindole.
- Pharmuni. (n.d.). GMP for APIs | Good Manufacturing Practices & ICH Q7 Compliance.
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- PharmaSource. (n.d.). Good Manufacturing Practices (GMP) in Pharmaceutical Manufacturing: The Complete Guide.
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- ICH. (2023). Validation of Analytical Procedures Q2(R2).
- ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation.
- European Medicines Agency. (n.d.). Q 7 Good Manufacturing Practice for Active Pharmaceutical Ingredients.
- PharmaSource. (n.d.). Pharmaceutical Batch Release Testing: An Essential Overview.
- Lab Manager. (n.d.). Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications.
- New Food Magazine. (2014). NMR spectroscopy: Quality control of pharmaceutical products.
- Agilent. (n.d.). A Comprehensive Guide to FTIR Analysis.
- KBI Biopharma. (2023). Using Advanced Mass Spectrometry for Characterization and Quantitation of APIs and Impurities in Complex Biotherapeutics.
- PharmaSource. (2025). Quality Control in API Manufacturing: How We Ensure Batch-to-Batch Consistency.
- Journal of Basic and Clinical Pharmacy. (n.d.). The Role of Spectroscopy in Modern Pharmaceutical Quality Control.
- American Pharmaceutical Review. (2011). Quality Verification of Incoming Liquid Raw Materials by FTIR Spectroscopy. Retrieved from American Pharmaceutical Review website.
- Patsnap. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
- AIFA. (2016). Good Manufacturing Practices (GMPs).
- KBI Biopharma. (2025). API Manufacturing: Laboratory Testing's Essential Role in Ensuring Quality and Compliance.
- Shimadzu. (n.d.). Raw Materials Identification Testing by NIR Spectroscopy and Raman Spectroscopy.
- Almac Group. (n.d.). Pharmaceutical Drug Product Release Testing.
- Durham University. (n.d.). Quality Control.
Sources
- 1. GMP for APIs | Good Manufacturing Practices & ICH Q7 Compliance [pharmuni.com]
- 2. arborpharmchem.com [arborpharmchem.com]
- 3. apexinstrument.me [apexinstrument.me]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications | Lab Manager [labmanager.com]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. jbclinpharm.org [jbclinpharm.org]
- 8. Quality Control [chem.ch.huji.ac.il]
- 9. Pharmaceutical Batch Release Testing: An Essential Overview – Global Center for Pharmaceutical Industry [globalpharmacenter.com]
- 10. agilent.com [agilent.com]
- 11. americanlaboratory.com [americanlaboratory.com]
- 12. m.youtube.com [m.youtube.com]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
in vitro vs. in vivo studies of compounds derived from Methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
A Researcher's Guide to Bridging In Vitro and In Vivo Studies: The Case of 7-Azaindole Kinase Inhibitors
The journey of a drug candidate from a laboratory benchtop to a clinical setting is a meticulous process of translation. A crucial phase in this journey is bridging the gap between in vitro (in a controlled lab environment) and in vivo (in a living organism) studies. This guide provides an in-depth comparison of these two essential research modalities, using compounds derived from the Methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate scaffold as a case study. This core structure is a type of 7-azaindole, a versatile and privileged scaffold in medicinal chemistry, particularly for the development of protein kinase inhibitors targeting cancers.[1][2][3][4] One of the most prominent drugs based on this scaffold is Vemurafenib, a potent inhibitor of the BRAF kinase, which is approved for treating melanoma.[2][4][5]
This guide will delve into the causality behind experimental choices, provide detailed protocols for representative assays, and present comparative data to illustrate the critical relationship between in vitro potency and in vivo efficacy.
Part 1: The Foundation - In Vitro Evaluation
In vitro studies are the first proving ground for novel compounds. They are designed to rapidly assess biological activity, determine the mechanism of action, and establish a structure-activity relationship (SAR) in a controlled, isolated system. For 7-azaindole derivatives, which often target protein kinases, these studies typically involve biochemical assays (enzyme inhibition) and cell-based assays (effects on cancer cells).
The Rationale for In Vitro Screening
The primary goal is to answer fundamental questions efficiently:
-
Does the compound hit the intended target? Biochemical assays measure the direct interaction between a compound and its target protein, such as the BRAF kinase.
-
Does hitting the target produce a desirable effect in a cell? Cell-based assays determine if target engagement translates into a biological outcome, like inhibiting cancer cell proliferation.
-
How potent is the compound? These assays generate quantitative data, most commonly the half-maximal inhibitory concentration (IC50), which allows for the ranking and selection of the most promising candidates for further, more resource-intensive testing.
Key In Vitro Assays for Kinase Inhibitors
-
Biochemical Kinase Inhibition Assay: Measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. This is often done using ELISA-based methods that detect the phosphorylation of a substrate.[6]
-
Cell Proliferation/Viability Assay: Assesses the effect of a compound on the growth and survival of cancer cell lines. Common methods include MTS or MTT assays, which measure metabolic activity.
-
Target Engagement & Pathway Modulation (Western Blot): Confirms that the compound inhibits the target kinase within the cell by measuring the phosphorylation status of the kinase itself or its downstream signaling proteins (e.g., pERK in the MAPK pathway).[7][8]
Experimental Protocol: Cell Viability (MTS Assay)
This protocol outlines a standard procedure for assessing the anti-proliferative effects of a 7-azaindole derivative on a BRAF-mutant melanoma cell line, such as A375.
-
Cell Preparation: Culture A375 cells in appropriate media until they are 70-80% confluent. Harvest the cells using trypsin-EDTA and perform a cell count using a hemocytometer with trypan blue staining to ensure high viability.[9]
-
Seeding: Dilute the cell suspension to a concentration of 5 x 10⁴ cells/mL. Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate. Incubate for 24 hours to allow cells to attach.
-
Compound Treatment: Prepare a serial dilution of the test compound (e.g., from 100 µM to 1 nM) in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include vehicle-only (e.g., 0.1% DMSO) wells as a negative control.
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well. Incubate for 2-4 hours, protected from light. The MTS reagent is converted by viable cells into a colored formazan product.
-
Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.
-
Analysis: Convert absorbance values to percentage of viability relative to the vehicle control. Plot the viability percentage against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Data Presentation: In Vitro Activity of Hypothetical 7-Azaindole Derivatives
The table below summarizes fictional, yet representative, data for a series of compounds derived from the core scaffold, tested against a BRAF V600E-mutant cell line.
| Compound ID | R1 Group | R2 Group | BRAF V600E Kinase IC50 (nM) | A375 Cell Proliferation IC50 (nM) |
| AZ-01 | -H | -Phenyl | 55 | 150 |
| AZ-02 | -Cl | -Phenyl | 15 | 45 |
| AZ-03 | -Cl | -Pyridyl | 8 | 20 |
| AZ-04 | -F | -Cyclopropyl | 12 | 33 |
This data illustrates a typical SAR progression. The addition of a chlorine atom at R1 (AZ-02 vs. AZ-01) improves potency. Further modification at R2 (AZ-03 vs. AZ-02) provides an additional boost in both biochemical and cellular activity, identifying AZ-03 as a promising candidate.
Visualization: The Target Signaling Pathway
Compounds based on this scaffold often target the RAS-RAF-MEK-ERK (MAPK) signaling pathway, which is frequently hyperactivated in cancers like melanoma due to mutations in BRAF.[5][6]
Part 2: The Reality Check - In Vivo Assessment
While in vitro data is essential for initial selection, it cannot predict how a compound will behave in a complex, whole-organism system. In vivo studies, typically in animal models like mice, are the critical next step to evaluate a compound's real-world potential.[10] They assess not only efficacy but also pharmacokinetics (PK) and tolerability.
The Rationale for In Vivo Testing
In vivo models are indispensable for addressing questions that cell cultures cannot:
-
Efficacy: Does the compound inhibit tumor growth in a living animal?
-
Pharmacokinetics (ADME): How is the compound A bsorbed, D istributed, M etabolized, and E xcreted? A compound that is potent in a petri dish is useless if it's immediately metabolized and cleared by the liver.
-
Tolerability/Toxicity: Is the compound safe at doses required for efficacy? Unforeseen toxicity is a major cause of drug development failure.
Key In Vivo Model: The Xenograft Study
The most common preclinical model for cancer is the xenograft, where human tumor cells are implanted into immunodeficient mice.[9][10] Patient-derived xenografts (PDXs) involve implanting tissue directly from a patient's tumor, often providing a more clinically relevant model.[11][12]
Experimental Protocol: Subcutaneous Xenograft Model
This protocol describes a typical efficacy study in nude mice bearing A375 melanoma tumors.
-
Animal Acclimatization: House 4-6 week old female athymic nude mice for at least 3-5 days to acclimate them to the facility.[9]
-
Cell Preparation & Implantation:
-
Harvest exponentially growing A375 cells (viability >90%). Resuspend the cells in a sterile, serum-free medium or PBS.
-
For improved tumor take and growth, the cell suspension can be mixed 1:1 with a basement membrane matrix like Cultrex BME.[11]
-
Inject approximately 3-5 x 10⁶ cells in a volume of 100-200 µL subcutaneously into the right flank of each mouse.[9]
-
-
Tumor Growth and Group Randomization:
-
Monitor the mice 2-3 times per week. Once tumors become palpable, measure their dimensions using digital calipers.
-
Calculate tumor volume using the formula: Volume = (width)² x length/2.[9]
-
When average tumor volume reaches 100-200 mm³, randomize the mice into treatment groups (e.g., Vehicle Control, AZ-03 at 30 mg/kg, AZ-03 at 60 mg/kg).
-
-
Drug Administration:
-
Prepare the drug formulation (e.g., in 0.5% methylcellulose/0.2% Tween 80).
-
Administer the drug to the mice according to the planned schedule (e.g., once daily via oral gavage) for a set period (e.g., 14-21 days).[13]
-
-
Monitoring and Endpoints:
-
Measure tumor volumes and body weights 2-3 times per week. Body weight is a key indicator of drug toxicity.[7]
-
The primary endpoint is typically Tumor Growth Inhibition (TGI). The study may be terminated when tumors in the control group reach a predetermined size limit.
-
At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blot for pERK) to confirm target engagement in vivo.[13]
-
Data Presentation: In Vivo Efficacy of Lead Candidate AZ-03
| Treatment Group | Dose (mg/kg, PO, QD) | Mean TGI (%) at Day 14 | Mean Body Weight Change (%) |
| Vehicle | N/A | 0 | +2.5 |
| AZ-03 | 30 | 65 | -1.0 |
| AZ-03 | 60 | 98 (Regression) | -4.5 |
This data shows a clear dose-dependent anti-tumor effect. At 60 mg/kg, AZ-03 not only stopped tumor growth but caused regression, a strong signal of efficacy. The moderate body weight loss is acceptable but warrants monitoring.
Visualization: The In Vitro to In Vivo Workflow
Part 3: Bridging the Gap - In Vitro-In Vivo Correlation (IVIVC)
The ultimate goal is for potent in vitro activity to translate into robust in vivo efficacy. In our example, AZ-03 was the most potent compound in both biochemical and cellular assays (IC50 = 8 nM and 20 nM, respectively) and demonstrated excellent, dose-dependent tumor regression in vivo. This represents a successful correlation.
However, discrepancies are common. A compound might be highly potent in vitro but fail in vivo. The reasons often lie in poor pharmacokinetic properties:
-
Poor Absorption: The compound isn't absorbed effectively after oral dosing.
-
Rapid Metabolism: The liver rapidly breaks down the compound before it can reach the tumor.
-
Low Exposure: The concentration of the free, active drug in the plasma does not reach the levels required for target inhibition (i.e., its IC50).[13]
-
Poor Tumor Penetration: The compound may not effectively distribute from the blood into the tumor tissue.
It is the synthesis of potent cellular activity with favorable drug-like properties (good PK, low toxicity) that defines a truly promising preclinical candidate. The journey from a hit on a lab plate to an effective agent in a living system is a multi-parameter optimization challenge, and understanding the interplay between in vitro and in vivo data is paramount for success.
References
-
Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Retrieved from [Link]
-
Goulet, F., & You, B. (2014). Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. Journal of Pharmacokinetics and Pharmacodynamics, 41(3), 261–273. Retrieved from [Link]
-
Protocolsonline.net. (2005). Xenograft Tumor Model Protocol. Retrieved from [Link]
-
The Jackson Laboratory. (2020). Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. Retrieved from [Link]
-
Park, H., et al. (2014). Identification of BRAF inhibitors through in silico screening. PNAS, 111(18), 6836-6841. Retrieved from [Link]
-
Li, Y., et al. (2017). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters, 8(7), 755–760. Retrieved from [Link]
-
Singh, R., & Kumar, V. (2021). Azaindole Therapeutic Agents. ACS Medicinal Chemistry Letters, 12(9), 1363–1366. Retrieved from [Link]
-
Arce-Gorvel, V., et al. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. STAR Protocols, 3(4), 101768. Retrieved from [Link]
-
Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin, 66(1), 29–36. Retrieved from [Link]
-
Britton, D., et al. (2021). Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors. Journal of Medicinal Chemistry, 64(22), 16866–16883. Retrieved from [Link]
-
Tesi di dottorato. (n.d.). New indole and 7-azaindole derivatives as protein kinase inhibitors. Retrieved from [Link]
-
Semantic Scholar. (n.d.). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Retrieved from [Link]
-
Parmenter, T.J., et al. (2021). Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies. Frontiers in Oncology, 11, 785394. Retrieved from [Link]
-
ResearchGate. (n.d.). In vivo anticancer effect of PYR and ADM in breast cancer xenograft models. Retrieved from [Link]
-
Sullivan, R.J., et al. (2024). A Next-Generation BRAF Inhibitor Overcomes Resistance to BRAF Inhibition in Patients with BRAF-Mutant Cancers Using Pharmacokinetics-Informed Dose Escalation. Cancer Discovery, 14(1), 40-55. Retrieved from [Link]
-
ResearchGate. (n.d.). In vitro validation and investigation into mechanisms driving enhanced combined drug responses. Retrieved from [Link]
-
Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 26(8), 2185. Retrieved from [Link]
-
MDPI. (n.d.). In Silico Studies of Novel Vemurafenib Derivatives as BRAF Kinase Inhibitors. Retrieved from [Link]
-
PubMed Central. (n.d.). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Retrieved from [Link]
-
PubMed. (n.d.). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Retrieved from [Link]
-
PubMed Central. (n.d.). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Retrieved from [Link]
-
ResearchGate. (n.d.). Development of Pyrazolo[3,4-d]pyrimidine-6-amine-Based TRAP1 Inhibitors That Demonstrate In Vivo Anticancer Activity in Mouse Xenograft Models. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Retrieved from [Link]
-
RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved from [Link]
Sources
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tesidottorato.depositolegale.it [tesidottorato.depositolegale.it]
- 4. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. Identification of BRAF inhibitors through in silico screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 10. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 12. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate Analogs
This guide provides a comparative analysis of the structure-activity relationships (SAR) for analogs of Methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate. While direct and extensive SAR data for this specific scaffold is emerging, this document synthesizes findings from closely related pyrrolopyridine and thienopyridine isomers to offer valuable insights for researchers in drug discovery and medicinal chemistry. The focus is on understanding how modifications to this privileged heterocyclic system can influence biological activity, particularly in the context of anticancer and kinase inhibition applications.
The 1H-pyrrolo[3,2-b]pyridine Scaffold: A Privileged Core in Medicinal Chemistry
The 1H-pyrrolo[3,2-b]pyridine, also known as 4-azaindole, is a bicyclic heteroaromatic system that has garnered significant attention in drug discovery. Its structure, featuring a fusion of a pyrrole and a pyridine ring, serves as a versatile scaffold for the development of a wide range of therapeutic agents.[1][2] This core is present in numerous biologically active molecules, including kinase inhibitors and anticancer compounds.[3][4] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, influencing the molecule's interaction with biological targets.[5] The pyrrole moiety, on the other hand, offers multiple sites for chemical modification, allowing for the fine-tuning of pharmacological properties such as potency, selectivity, and bioavailability.[6]
The synthesis of the 1H-pyrrolo[3,2-b]pyridine core can be achieved through various methods, with the Bartoli indole synthesis being a general and efficient approach starting from nitropyridines.[7] More recent methods often involve transition-metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to construct the bicyclic system.[8][9]
General Synthesis of the Core Scaffold
A common route to the Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate scaffold involves the cyclization of appropriately substituted pyridines. One established method is the transesterification of the corresponding ethyl ester. For instance, ethyl 4-azaindole-2-carboxylate can be treated with potassium carbonate in methanol to yield the desired methyl 4-azaindole-2-carboxylate in high yield.[10]
Caption: General synthesis of the core scaffold.
Structure-Activity Relationship (SAR) Analysis of C3-Substituted Analogs
The 3-position of the 1H-pyrrolo[3,2-b]pyridine ring is a key site for chemical modification to explore the SAR of these compounds.[5] The bromine atom in this compound serves as a versatile handle for introducing a variety of substituents via cross-coupling reactions, such as the Suzuki-Miyaura coupling.[11][12][13]
Due to the limited direct SAR data on this compound analogs, we will draw parallels from the closely related Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate scaffold, which has been explored for its antitumor activity.
Insights from Thieno[3,2-b]pyridine Analogs
A study on methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates provides a valuable dataset for understanding the impact of C3-substituents on anticancer activity. In this study, various aryl and heteroaryl groups were introduced at the 3-position via Suzuki-Miyaura coupling.
The general workflow for the synthesis of these analogs is depicted below:
Caption: Suzuki coupling for C3-functionalization.
The antitumor potential of these analogs was evaluated against triple-negative breast cancer (TNBC) cell lines. The results demonstrated that the nature of the C3-substituent significantly influences the growth inhibitory effects.
| Compound ID | C3-Substituent (R) | GI50 (µM) on MDA-MB-231 | GI50 (µM) on MDA-MB-468 |
| 2a | Phenyl | > 50 | > 50 |
| 2b | 4-Fluorophenyl | 25 | 30 |
| 2c | 4-Methoxyphenyl | > 50 | > 50 |
| 2d | 4-(Trifluoromethyl)phenyl | 15 | 20 |
| 2e | 3-Fluorophenyl | 13 | 18 |
| 2f | 3-Methoxyphenyl | > 50 | > 50 |
| 2g | Thiophen-2-yl | > 50 | > 50 |
| 2h | Pyridin-3-yl | > 50 | > 50 |
Data adapted from a study on thieno[3,2-b]pyridine analogs.
From this data, several key SAR insights can be drawn:
-
Electronic Effects: The introduction of electron-withdrawing groups on the phenyl ring at the C3-position appears to be beneficial for antitumor activity. For instance, the 4-(trifluoromethyl)phenyl (2d) and 3-fluorophenyl (2e) analogs showed significantly better growth inhibition than the unsubstituted phenyl (2a) or electron-donating methoxy-substituted (2c, 2f) analogs.
-
Positional Isomerism: The position of the substituent on the phenyl ring also plays a role. The 3-fluorophenyl analog (2e) was slightly more potent than the 4-fluorophenyl analog (2b).
-
Heteroaromatic Substituents: In this particular study, the tested heteroaromatic substituents (thiophen-2-yl and pyridin-3-yl) did not lead to potent compounds.
These findings suggest that for the this compound scaffold, exploring C3-substituents with electron-withdrawing properties on an appended phenyl ring could be a promising strategy for enhancing anticancer activity.
Modifications at Other Positions and Bioisosteric Replacements
While the C3-position is a key modification site, other positions on the 1H-pyrrolo[3,2-b]pyridine ring also contribute to the overall SAR.
-
N1-Position: The pyrrole nitrogen (N1) is often a site for substitution to modulate physicochemical properties and target engagement. Alkylation or arylation at this position can influence solubility, metabolic stability, and the orientation of the molecule within a binding pocket.
-
C2-Carboxylate Group: The methyl carboxylate at the C2-position is a crucial pharmacophore. It can act as a hydrogen bond acceptor and its ester group can be hydrolyzed in vivo to the corresponding carboxylic acid, which may have a different biological activity profile. Bioisosteric replacement of the carboxylate group with other functionalities like amides or small heterocycles is a common strategy in medicinal chemistry to improve properties such as cell permeability and metabolic stability.
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
The following is a representative protocol for the Suzuki-Miyaura cross-coupling reaction to introduce aryl or heteroaryl groups at the C3-position of a bromo-substituted pyrrolopyridine scaffold.
-
To a reaction vessel, add this compound (1.0 eq.), the desired aryl/heteroaryl boronic acid or its pinacol ester (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).
-
Add a suitable solvent system, for example, a mixture of 1,2-dimethoxyethane (DME) and water.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture under an inert atmosphere at a temperature ranging from 80°C to 120°C. The reaction can also be performed using microwave irradiation to shorten the reaction time.[11][12]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired C3-substituted analog.
Conclusion and Future Directions
The 1H-pyrrolo[3,2-b]pyridine scaffold is a highly valuable core in the design of novel therapeutic agents. While direct and comprehensive SAR data for this compound analogs remains to be fully elucidated, insights from closely related heterocyclic systems, particularly thieno[3,2-b]pyridine analogs, provide a strong foundation for rational drug design.
The key takeaways from this comparative analysis are:
-
The C3-position is a prime target for modification, with Suzuki-Miyaura coupling being an effective method for introducing diverse substituents.
-
Electron-withdrawing groups on an aryl substituent at the C3-position appear to be favorable for enhancing anticancer activity.
-
Further exploration of a wider range of heteroaromatic substituents at the C3-position is warranted.
-
Systematic modifications at the N1- and C2-positions, including bioisosteric replacements of the carboxylate group, are crucial for optimizing the overall pharmacological profile.
Future research should focus on generating a focused library of this compound analogs with systematic variations at the C3-position to establish a direct and quantitative SAR. This will undoubtedly accelerate the development of novel and potent drug candidates based on this promising scaffold.
References
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of Azaindoles [manu56.magtech.com.cn]
- 9. Azaindole synthesis [organic-chemistry.org]
- 10. METHYL 1H-PYRROLO[3,2-B]PYRIDINE-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 11. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Suzuki Coupling [organic-chemistry.org]
A Comparative Guide to the Synthesis of Methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate: A Cost-Effectiveness Analysis
For Researchers, Scientists, and Drug Development Professionals
Methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is a key heterocyclic building block in medicinal chemistry, serving as a versatile scaffold for the development of novel therapeutic agents. Its structure, a fusion of pyrrole and pyridine rings, is a common motif in kinase inhibitors and other targeted therapies. The efficient and cost-effective synthesis of this molecule is therefore of paramount importance to researchers in academic and industrial settings. This guide provides an in-depth, objective comparison of two plausible synthetic pathways to this compound, offering a critical analysis of their respective methodologies, yields, and overall cost-effectiveness, supported by experimental data and established chemical principles.
Introduction to the Synthetic Challenge
The synthesis of functionalized 1H-pyrrolo[3,2-b]pyridines, also known as 4-azaindoles, presents a unique set of challenges. The regioselective introduction of substituents onto both the pyrrole and pyridine rings requires careful strategic planning. Specifically, the target molecule requires the installation of a methyl carboxylate group at the 2-position and a bromine atom at the 3-position. This guide will explore two primary strategies to achieve this:
-
Pathway 1: Construction of the Pyrrolo[3,2-b]pyridine Core followed by Regioselective Bromination. This approach focuses on first assembling the core bicyclic system and then introducing the bromine atom at the desired position.
-
Pathway 2: Synthesis via a Pre-brominated Precursor. This alternative strategy involves introducing the bromine atom at an earlier stage of the synthesis, prior to the formation of the pyrrole ring.
This comparative analysis aims to provide the reader with the necessary information to make an informed decision on the most suitable synthetic route for their specific research needs, considering factors such as reagent availability, cost, reaction scalability, and overall efficiency.
Pathway 1: Building the Core First - A Stepwise Approach
This pathway commences with the construction of the Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate core, followed by a regioselective bromination at the C3 position. The synthesis can be logically divided into two key stages: formation of the bicyclic system and subsequent bromination.
Stage 1: Synthesis of Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate
A common and effective method for constructing the 1H-pyrrolo[3,2-b]pyridine core is through the reductive cyclization of a suitably substituted nitropyridine derivative. This approach, often a variation of the Reissert or a related reaction, is a reliable method for forming the pyrrole ring.
The synthesis begins with the commercially available and relatively inexpensive 2-amino-3-nitropyridine .
Experimental Protocol: Synthesis of Diethyl 2-(3-nitropyridin-2-yl)malonate
-
In a round-bottom flask, sodium hydride (60% dispersion in mineral oil, 2.2 eq.) is suspended in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
-
Diethyl malonate (2.0 eq.) is added dropwise to the suspension at 0 °C. The mixture is stirred at this temperature for 30 minutes.
-
A solution of 2-chloro-3-nitropyridine (1.0 eq., which can be synthesized from 2-amino-3-nitropyridine via a Sandmeyer reaction) in anhydrous THF is added dropwise to the reaction mixture.
-
The reaction is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction is carefully quenched with water and the product is extracted with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford diethyl 2-(3-nitropyridin-2-yl)malonate.
The subsequent step involves the reductive cyclization of the nitro group to an amine, which then undergoes an intramolecular condensation to form the pyrrole ring.
Experimental Protocol: Reductive Cyclization to Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate
-
Diethyl 2-(3-nitropyridin-2-yl)malonate (1.0 eq.) is dissolved in a suitable solvent such as ethanol or acetic acid.
-
A reducing agent, such as iron powder in the presence of an acid (e.g., acetic acid or ammonium chloride), or catalytic hydrogenation (e.g., H₂, Pd/C), is added to the solution.
-
The reaction mixture is heated to reflux and stirred until the reduction of the nitro group and subsequent cyclization are complete, as monitored by TLC or LC-MS.
-
The reaction mixture is filtered to remove the solid catalyst or unreacted metal.
-
The filtrate is concentrated, and the residue is taken up in a suitable solvent. The product is often esterified at this stage by treatment with methanolic HCl or by transesterification if an ethyl ester was formed during cyclization.
-
The crude Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate is purified by crystallization or column chromatography.
Stage 2: Regioselective Bromination
With the core structure in hand, the next critical step is the regioselective introduction of a bromine atom at the 3-position of the pyrrole ring. The pyrrole ring in the 4-azaindole system is electron-rich and susceptible to electrophilic substitution. However, controlling the position of bromination is crucial. Literature precedents for the bromination of azaindoles suggest that the 3-position is generally the most reactive site.[1]
A variety of brominating agents can be considered, with N-Bromosuccinimide (NBS) and Copper(II) bromide (CuBr₂) being two of the most common and effective choices.
Experimental Protocol: 3-Bromination using Copper(II) Bromide [1]
-
To a solution of Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate (1.0 eq.) in a solvent such as acetonitrile or ethyl acetate, is added Copper(II) bromide (1.1-1.5 eq.).
-
The reaction mixture is stirred at room temperature or slightly elevated temperature and monitored by TLC.
-
Upon completion, the reaction mixture is filtered to remove the copper salts.
-
The filtrate is concentrated, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product, this compound, is purified by column chromatography or recrystallization.
Pathway 2: Building from a Brominated Precursor
An alternative strategy involves introducing the bromine atom at an earlier stage, potentially simplifying the final steps and avoiding regioselectivity issues in the bromination of the fused ring system. This pathway would ideally start from a pre-brominated pyridine derivative.
Stage 1: Synthesis of a Brominated Pyridine Intermediate
This pathway could conceivably start from a commercially available or readily synthesized brominated 2-aminopyridine derivative. For the purpose of this comparison, we will consider a route starting from 2-amino-3-bromo-5-nitropyridine .
Stage 2: Construction of the Pyrrolo[3,2-b]pyridine Core
Similar to Pathway 1, the construction of the pyrrole ring would proceed via a reductive cyclization strategy.
Experimental Protocol: Synthesis and Cyclization of a Brominated Malonate Derivative
-
Following a similar procedure to Pathway 1, 2-chloro-3-bromo-5-nitropyridine (derived from the corresponding amine) would be reacted with diethyl malonate in the presence of a base like sodium hydride to yield diethyl 2-(3-bromo-5-nitropyridin-2-yl)malonate.
-
This intermediate would then undergo reductive cyclization using a reducing agent such as iron in acetic acid or catalytic hydrogenation. This step would simultaneously reduce the nitro group and facilitate the intramolecular cyclization to form the pyrrole ring, directly yielding a 3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate derivative.
-
Subsequent esterification to the methyl ester, if necessary, would provide the final target molecule.
Cost-Effectiveness Analysis
A comprehensive cost-effectiveness analysis must consider not only the price of starting materials and reagents but also the number of synthetic steps, overall yield, and ease of purification. The following table provides a comparative summary of the two proposed pathways.
| Parameter | Pathway 1: Late-Stage Bromination | Pathway 2: Early-Stage Bromination |
| Starting Materials | 2-Amino-3-nitropyridine, Diethyl malonate | 2-Amino-3-bromo-5-nitropyridine, Diethyl malonate |
| Number of Steps | ~3-4 steps | ~3 steps |
| Key Challenges | Regioselectivity of bromination | Availability and cost of the brominated starting material |
| Overall Yield (Estimated) | Moderate to Good | Potentially higher overall yield if starting material is readily available |
| Reagent Cost | Lower cost for initial starting materials.[2][3][4][5] Cost of brominating agent (CuBr₂ or NBS) is a factor. | Higher cost for the specialized brominated starting material. |
| Purification | May require careful purification to separate regioisomers if bromination is not perfectly selective. | Potentially simpler final purification. |
| Scalability | Generally scalable, with the bromination step requiring careful control. | Scalability depends on the commercial availability of the brominated starting material. |
Discussion and Recommendation
Pathway 1 offers the advantage of utilizing readily available and less expensive starting materials. The synthesis of the unbrominated core is a well-established process. The key challenge lies in achieving high regioselectivity in the final bromination step. However, the use of milder and more selective brominating agents like Copper(II) bromide has been shown to be effective for the 3-bromination of azaindoles, minimizing the formation of unwanted isomers.[1] This makes Pathway 1 a robust and cost-effective option for many research applications.
Pathway 2 presents a more streamlined approach by introducing the bromine atom early in the synthesis. This can lead to a higher overall yield and simpler purification of the final product. However, the major drawback of this pathway is the availability and cost of the required starting material, 2-amino-3-bromo-5-nitropyridine. While it can be synthesized, this adds extra steps and costs, potentially negating the advantages of the shorter route to the final product.
Recommendation: For most laboratory-scale syntheses where cost and accessibility of starting materials are significant factors, Pathway 1 is the recommended route . The potential for minor regioisomeric impurities in the final bromination step is a manageable issue with modern purification techniques. For large-scale industrial production, a thorough cost analysis of synthesizing or sourcing the brominated starting material for Pathway 2 would be necessary to determine its viability. If the brominated precursor can be obtained economically, Pathway 2 could offer a more efficient manufacturing process.
Conclusion
The synthesis of this compound can be successfully achieved through multiple synthetic strategies. This guide has provided a detailed comparison of two logical pathways, highlighting their respective strengths and weaknesses. By carefully considering the factors of cost, yield, and scalability, researchers can select the most appropriate route to access this valuable building block for their drug discovery and development endeavors. The choice between a late-stage regioselective bromination and a route commencing from a pre-brominated precursor will ultimately depend on the specific resources and objectives of the research team.
References
-
Practical Regioselective Bromination of Azaindoles and Diazaindoles. (2025). ResearchGate. [Link]
-
2-Amino-3-nitropyridine, 99% 4214-75-9 - Manufacturers & Suppliers in India with worldwide shipping. (n.d.). Ottokemi. [Link]
-
2-Amino-3-Nitropyridine at best price in Ahmedabad | ID: 2853566819662. (n.d.). IndiaMART. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. METHYL 1H-PYRROLO[3,2-B]PYRIDINE-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 3. Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. organicreactions.org [organicreactions.org]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of Methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
As researchers and scientists dedicated to the advancement of drug development, our commitment to safety and environmental stewardship is paramount. The handling and disposal of specialized chemical reagents like Methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate demand a meticulous and informed approach. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined here are grounded in established safety protocols for handling halogenated heterocyclic compounds and are designed to be a self-validating system for your laboratory's chemical hygiene plan.
Understanding the Compound and Associated Hazards
This compound is a heterocyclic compound containing both bromine and nitrogen. While a specific Safety Data Sheet (SDS) for this exact isomer may not always be readily available, data from closely related structural isomers provide a strong basis for assessing its potential hazards. Compounds such as Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate and other brominated pyrrolopyridines are consistently classified as irritants.[1][2]
Inferred Hazard Profile:
| Hazard Classification | Description | Precautionary Action |
| Skin Irritation | Causes skin irritation upon contact.[1][2] | Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.[3] Avoid all skin contact. |
| Eye Irritation | Causes serious eye irritation.[1][2] | Wear safety glasses or goggles.[3] |
| Respiratory Irritation | May cause respiratory irritation if inhaled.[1][2] | Handle only in a well-ventilated area, preferably within a certified chemical fume hood.[3][4] |
| Acute Toxicity (Potential) | While not always explicitly stated for this isomer, related pyridine derivatives can be harmful if swallowed, in contact with skin, or inhaled.[5][6] | Treat with caution and avoid all routes of personal exposure. |
| Environmental Hazard | Avoid release into the environment. Halogenated organic compounds can be persistent and harmful to aquatic life.[7] | Do not dispose of down the drain.[1][3] |
The presence of the brominated pyridine core is significant. Pyridine and its derivatives are known for their potential toxicity and pungent odor.[3] Halogenated compounds require specific disposal routes, as incineration can produce acidic gases (like hydrogen bromide) that need to be scrubbed.
Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound, from the point of generation to final collection.
Step 1: Waste Identification and Segregation
-
Causality: Proper identification is the cornerstone of safe disposal. This compound must be classified as a hazardous waste. Specifically, it falls into the category of halogenated organic waste.
-
Procedure:
-
Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."
-
Never mix this waste with non-halogenated organic solvents, aqueous waste, or solid waste. Cross-contamination can complicate the disposal process and create unforeseen hazards.
-
If the compound is in a solution, the solvent must also be considered. For example, if dissolved in dichloromethane, it remains in the halogenated waste stream. If in a non-halogenated solvent like methanol, it should still be treated as halogenated waste due to the solute.
-
Step 2: Container Management
-
Causality: Proper containment prevents the release of vapors and protects personnel. Regulations such as the Resource Conservation and Recovery Act (RCRA) mandate specific container management practices.[8][9]
-
Procedure:
-
Use a container made of a compatible material (e.g., glass or high-density polyethylene) with a tight-fitting screw cap.[3][4]
-
The container must be in good condition, with no cracks or leaks.
-
Keep the container closed at all times, except when adding waste.[1] This minimizes the release of potentially harmful vapors.[3]
-
Step 3: Labeling
-
Causality: Accurate labeling is a critical communication tool for safety personnel and waste handlers. It ensures that everyone who comes into contact with the container understands its contents and associated dangers.
-
Procedure:
-
Attach a "Hazardous Waste" label to the container as soon as the first drop of waste is added.
-
Clearly write the full chemical name: "this compound" and any solvents present.
-
Indicate the approximate percentages of each component.
-
Mark the appropriate hazard characteristics (e.g., "Irritant," "Toxic").
-
Step 4: Accumulation and Storage
-
Causality: Safe storage within the laboratory (often referred to as a "satellite accumulation area" under RCRA) minimizes immediate risks before the waste is moved to a central storage area.[8]
-
Procedure:
Step 5: Arranging for Disposal
-
Causality: Hazardous waste must be disposed of through a licensed and approved waste disposal company. This is a legal requirement and ensures the waste is managed in an environmentally responsible manner.
-
Procedure:
-
Once the waste container is full or is no longer being used, contact your institution's Environmental Health & Safety (EH&S) department.
-
EH&S will provide instructions for moving the waste to a central accumulation area and will manage the final pickup by the licensed disposal contractor.
-
Do not attempt to treat or neutralize the chemical waste in the lab unless you have a specific, validated, and approved protocol from your institution's safety committee.[10]
-
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Regulatory Context: EPA and Academic Laboratories
In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). Academic laboratories have the option to operate under alternative, more flexible regulations known as Subpart K of 40 CFR Part 262.[8][11] These rules acknowledge the unique nature of laboratory waste generation compared to industrial settings.[11][12] Key aspects include allowing hazardous waste determinations to be made by trained professionals (like EH&S staff) rather than individual researchers at the point of generation, and specific requirements for a Laboratory Management Plan.[8][9] It is crucial to be familiar with your institution's specific policies and whether it operates under these alternative standards.
Ultimately, the responsibility for safe and compliant chemical disposal rests with every researcher. By adhering to these systematic procedures, you contribute to a culture of safety and environmental responsibility, building trust in our scientific endeavors.
References
-
Regulations for Hazardous Waste Generated at Academic Laboratories. (2025). U.S. Environmental Protection Agency. Available from: [Link]
-
EPA tweaks hazardous waste rules for academic labs. (2008). Chemistry World. Available from: [Link]
-
ACS Safety Advisory Panel Committee on Chemical Safety. (2015). EPA Docket Center. American Chemical Society. Available from: [Link]
-
Frequent Questions About Managing Hazardous Waste at Academic Laboratories. (2025). U.S. Environmental Protection Agency. Available from: [Link]
-
Regulation of Laboratory Waste. American Chemical Society. Available from: [Link]
-
methyl 3-bromo-1H-pyrrole-2-carboxylate. PubChem. Available from: [Link]
-
12 Safety Precautions To Follow When Handling Pyridine. (2024). Post Apple Scientific. Available from: [Link]
-
Specific Methods for the Destruction of Hazardous Chemicals in the Laboratory. OUCI. Available from: [Link]
-
PYRIDINE FOR SYNTHESIS Safety Data Sheet. Loba Chemie. Available from: [Link]
-
Safety Data Sheet: Pyridine. (2025). Carl ROTH. Available from: [Link]
-
Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. Available from: [Link]
-
Pyridine Standard Operating Procedure. Washington State University. Available from: [Link]
Sources
- 1. aksci.com [aksci.com]
- 2. aksci.com [aksci.com]
- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. carlroth.com [carlroth.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. epa.gov [epa.gov]
- 9. epa.gov [epa.gov]
- 10. cdn.ymaws.com [cdn.ymaws.com]
- 11. EPA tweaks hazardous waste rules for academic labs | News | Chemistry World [chemistryworld.com]
- 12. acs.org [acs.org]
Operational Guide: Personal Protective Equipment for Handling Methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
As a Senior Application Scientist, my primary objective is to ensure that cutting-edge research is conducted not only with precision but with an unwavering commitment to safety. This guide provides essential, field-proven protocols for the safe handling of Methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate. This is not merely a checklist, but a framework for building a culture of safety and procedural excellence in your laboratory.
Immediate Safety Briefing: Core Hazard Assessment
This compound and its structural isomers are classified with the following primary hazards:
The physical form of this compound is typically a solid or powder, which presents a significant risk of aerosolization.[3] The causality is simple: fine powders can easily become airborne during routine handling (weighing, transferring), leading to inadvertent inhalation and contamination of surfaces far from the immediate work area.[3][4] Therefore, our safety strategy is built around containment and layered personal protection.
Engineering Controls: Your First and Most Critical Line of Defense
Personal protective equipment is the last line of defense; robust engineering controls are the first. For this compound, the following are non-negotiable.
Mandatory Use of a Chemical Fume Hood: All manipulations of this compound in its solid form must be performed inside a certified chemical fume hood.[4][5] This is to control the primary hazard of airborne particulate matter.
Best Practices for Fume Hood Operation:
-
The 6-Inch Rule: All work must be conducted at least 6 inches inside the plane of the sash to ensure effective containment.[5][6][7]
-
Sash Position: Keep the sash as low as possible while working. A low sash increases the face velocity and provides a physical barrier. Close the sash completely when the hood is not in active use.[6]
-
Minimize Clutter: Do not use the fume hood for chemical storage.[5][6] Excessive equipment or containers will disrupt the airflow patterns, compromising containment.[5][6]
-
Airflow Integrity: Avoid rapid movements and external drafts from doors or high-traffic areas, as these can disrupt the hood's protective air curtain.[5][6]
-
Verification: Before starting work, verify that the fume hood is operational. A simple tissue test at the sash opening can provide a qualitative check, but you must confirm it has been certified within the last year.[6][7]
An eyewash fountain and safety shower must be readily accessible in any laboratory where this material is handled.[2][8]
Personal Protective Equipment (PPE): A Task-Specific, Multi-Layered Approach
The selection of PPE is not static; it must be adapted to the specific task being performed. The following table summarizes the minimum requirements.
| Task | Engineering Control | Hand Protection | Eye/Face Protection | Respiratory Protection | Body Protection |
| Weighing Solid Compound | Chemical Fume Hood or Ventilated Balance Enclosure[3] | Double Nitrile Gloves | Chemical Splash Goggles & Face Shield | NIOSH-Approved Dust Respirator[8] | Fully-Buttoned Lab Coat |
| Transferring Solid | Chemical Fume Hood | Double Nitrile Gloves | Chemical Splash Goggles | NIOSH-Approved Dust Respirator[8] | Fully-Buttoned Lab Coat |
| Preparing a Solution | Chemical Fume Hood | Double Nitrile Gloves | Chemical Splash Goggles | As needed, based on solvent volatility | Fully-Buttoned Lab Coat |
| Handling Solutions | Chemical Fume Hood | Single Pair of Nitrile Gloves | Safety Glasses with Side Shields | Not typically required | Fully-Buttoned Lab Coat |
-
Hand Protection: Nitrile gloves are the standard recommendation for incidental contact.[8] However, given the compound's classification as a skin irritant and its nature as a halogenated organic molecule, double-gloving is the required standard for handling the solid.[9] The outer glove is removed immediately after the handling task is complete, minimizing the risk of contaminating lab equipment, notebooks, and door handles.
-
Respiratory Protection: Due to the risk of inhaling fine particulates, a NIOSH-approved dust respirator is mandatory when weighing or transferring the solid material.[8][10]
-
Eye and Face Protection: Safety glasses are insufficient when handling the solid. Chemical splash goggles that form a seal around the eyes are required to protect against airborne particulates.[1] A face shield should be worn over the goggles during weighing operations to provide an additional layer of protection.
-
Body Protection: A standard, fully-buttoned lab coat prevents the compound from contaminating personal clothing.[8]
Procedural Guidance: Self-Validating Protocols for Safe Handling
The following protocols are designed to be self-validating systems, minimizing the potential for error and exposure.
This method is designed to prevent contamination of the analytical balance and surrounding workspace.[3][4]
-
Preparation: Don all required PPE for handling solids (double nitrile gloves, lab coat, goggles, face shield, dust respirator).
-
Tare Vessel: Place a sealable container (e.g., a vial with a cap) on the analytical balance and press the "tare" button to zero the mass.
-
Transfer to Hood: Move the tared, empty container to the chemical fume hood.
-
Aliquot Compound: Inside the fume hood, carefully add the powdered this compound to the container. Use anti-static weigh paper or an anti-static gun to minimize scattering due to electrostatic charge.[3]
-
Seal and Weigh: Securely close the container's lid.
-
Measure Mass: Transport the sealed container back to the balance to obtain the final weight.
-
Return to Hood: All subsequent manipulations, such as adding solvent for dissolution, must be performed back inside the fume hood.[3]
The sequence of donning and, more importantly, doffing PPE is critical to prevent cross-contamination.
Donning Sequence:
-
Lab Coat
-
Dust Respirator
-
Safety Goggles & Face Shield
-
Inner Pair of Gloves
-
Outer Pair of Gloves (pulled over the cuffs of the lab coat)[11]
Doffing Sequence (to be performed at the exit of the work area):
-
Outer Gloves: Remove the outer, most contaminated pair of gloves. Peel them off so they turn inside-out, without touching the outer surface with your bare skin. Dispose of them in the designated solid waste container.
-
Face Shield & Goggles: Remove by handling the strap, avoiding contact with the front surface.
-
Lab Coat: Unbutton and roll it away from your body, ensuring the contaminated exterior is folded inward.
-
Respirator: Remove by handling the straps.
-
Inner Gloves: Remove the final pair of gloves, again turning them inside-out.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water.[2][10]
Operational and Disposal Plan: Managing Halogenated Waste
As a brominated heterocyclic compound, all waste generated from handling this compound is considered halogenated organic waste .
Waste Segregation is Mandatory:
-
Halogenated and non-halogenated waste streams must never be mixed.[12][13] Co-mingling waste streams significantly increases disposal costs and environmental risk.[14]
-
Collect all waste, including rinsates from cleaning glassware, in a designated, properly labeled waste container.[12]
Waste Container Labeling and Management:
-
Container Type: Use a compatible container with a secure, threaded cap. Polyethylene containers are often suitable.[9][13]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste " and the full chemical name: "This compound ".[12][14] List all other components of the waste mixture as well.
-
Storage: Keep the waste container sealed when not in use and store it in a designated satellite accumulation area within the lab, away from incompatible materials.[9][14]
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this chemical down the drain or through evaporation.[9][12]
Visualization: PPE Selection Logic
The following diagram illustrates the decision-making workflow for selecting the appropriate level of PPE.
Caption: PPE selection workflow based on the physical form of the chemical being handled.
References
-
Duke University Occupational & Environmental Safety. Working Safely with Toxic Powders. Duke University. Available at: [Link]
-
Colby College. Best Practices for Operating & Maintaining Your Chemical Fume Hood. Colby College. Available at: [Link]
-
University of Wollongong. Guidelines For The Safe Use Of Laboratory Fume Hoods. University of Wollongong. Available at: [Link]
-
UC San Diego. Chemical Fume Hood Use Guidelines. UC San Diego Blink. Available at: [Link]
-
Centers for Disease Control and Prevention (CDC). NIOSH Recommendations for Chemical Protective Clothing. CDC. Available at: [Link]
-
Washington State University. Halogenated Solvents Standard Operating Procedure. Washington State University. Available at: [Link]
-
Clinician.com. NIOSH: Use proper PPE with chemo agents. Clinician.com. Available at: [Link]
-
University of Illinois Urbana-Champaign. Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. Available at: [Link]
-
OC-Praktikum. Treatment and disposal of chemical wastes in daily laboratory work. OC-Praktikum. Available at: [Link]
-
Temple University. Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety. Available at: [Link]
-
Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards. CDC. Available at: [Link]
-
University of South Florida. Glove Guide - Chemical Compatibility. University of South Florida. Available at: [Link]
Sources
- 1. aksci.com [aksci.com]
- 2. aksci.com [aksci.com]
- 3. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 4. safety.duke.edu [safety.duke.edu]
- 5. ehs.fiu.edu [ehs.fiu.edu]
- 6. Best Practices for Operating & Maintaining Your Chemical Fume Hood - RDM Industrial Products [rdm-ind.com]
- 7. Chemical Fume Hood Use Guidelines [blink.ucsd.edu]
- 8. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. enamine.enamine.net [enamine.enamine.net]
- 11. clinician.com [clinician.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 14. campusoperations.temple.edu [campusoperations.temple.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
